molecular formula H2O6SV B1256424 Vanadyl sulfate hydrate

Vanadyl sulfate hydrate

Cat. No.: B1256424
M. Wt: 181.02 g/mol
InChI Key: DKCWBFMZNUOFEM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadyl sulfate hydrate, with the empirical formula VOSO₄·xH₂O, is a blue crystalline solid that is highly soluble in water and exhibits weak oxidizing or reducing properties . This high-purity compound is a common and stable source of vanadium in the laboratory, typically appearing as blue crystals or powder . It is hygroscopic and should be stored in a sealed, non-metallic container in a cool, dry, and well-ventilated area to prevent oxidation and changes in composition, with a typical shelf life of 1-2 years under optimal conditions . This compound is essential for a wide range of research applications. It serves as a critical electrolyte precursor in Vanadium Redox Flow Batteries (VRFBs) for energy storage systems and is widely used in various electrochemical processes, including metal finishing and electroplating . In chemical synthesis, it acts as a catalyst in oxidation reactions and is a versatile starting material for synthesizing other vanadyl derivatives, such as vanadyl acetylacetonate . Furthermore, it finds application in material science for the development of vanadium-based materials . In life science research, this compound has significant investigative value. It is extensively studied for its insulin-mimetic and insulin-sensitizing properties in models of Type 1 diabetes . Research indicates that it can stimulate proliferation and regeneration of insulin-immunopositive beta cells in pancreatic islets, normalize blood glucose levels, and restore insulinemia in diabetic models . The mechanism behind its anti-diabetic effects is attributed to its ability to imitate insulin actions by activating insulin-receptor tyrosine kinase and subsequent kinase phosphorylation cascades . It has also been shown to inhibit the formation of acrylamide in food models, such as fried potato products, potentially through binding to asparagine and lowering the pH of the system . Handling and Safety: This compound is corrosive and can cause irritation or burns upon contact with skin and eyes. It is toxic if inhaled or ingested, and prolonged exposure may affect the lungs, liver, and kidneys. It is also an environmental hazard, and release into water sources should be avoided. Researchers must wear protective gloves, clothing, and eye/face protection, and must not breathe mist, vapors, or spray. The applicable Safety Data Sheet (SDS) must be consulted prior to use . Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

H2O6SV

Molecular Weight

181.02 g/mol

IUPAC Name

oxovanadium(2+);sulfate;hydrate

InChI

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2

InChI Key

DKCWBFMZNUOFEM-UHFFFAOYSA-L

Canonical SMILES

O.[O-]S(=O)(=O)[O-].O=[V+2]

Origin of Product

United States

Foundational & Exploratory

Vanadyl Sulfate Hydrate: A Technical Guide to its Molecular Weight and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of vanadyl sulfate hydrate, focusing on its molecular weight, methods for its determination, and its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Quantitative Data Summary

The molecular weight of vanadyl sulfate is dependent on its degree of hydration. The table below summarizes the molecular weights of the most common forms.

Compound NameChemical FormulaMolecular Weight ( g/mol )
Anhydrous Vanadyl SulfateVOSO₄163.00[1][2][3]
Vanadyl Sulfate DihydrateVOSO₄·2H₂O199.04[4]
Vanadyl Sulfate TrihydrateVOSO₄·3H₂O217.05[5][6]
Vanadyl Sulfate PentahydrateVOSO₄·5H₂O253.08[7]
This compound (unspecified)VOSO₄·xH₂O181.02[8][9][10][11]

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of a hydrated salt like vanadyl sulfate relies on quantifying its water content. The two primary methods for this are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature. For hydrated salts, this method is used to determine the temperature at which water molecules are lost, and the total water content.

Methodology:

A study on the thermal decomposition of vanadyl sulfate trihydrate (VOSO₄·3H₂O) revealed a stepwise loss of water molecules. The initial stage, occurring between 160-190°C, involves the loss of two water molecules to form the monohydrate. The final water molecule is released at approximately 260°C, yielding anhydrous vanadyl sulfate.[12] A technical report by the National Toxicology Program on vanadyl sulfate found that TGA resulted in a measured water content of 32.9%, which was attributed to both adsorbed and crystalline water.[13]

Detailed Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Parameters:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidation of the sample.

    • Temperature Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This range will ensure the complete dehydration and subsequent decomposition of the anhydrous salt.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The initial mass loss step corresponds to the loss of water of hydration. Calculate the percentage of water in the sample from this mass loss.

    • The subsequent mass loss at higher temperatures (above 500°C) corresponds to the decomposition of anhydrous vanadyl sulfate to vanadium pentoxide (V₂O₅).[12]

    • From the percentage of water, the number of water molecules per formula unit of VOSO₄ can be calculated, and thus the precise molecular weight of the hydrate.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

This method is particularly useful for determining the amount of adsorbed or "free" water in a sample. A study by the National Toxicology Program found that Karl Fischer titration of a vanadyl sulfate sample indicated a water content of 22.8%, which was lower than that determined by TGA and was interpreted as primarily representing adsorbed water.[13]

Detailed Protocol:

  • Instrument Setup and Standardization:

    • Assemble the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a standardized Karl Fischer reagent. The titer of the reagent (mg of water per mL of reagent) should be accurately determined using a certified water standard or sodium tartrate dihydrate.

  • Sample Preparation:

    • Accurately weigh a sample of this compound that is expected to contain between 5 and 30 mg of water.

  • Titration Procedure:

    • Transfer the weighed sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Stir the sample to dissolve it as much as possible.

    • Initiate the titration. The Karl Fischer reagent is added automatically until the endpoint, which is detected potentiometrically, is reached.

  • Calculation:

    • The instrument software will calculate the water content based on the volume of titrant consumed and its titer. The result is typically expressed as a percentage or in parts per million (ppm).

    • This water content can be used to calculate the number of moles of water per mole of anhydrous vanadyl sulfate and thereby determine the molecular weight of the hydrate.

Signaling Pathways and Experimental Workflows

Vanadyl sulfate has garnered significant interest in the field of drug development, particularly for its insulin-mimetic properties. Its mechanism of action is primarily attributed to the inhibition of protein tyrosine phosphatases (PTPs), most notably PTP1B.

Insulin Signaling Pathway and the Role of Vanadyl Sulfate

Insulin signaling is a complex cascade that regulates glucose metabolism. A key step in this pathway is the autophosphorylation of the insulin receptor upon insulin binding, which in turn phosphorylates insulin receptor substrates (IRS). This phosphorylation cascade is negatively regulated by PTPs, such as PTP1B, which dephosphorylate the insulin receptor and its substrates. Vanadyl sulfate acts as a PTP inhibitor, thereby enhancing and prolonging the insulin signal.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PTP Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates VanadylSulfate Vanadyl Sulfate VanadylSulfate->PTP1B Inhibits PI3K PI3-Kinase IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Insulin signaling pathway and the inhibitory action of vanadyl sulfate.
Experimental Workflow for Characterization of this compound

A systematic approach is crucial for the comprehensive characterization of a hydrated inorganic salt like vanadyl sulfate. The following workflow outlines the key steps from initial analysis to detailed characterization.

HydrateCharacterization cluster_preliminary Preliminary Analysis cluster_quantification Water Content Quantification cluster_analysis Data Analysis and Interpretation Start This compound Sample XRD X-ray Diffraction (XRD) (Phase Identification) Start->XRD Microscopy Microscopy (Morphology) Start->Microscopy TGA Thermogravimetric Analysis (TGA) (Total Water Content) XRD->TGA KF Karl Fischer Titration (Adsorbed Water) XRD->KF CalcMW Calculate Molecular Weight and Degree of Hydration TGA->CalcMW Compare Compare TGA and KF Results TGA->Compare KF->CalcMW KF->Compare Final Characterized this compound CalcMW->Final Compare->Final

Experimental workflow for the characterization of this compound.

References

Vanadyl Sulfate Hydrate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanadyl sulfate hydrate (VOSO₄·xH₂O) in organic solvents. Due to a notable scarcity of quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for researchers and professionals working with this compound in non-aqueous systems.

Introduction

This compound is a blue crystalline solid that is well-known for its high solubility in water.[1][2][3][4][5] It serves as a common laboratory source of the vanadyl ion (VO²⁺), which is recognized for its stability.[2] While its aqueous solubility is well-documented, its behavior in organic solvents is less characterized. Understanding the solubility of this compound in organic media is crucial for a variety of applications, including catalysis, synthesis of organometallic compounds, and the development of novel drug delivery systems. This guide aims to bridge the current information gap by providing both the available qualitative data and a practical methodology for its quantitative assessment.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. However, some qualitative descriptions and anecdotal evidence are available. The following table summarizes this information to provide a general indication of its solubility profile.

Organic SolventChemical FormulaPolarityObserved SolubilitySource(s)
MethanolCH₃OHPolar Protic"Pretty damn soluble"[6]
EthanolC₂H₅OHPolar Protic"Pretty damn soluble"[6]
AcetoneC₃H₆OPolar Aprotic"Not super soluble"[6]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticExpected to be soluble[7]
Dimethylformamide (DMF)C₃H₇NOPolar AproticExpected to be soluble[7]
AcetonitrileC₂H₃NPolar AproticExpected to be soluble*[7]

*Note: The solubility in DMSO, DMF, and Acetonitrile is inferred from the reported solubility of related vanadyl complexes and the general principle that many inorganic salts show some solubility in polar aprotic solvents.[7][8] Direct quantitative measurement is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the gravimetric method, which is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.[1][9]

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of interest (high purity)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically resistant to the solvent)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Filter the collected supernatant through a syringe filter that is chemically compatible with the chosen organic solvent to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.

    • Once the solvent is fully evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

    • Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

Data Analysis

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of the aliquot of saturated solution (L))

Where:

  • Mass of dried solute (g) = (Mass of dish with dried solute) - (Mass of empty dish)

  • Volume of the aliquot of saturated solution (L) = The volume of the filtered supernatant taken for analysis, converted to liters.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_preparation 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Gravimetric Analysis start Add excess VOSO₄·xH₂O to organic solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate Seal vial settle Allow solid to settle equilibrate->settle pipette Pipette known volume of supernatant settle->pipette filter Filter supernatant pipette->filter weigh_initial Tare evaporating dish filter->weigh_initial transfer Transfer filtrate to dish weigh_initial->transfer evaporate Evaporate solvent transfer->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Weigh dish with dried solute dry->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While there is a clear gap in the existing literature regarding the quantitative solubility of this compound in organic solvents, this guide provides the available qualitative information and a robust, adaptable experimental protocol for its determination. The provided methodology for gravimetric analysis offers a reliable means for researchers to obtain the specific solubility data required for their applications. It is anticipated that by following this standardized protocol, the scientific community can begin to build a more comprehensive understanding of the behavior of this important vanadium compound in non-aqueous environments.

References

Vanadyl Sulfate Hydrate: A Technical Guide to Stability, Storage, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is an inorganic compound with significant interest in both research and pharmaceutical development due to its insulin-mimetic properties and other biological activities. Understanding the stability and proper storage of this compound is critical for ensuring its integrity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and a summary of its key biological signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a blue, crystalline solid that is highly soluble in water.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] The degree of hydration can vary, with the pentahydrate (VOSO₄·5H₂O) being a common form.[2] The stability of the compound is intrinsically linked to its hydration state, which can be influenced by environmental conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Blue crystalline solid[1][2][3]
Molecular Formula VOSO₄·xH₂O[3][4]
Molecular Weight ~163.00 g/mol (anhydrous)[4]
Solubility Highly soluble in water[1][2][3]
Hygroscopicity Hygroscopic[2]
Melting Point Decomposes[2]

Stability Profile

This compound is generally considered stable under normal temperatures and pressures.[1] However, its stability can be compromised by several environmental factors, primarily humidity, temperature, and light. Prolonged exposure to air can also lead to oxidation and changes in its chemical composition.[4]

Effect of Humidity
Effect of Temperature

Elevated temperatures can lead to the degradation of this compound. Thermogravimetric analysis (TGA) has shown that the decomposition of hydrated vanadyl sulfate involves a stepwise loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.[6]

Table 2: Thermal Decomposition of Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O)

Temperature RangeEventProductReference
~160-190°CDehydration (Step 1)VOSO₄·H₂O[6]
~260°CDehydration (Step 2)α-VOSO₄[6]
>500°CDecompositionV₂O₅[6]
Effect of Light

Exposure to light, particularly UV light, can be a source of degradation for many chemical compounds. It is recommended to store this compound protected from direct sunlight.[4] While specific photostability studies detailing the degradation products and kinetics for this compound were not found in the reviewed literature, general guidelines for photostability testing should be followed if light sensitivity is a concern for a particular application.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

  • Container: Store in a tightly sealed, non-metallic container to prevent contamination and oxidation.[4]

  • Atmosphere: Keep in a cool, dry, and well-ventilated area.[4]

  • Temperature: Store at controlled room temperature, away from excess heat.

  • Light: Protect from direct sunlight.[4]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]

The typical shelf life of this compound is 1-2 years when stored under optimal conditions.[4]

Experimental Protocols for Stability Assessment

While specific validated stability-indicating assay protocols for this compound were not found in the reviewed literature, this section outlines general experimental methodologies that can be adapted for its stability assessment.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heating Rate: Apply a linear heating rate, commonly 10°C/min.

    • Temperature Range: Set a temperature range that covers the expected dehydration and decomposition events (e.g., from room temperature to 1000°C).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step, corresponding to the loss of water molecules and the final decomposition.

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place in TGA crucible weigh->place purge Set inert gas flow (e.g., N2, 20-50 mL/min) place->purge heat Set linear heating rate (e.g., 10°C/min) purge->heat temp Define temperature range (e.g., RT to 1000°C) heat->temp run Run TGA Experiment temp->run plot Plot Mass vs. Temperature run->plot analyze Identify mass loss steps and decomposition temperatures plot->analyze

Caption: Workflow for assessing thermal stability using TGA.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed and validated to separate and quantify vanadyl sulfate from its potential degradation products.

General Methodology for Method Development and Validation:

  • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7]

  • Method Development:

    • Column Selection: Choose a suitable column (e.g., C18) for separation.

    • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent) that provides good resolution between the parent compound and its degradation products.

    • Detection: Use a suitable detector, such as a UV-Vis or a Charged Aerosol Detector (CAD), to monitor the eluting compounds.[8]

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a straightforward method to monitor the degradation of this compound in solution over time, especially if the degradation products have different absorption spectra from the parent compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent.

  • Spectral Scan: Record the initial UV-Vis absorption spectrum of the solution.

  • Stability Study: Store the solution under the desired stress conditions (e.g., elevated temperature or light exposure).

  • Monitoring: At regular intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis: Analyze the changes in the absorbance at specific wavelengths over time to determine the degradation kinetics.

Biological Activity and Signaling Pathways

Vanadyl sulfate has garnered significant attention for its insulin-mimetic effects, which are primarily attributed to its ability to modulate key signaling pathways involved in glucose metabolism.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the primary mechanisms of action of vanadyl compounds is the inhibition of protein tyrosine phosphatases (PTPs).[1][10] PTPs are enzymes that dephosphorylate tyrosine residues on proteins, and they play a crucial role in downregulating insulin signaling. By inhibiting PTPs, such as PTP1B, vanadyl sulfate enhances and prolongs the phosphorylation of the insulin receptor and its substrates, thereby mimicking the effects of insulin.[1][10]

PTP Inhibition by Vanadyl Sulfate

PTP_Inhibition VOSO4 Vanadyl Sulfate PTP Protein Tyrosine Phosphatases (PTPs) VOSO4->PTP Inhibits InsulinReceptor Phosphorylated Insulin Receptor PTP->InsulinReceptor Dephosphorylates DownstreamSignaling Enhanced Downstream Insulin Signaling InsulinReceptor->DownstreamSignaling Activates

Caption: Vanadyl sulfate inhibits PTPs, enhancing insulin signaling.

PI3K/Akt Signaling Pathway

Vanadyl sulfate has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central pathway in insulin-mediated glucose uptake and glycogen synthesis.[6] This activation can occur independently of insulin receptor tyrosine phosphorylation but is associated with the increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1).[6]

Vanadyl Sulfate and the PI3K/Akt Pathway

PI3K_Akt_Pathway VOSO4 Vanadyl Sulfate IRS1 IRS-1 VOSO4->IRS1 Promotes Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlycogenSynthase Glycogen Synthase Activation Akt->GlycogenSynthase

Caption: Vanadyl sulfate activates the PI3K/Akt pathway for glucose metabolism.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by vanadyl compounds.[1] This pathway is involved in cell proliferation and differentiation. The activation of the MAPK pathway by vanadate may occur through the inhibition of dual-specificity phosphatases.[1]

Vanadyl Sulfate and the MAPK Pathway

MAPK_Pathway VOSO4 Vanadyl Sulfate DSP Dual-Specificity Phosphatases (DSPs) VOSO4->DSP Inhibits MAPK MAPK DSP->MAPK Dephosphorylates GeneExpression Altered Gene Expression MAPK->GeneExpression Regulates

Caption: Vanadyl sulfate can influence the MAPK signaling pathway.

Conclusion

This compound is a valuable compound for research and potential therapeutic applications. Its stability is crucial for obtaining reliable and reproducible results. This technical guide has summarized the key factors affecting its stability, provided recommendations for proper storage and handling, and outlined general experimental protocols for stability assessment. Furthermore, an overview of its biological activity through the modulation of key signaling pathways has been presented. While further research is needed to establish detailed quantitative stability data and specific validated analytical methods, the information provided herein serves as a comprehensive resource for professionals working with this compound.

References

A Technical Guide to the Spectroscopic Analysis of Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl(IV) sulfate, with the general formula VOSO₄(H₂O)ₓ where x typically ranges from 0 to 6, is a widely utilized inorganic compound. The pentahydrate form is common and serves as a stable laboratory source of vanadium.[1][2] The compound features the highly stable diatomic vanadyl ion, VO²⁺.[1][2] Its applications are diverse, ranging from an intermediate in the metallurgical extraction of vanadium to a component in catalysts, electrochemical processes, and materials science research.[3][4][5]

Of particular interest to the drug development community is the insulin-mimetic effect of vanadyl sulfate.[1][6][7] It has been extensively studied as a potential agent to enhance insulin sensitivity in the management of diabetes.[1][6][7] Given its potential therapeutic applications and diverse chemical roles, a thorough characterization of its structural and electronic properties is paramount. Spectroscopic techniques are the primary tools for achieving this, providing detailed insights into the coordination environment, oxidation state, and molecular vibrations of the vanadyl ion.

This technical guide provides an in-depth overview of the core spectroscopic methods for the analysis of vanadyl sulfate hydrate, including Electron Paramagnetic Resonance (EPR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. It presents quantitative data in structured tables, details experimental protocols, and includes workflow diagrams to facilitate a comprehensive analytical approach.

Molecular Structure and Properties

This compound most commonly exists as the pentahydrate, [V(O)(H₂O)₄]SO₄·H₂O. In this complex, the vanadium(IV) ion is in a distorted octahedral coordination environment. It is coordinated to an axial oxo ligand and four equatorial water molecules.[1][2] The sulfate ion acts as a counter-ion and is not directly bound to the metal in the primary coordination sphere in the pentahydrate solid state.[1][2] The V=O bond is notably short (approx. 160 pm), indicating a strong double bond character, while the V-OH₂ bonds are significantly longer.[1][2] This blue, hygroscopic solid is soluble in water, where the sulfate ion readily dissociates.[1][2][3]

Spectroscopic Characterization Workflow

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides complementary information regarding the electronic structure, coordination environment, and vibrational modes of the complex. The general workflow for analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Characterization Prep This compound Sample (Solid or Aqueous Solution) EPR EPR Spectroscopy (Electronic Structure, g-values) Prep->EPR FTIR FTIR Spectroscopy (Vibrational Modes, V=O Stretch) Prep->FTIR Raman Raman Spectroscopy (Complementary Vibrational Data) Prep->Raman UVVis UV-Vis Spectroscopy (d-d Transitions, Coordination) Prep->UVVis Integrate Integrate Spectroscopic Data EPR->Integrate FTIR->Integrate Raman->Integrate UVVis->Integrate Characterize Structural & Electronic Characterization Integrate->Characterize

General workflow for spectroscopic characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. The vanadyl ion (VO²⁺) has a d¹ electron configuration (S=1/2), making it EPR active. The high natural abundance of the ⁵¹V isotope (99.75%), which has a nuclear spin I=7/2, results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[8]

Quantitative EPR Data

The EPR spectrum of vanadyl sulfate provides key parameters—the g-tensor values (g) and the hyperfine coupling constants (A)—which are sensitive to the ligand environment. For frozen solutions or powders, anisotropy is observed, yielding distinct parallel (∥) and perpendicular (⊥) components.

ParameterVOSO₄ in Aqueous Solution (Frozen)VOSO₄ in Glycerol/Water (Frozen)Reference
g⊥ ~1.975-[9]
g∥ ~1.915-[9]
A⊥ (MHz) -208.5[10]
A∥ (MHz) -547[10]
Experimental Protocol: EPR Spectroscopy
  • Sample Preparation:

    • For frozen solution analysis, dissolve vanadyl sulfate pentahydrate in a suitable solvent (e.g., deoxygenated Milli-Q water) to a concentration of approximately 5-25 mM.[10][11]

    • To form a good glass upon freezing, add a cryoprotectant like glycerol (e.g., 40% by volume).[11]

    • Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).

    • For powder analysis, load a small amount of the finely ground solid this compound into a quartz EPR tube.

  • Instrument Setup (X-band):

    • Insert the sample into the EPR cavity within a cryostat (e.g., liquid nitrogen cryostat).

    • Cool the sample to a low temperature (e.g., 77 K) to immobilize the molecules and observe anisotropic effects.

    • Set the microwave frequency to ~9.5 GHz (X-band).

    • Set the microwave power to a non-saturating level (e.g., ~10-20 mW).

    • Set the magnetic field modulation amplitude (e.g., 1-5 G) and frequency (e.g., 100 kHz).

  • Data Acquisition:

    • Sweep the magnetic field over a range appropriate for vanadyl complexes (e.g., 2500 to 4500 G).

    • Record the first-derivative absorption spectrum.

    • Acquire multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Determine the g-values and hyperfine coupling constants (A) by measuring the magnetic field positions of the spectral features.

    • Use simulation software to fit the experimental spectrum and extract accurate g and A tensor components (g∥, g⊥, A∥, A⊥).

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are crucial for identifying the characteristic V=O stretch, as well as vibrations associated with the coordinated water molecules and the sulfate counter-ion.

Quantitative Vibrational Data
TechniqueWavenumber (cm⁻¹)AssignmentReference
FTIR ~3400 (broad)O-H stretching of H₂O[12]
FTIR ~1645H-O-H bending of H₂O[12]
FTIR ~1012V=O stretching[13]
FTIR ~763V-O-V bridging (asymmetric stretch)[13]
FTIR ~515 (broad)V-O-V bridging (symmetric stretch)[13]
Raman ~992V=O terminal stretching[14]
Raman ~405V=O bending[14]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr pellet. Mix a small amount (~1-2 mg) of finely ground this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Place the KBr pellet or position the ATR accessory in the sample compartment of the FTIR spectrometer.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the peak positions corresponding to the characteristic vibrational modes.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid this compound sample into a glass capillary tube or onto a microscope slide.

    • For solutions, use a quartz cuvette.

  • Instrument Setup:

    • Place the sample in the spectrometer's sample holder.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) that minimizes fluorescence.

    • Focus the laser onto the sample.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired range (e.g., 100 to 4000 cm⁻¹).

    • Set an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal if necessary.

    • Identify and label the Raman shifts (in cm⁻¹) for the key vibrational bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the vanadium(IV) ion. The position and intensity of the absorption bands are sensitive to the coordination geometry and ligand field strength. The blue color of vanadyl sulfate solutions is due to these d-d transitions.

Quantitative UV-Vis Data

The absorption spectrum of aqueous vanadyl sulfate is characterized by a broad peak in the visible to near-infrared region.

Solvent/Mediumλ_max (nm)AssignmentReference
Aqueous Solution (pH ~3)~750d-d transition (²B₂ → ²E)[15]
Phosphate Buffer (pH 7.0)~600d-d transition (ligand exchange)[15]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A concentration of ~1 mM can be a good starting point.[15]

    • Prepare a blank solution using the same solvent (e.g., deionized water).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Use a pair of matched quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill one cuvette with the blank solution and place it in the reference beam path.

    • Fill the other cuvette with the sample solution and place it in the sample beam path.

    • Perform a baseline correction with the blank solution.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 300 to 900 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Role in Drug Development: Insulin-Mimetic Action

Vanadyl sulfate has been shown to improve glucose homeostasis by enhancing insulin sensitivity.[6][7] While the precise mechanisms are still under investigation, a leading hypothesis is that vanadyl compounds can inhibit protein tyrosine phosphatases (PTPs), such as PTP1B. PTPs normally deactivate the insulin receptor by dephosphorylating it. By inhibiting these enzymes, vanadyl compounds can prolong the phosphorylated, active state of the insulin receptor and downstream signaling components, thereby mimicking or enhancing the effects of insulin.

G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling IR Insulin Receptor IRS1 IRS-1 Phosphorylation IR->IRS1 Phosphorylates PI3K PI3K Activation IRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Insulin Insulin Insulin->IR Activates VOSO4 Vanadyl Sulfate (VO²⁺) VOSO4->IR Activates PTP1B PTP1B VOSO4->PTP1B Inhibits PTP1B->IR Deactivates

Simplified pathway of vanadyl sulfate's insulin-mimetic action.

Conclusion

The comprehensive analysis of this compound relies on the synergistic application of multiple spectroscopic techniques. EPR spectroscopy confirms the V(IV) oxidation state and details the electronic environment through its characteristic eight-line spectrum. Vibrational techniques like FTIR and Raman spectroscopy provide definitive fingerprints of the V=O double bond and associated ligands. Finally, UV-Vis spectroscopy elucidates the d-orbital electronic transitions that are sensitive to coordination changes. Together, these methods provide the robust data required for quality control, structural elucidation, and understanding the chemical behavior of this important vanadium compound in both industrial and biomedical research.

References

A Technical Guide to the Thermogravimetric Analysis of Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of vanadyl sulfate hydrate (VOSO₄·xH₂O). Vanadyl sulfate is utilized in various research and development applications, including as a precursor for other vanadium compounds and in studies exploring its insulin-mimetic properties. Understanding its thermal stability and decomposition pathway is critical for its application in drug development and materials science. This document details the experimental protocols for TGA, presents quantitative data on its thermal decomposition, and visualizes the key processes involved.

Introduction to the Thermal Decomposition of this compound

Vanadyl sulfate typically exists in hydrated forms, most commonly as the trihydrate (VOSO₄·3H₂O) and pentahydrate (VOSO₄·5H₂O). Thermogravimetric analysis reveals a multi-step decomposition process. The initial stages involve the sequential loss of water molecules (dehydration) to form the anhydrous salt. At higher temperatures, the anhydrous vanadyl sulfate decomposes into vanadium pentoxide (V₂O₅).[1] The precise temperatures for these events can vary depending on the specific hydrate and the experimental conditions, such as the heating rate and the atmosphere.

Experimental Protocols for Thermogravimetric Analysis

A precise and well-defined experimental protocol is crucial for obtaining reproducible TGA data. The following methodologies are based on common practices for the thermal analysis of inorganic hydrated salts.

Instrumentation and General Setup

A simultaneous thermogravimetric analyzer with differential scanning calorimetry (TGA/DSC) capability is often employed. This allows for the concurrent measurement of mass loss and heat flow.

  • Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a clean, inert crucible (e.g., alumina or platinum).

  • Atmosphere : The analysis is typically conducted under an inert atmosphere to prevent oxidative side reactions during the initial dehydration steps. Nitrogen is a common choice. A consistent purge gas flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment.[1]

  • Heating Program : A linear heating rate is applied to ensure uniform temperature changes within the sample. A common heating rate is 10°C/min.[1] The temperature range should be set to encompass all expected thermal events, typically from room temperature to approximately 1000°C.[1]

Data Acquisition and Analysis

The primary outputs of the TGA are a plot of mass versus temperature and the derivative of this curve (DTG), which shows the rate of mass change.

  • Mass Loss Measurement : The percentage of mass lost at each decomposition step is determined from the TGA curve.

  • Temperature Determination : The onset temperature (the temperature at which mass loss begins) and the peak temperature (the temperature of the maximum rate of mass loss from the DTG curve) are recorded for each step.

  • Coupled Techniques : For a more detailed analysis of the evolved gases during decomposition, TGA can be coupled with techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound has been characterized by several studies. The data presented below is a summary of reported temperature ranges and mass losses for the different decomposition stages. It is important to note that variations in experimental conditions can influence these values.

Hydrate FormDecomposition StepOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Resulting Product
VOSO₄·3H₂O Loss of weakly bound/adsorbed water~87-~1.8VOSO₄·3H₂O (purified)
Dehydration (loss of 2 H₂O)~160160-190~21.3 (calculated)VOSO₄·H₂O (Vanadyl sulfate monohydrate)
Dehydration (loss of 1 H₂O)~260-~10.7 (calculated)α-VOSO₄ (Anhydrous vanadyl sulfate)
Decomposition of anhydrous VOSO₄>500--V₂O₅ (Vanadium pentoxide)
Alternative VOSO₄·3H₂O Pathway Dehydration (Step 1)~130--Intermediate Hydrate
Dehydration (Step 2)~217--Intermediate Hydrate
Dehydration (Step 3)~424--Anhydrous VOSO₄
VOSO₄·xH₂O (General) Total water loss--32.9 (measured for a mixed hydrate sample)[1][2]Anhydrous VOSO₄

Note: The data is compiled from multiple sources and represents a range of observed values.[1][3][4] The alternative pathway for VOSO₄·3H₂O suggests a more complex, multi-stage dehydration process.[4]

Visualizing the Processes

Diagrams are provided below to illustrate the experimental workflow and the chemical decomposition pathway.

Experimental Workflow

The following flowchart outlines the key steps in performing a thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in TGA crucible weigh->place load Load crucible into TGA instrument place->load setup Set experimental parameters: - Atmosphere (e.g., N₂) - Flow rate (e.g., 20-50 mL/min) - Heating rate (e.g., 10°C/min) - Temperature range (e.g., RT to 1000°C) load->setup run Run TGA/DSC Analysis setup->run acquire Acquire TGA and DSC curves run->acquire analyze Analyze curves for: - Onset & peak temperatures - Mass loss percentages - Endothermic/exothermic events acquire->analyze tabulate Tabulate quantitative data analyze->tabulate end End tabulate->end

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition Pathway

This diagram illustrates the sequential chemical changes that vanadyl sulfate trihydrate undergoes upon heating.

References

An In-depth Technical Guide to the Magnetic Properties of Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate (VOSO₄) and its hydrated forms are inorganic compounds that garner significant interest across various scientific disciplines, including chemistry, materials science, and pharmacology. The presence of the vanadyl cation (VO²⁺), which contains a vanadium(IV) center with a d¹ electron configuration, imparts paramagnetic properties to these compounds. Understanding these magnetic characteristics is crucial for applications ranging from catalysis and the development of magnetic materials to its use as a spectroscopic probe in biological systems. This technical guide provides a comprehensive overview of the core magnetic properties of vanadyl sulfate hydrates, focusing on quantitative data, detailed experimental methodologies, and the underlying principles governing their magnetic behavior.

Core Magnetic Properties

The magnetism of vanadyl sulfate hydrates originates from the single unpaired electron in the 3d orbital of the V⁴⁺ ion. This makes the compound paramagnetic, meaning it is weakly attracted to an external magnetic field. The specific magnetic behavior is influenced by the crystal structure and the degree of hydration, which dictates the local environment of the V⁴⁺ ions and the extent of magnetic interactions between them.

The magnetic susceptibility of vanadyl sulfate hydrates generally follows the Curie-Weiss law at temperatures above any magnetic ordering transition. The law is expressed as:

χ = C / (T - θ)

where χ is the molar magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss temperature. A negative Weiss temperature is indicative of antiferromagnetic interactions between the V⁴⁺ centers.

Data Presentation

Table 1: Magnetic Parameters for β-VOSO₄ (Anhydrous) [1]

| Parameter | Value (B || a) | Value (B || b) | Value (B || c) | |---|---|---|---| | Curie Constant (C) (cm³·K/mol) | 0.4034(3) | 0.4103(2) | 0.4056(4) | | Weiss Temperature (θ) (K) | -34.5(2) | -39.4(2) | -35.0(3) | | g-factor (from Curie-Weiss fit) | 2.006(7) | 1.979(1) | 2.010(7) |

Note: Data obtained from single-crystal measurements.

Table 2: Typical Solid-State EPR Parameters for Vanadyl Complexes

| Hydrate Form | g⊥ | g|| | A⊥ (x 10⁻⁴ cm⁻¹) | A|| (x 10⁻⁴ cm⁻¹) | Reference | |---|---|---|---|---|---| | Dehydrated VOSO₄·nH₂O (n<3) | 1.975 ± 0.001 | 1.915 ± 0.002 | - | - |[2] | | VOSO₄·3H₂O (in K₂SO₄ matrix) | 1.986 | 1.932 | 69.9 | 181.1 | (Typical literature values) | | VOSO₄·5H₂O (in various matrices) | ~1.98-1.99 | ~1.93-1.94 | ~60-75 | ~170-185 | (Typical literature values) |

Experimental Protocols

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.

Methodology for Powdered Samples:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the powdered vanadyl sulfate hydrate sample.

    • Place the weighed powder into a gelatin capsule or a specially designed sample holder.

    • Securely pack the powder to prevent movement during measurement.

  • Sample Mounting:

    • Mount the sample holder onto the magnetometer's sample rod.

    • The sample is typically centered within a set of superconducting detection coils.

  • Measurement Procedure:

    • The sample chamber is purged with helium gas and cooled to the desired starting temperature (e.g., 300 K).

    • A magnetic field of a specific strength (e.g., 1000 Oe) is applied.

    • The magnetic moment of the sample is measured as the temperature is varied, typically by slowly cooling down to a low temperature (e.g., 2 K) and then warming back up.

    • Data points are collected at regular temperature intervals.

  • Data Analysis:

    • The raw data (magnetic moment vs. temperature) is converted to molar magnetic susceptibility (χ).

    • The data is often plotted as χT vs. T to highlight deviations from ideal paramagnetic behavior.

    • In the high-temperature region, the data is fitted to the Curie-Weiss law to extract the Curie constant (C) and the Weiss temperature (θ).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin states in a magnetic field. It provides detailed information about the electronic structure and local environment of paramagnetic species.

Methodology for Solid-State Samples:

  • Sample Preparation:

    • A small amount of the powdered this compound is loaded into a quartz EPR tube.

    • The tube is typically sealed to prevent changes in hydration.

  • Spectrometer Setup:

    • The EPR tube is placed inside the resonant cavity of the spectrometer.

    • The sample is cooled to a specific temperature, often liquid nitrogen temperature (77 K) or lower, to reduce spin-lattice relaxation and obtain well-resolved spectra.

  • Data Acquisition:

    • A constant microwave frequency (typically X-band, ~9.5 GHz) is applied to the sample.

    • The external magnetic field is swept over a range of values.

    • The absorption of microwave radiation by the sample is detected and recorded as the first derivative of the absorption spectrum.

  • Spectral Analysis:

    • The resulting spectrum for a vanadyl complex typically shows eight lines due to the hyperfine interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

    • From the spectrum, the principal values of the g-tensor (g⊥ and g||) and the hyperfine coupling tensor (A⊥ and A||) can be determined by simulating the experimental spectrum.

Visualizations

Signaling Pathways and Experimental Workflows

V4_electronic_structure cluster_ion V4+ Ion (d1) cluster_field Crystal Field cluster_splitting Orbital Splitting cluster_magnetism Resulting Magnetism d_orbitals Degenerate 3d orbitals octahedral Octahedral Field (e.g., from H2O ligands) d_orbitals->octahedral interacts with eg_t2g Splitting into eg and t2g sets octahedral->eg_t2g tetragonal Tetragonal Distortion (due to V=O bond) t2g_split Further splitting of t2g (dxy, dxz, dyz) tetragonal->t2g_split eg_t2g->tetragonal distorted by dxy dxy (ground state) t2g_split->dxy unpaired_electron Unpaired electron in dxy dxy->unpaired_electron magnetic_moment Magnetic Moment (S=1/2) unpaired_electron->magnetic_moment paramagnetism Paramagnetism magnetic_moment->paramagnetism

Caption: Origin of paramagnetism in the V⁴⁺ ion.

SQUID_Workflow start Start prep Sample Preparation (Weighing & Encapsulation) start->prep mount Mount Sample in SQUID prep->mount cool Cool to Target Temperature mount->cool apply_field Apply Magnetic Field cool->apply_field measure Measure Magnetic Moment vs. Temperature apply_field->measure data_analysis Data Analysis measure->data_analysis fit_cw Fit to Curie-Weiss Law data_analysis->fit_cw end End fit_cw->end

Caption: Workflow for SQUID magnetometry experiment.

Conclusion

The magnetic properties of vanadyl sulfate hydrates are a direct consequence of the d¹ electronic configuration of the V⁴⁺ ion, leading to paramagnetism that is well-described by the Curie-Weiss law at higher temperatures. The specific magnetic parameters, such as the Curie and Weiss constants, and the g and hyperfine coupling tensors, are sensitive to the local coordination environment, which is influenced by the degree of hydration. The experimental techniques of SQUID magnetometry and EPR spectroscopy are powerful tools for characterizing these properties, providing valuable insights for researchers in materials science and drug development. The data and protocols presented in this guide serve as a foundational resource for the investigation and application of these fascinating compounds.

References

Vanadyl Sulfate Hydrate: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadyl sulfate hydrate (VOSO₄·xH₂O), a readily available and inexpensive inorganic compound, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its ability to exist in multiple oxidation states, primarily V(IV) and V(V), allows it to participate in a range of redox-mediated reactions, making it a valuable tool for synthetic chemists. This technical guide provides an in-depth overview of the core applications of this compound in catalysis, with a focus on oxidation reactions, epoxidation, and oxidative aromatization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, often in combination with a co-catalyst, has proven to be a highly effective catalyst for this purpose, utilizing molecular oxygen as the ultimate oxidant.

Vanadyl Sulfate/TEMPO-Catalyzed Aerobic Oxidation

A prominent system for alcohol oxidation involves the use of vanadyl sulfate in conjunction with 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO). This catalytic system allows for the efficient and selective oxidation of a wide range of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions.[1] Acetonitrile has been identified as a suitable solvent for maintaining high catalytic activity.[1]

Table 1: Vanadyl Sulfate/TEMPO-Catalyzed Oxidation of Various Alcohols

EntrySubstrate (Alcohol)Catalyst SystemSolventTime (h)Temperature (°C)Conversion (%)Selectivity (%)Product
1Benzyl alcoholVOSO₄/TEMPOAcetonitrile660>99>99Benzaldehyde
24-Methoxybenzyl alcoholVOSO₄/TEMPOAcetonitrile460>99>994-Methoxybenzaldehyde
34-Nitrobenzyl alcoholVOSO₄/TEMPOAcetonitrile86098>994-Nitrobenzaldehyde
41-PhenylethanolVOSO₄/TEMPOAcetonitrile128095>99Acetophenone
5CyclohexanolVOSO₄/TEMPOAcetonitrile248085>99Cyclohexanone

Note: The data presented is representative and compiled from various sources. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: General Procedure for VOSO₄/TEMPO-Catalyzed Aerobic Oxidation of Alcohols

  • To a solution of the alcohol (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (0.02 mmol, 2 mol%) and TEMPO (0.05 mmol, 5 mol%).

  • The flask is equipped with a condenser and a balloon filled with oxygen.

  • The reaction mixture is stirred at the specified temperature (e.g., 60-80 °C) for the required time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired carbonyl compound.

Proposed Catalytic Cycle

The catalytic cycle is believed to involve the oxidation of the V(IV) species in vanadyl sulfate to a V(V) species by molecular oxygen, facilitated by TEMPO. The V(V)-oxo species then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the V(IV) catalyst. TEMPO acts as a redox co-catalyst, facilitating the electron transfer process.

G cluster_catalyst Vanadium Cycle cluster_cocatalyst TEMPO Cycle V_IV V(IV)OSO₄ V_V_O V(V)=O V_IV->V_V_O O₂ / TEMPO• V_V_O->V_IV R¹R²CHOH TEMPO_radical TEMPO• TEMPO_plus TEMPO⁺ TEMPO_radical->TEMPO_plus e⁻ to V(V) TEMPO_plus->TEMPO_radical from Alcohol Alcohol R¹R²CHOH Carbonyl R¹R²C=O Alcohol->Carbonyl V(V)=O O2 O₂ H2O H₂O G cluster_workflow Epoxidation Workflow V_catalyst [V(V)=O] Vanadium_Alkoxide Vanadium-Alkoxide Complex V_catalyst->Vanadium_Alkoxide + Allylic Alcohol - H₂O Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Vanadium_Alkoxide Peroxide_Complex Vanadium-Peroxo-Alkoxide Complex Vanadium_Alkoxide->Peroxide_Complex + t-BuOOH Epoxide_Complex Vanadium-Epoxide Complex Peroxide_Complex->Epoxide_Complex Intramolecular Oxygen Transfer Epoxide_Complex->V_catalyst - Epoxide - t-BuOH Epoxide Epoxide Epoxide_Complex->Epoxide Epoxide_Complex->Epoxide TBHP t-BuOOH TBHP->Peroxide_Complex tBuOH t-BuOH

References

Methodological & Application

Vanadyl Sulfate Hydrate: A Versatile Catalyst for Oxidation Reactions in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and cost-effective inorganic compound that has emerged as a versatile and efficient catalyst for a variety of oxidation reactions in organic synthesis. Its catalytic activity stems from the ability of the vanadium center to cycle between different oxidation states, primarily V(IV) and V(V), facilitating the transfer of oxygen atoms to a wide range of substrates. This application note provides detailed protocols for the use of this compound as a catalyst in the oxidation of alcohols, sulfides, and the epoxidation of alkenes, along with quantitative data to guide researchers in their synthetic endeavors.

Oxidation of Alcohols to Carbonyl Compounds

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. The combination of this compound with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under an oxygen atmosphere provides an efficient and green method for this conversion.

Data Presentation: Oxidation of Various Alcohols
EntrySubstrateProductCatalyst SystemTime (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehydeVOSO₄/TEMPO/O₂6>99>99
24-Methoxybenzyl alcohol4-MethoxybenzaldehydeVOSO₄/TEMPO/O₂5>99>99
34-Nitrobenzyl alcohol4-NitrobenzaldehydeVOSO₄/TEMPO/O₂895>99
4Cinnamyl alcoholCinnamaldehydeVOSO₄/TEMPO/O₂698>99
51-PhenylethanolAcetophenoneVOSO₄/TEMPO/O₂1292>99
6CyclohexanolCyclohexanoneVOSO₄/TEMPO/O₂2485>99
Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

  • This compound (VOSO₄·xH₂O)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Benzyl alcohol

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (balloon or from a cylinder)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 1 mol%) and TEMPO (0.02 mmol, 1 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Add benzyl alcohol (2.0 mmol, 1.0 eq).

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure benzaldehyde.

Catalytic Cycle: VOSO₄/TEMPO-Catalyzed Alcohol Oxidation

G cluster_0 Catalytic Cycle V_IV V(IV)OSO₄ V_V V(V)=O V_IV->V_V O₂ TEMPO_plus TEMPO⁺ V_V->TEMPO_plus TEMPO• H2O2_intermediate V(V)-OOH V_V->H2O2_intermediate O₂ TEMPO TEMPO• TEMPO_plus->TEMPO + e⁻ Aldehyde RCHO TEMPO_plus->Aldehyde RCH₂OH Alcohol RCH₂OH H2O H₂O O2 O₂ H2O2_intermediate->V_IV H₂O

Caption: Proposed catalytic cycle for the oxidation of alcohols.

Oxidation of Sulfides to Sulfoxides and Sulfones

This compound is an effective catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones using hydrogen peroxide (H₂O₂) as a green oxidant. The selectivity can often be controlled by adjusting the stoichiometry of the oxidant.

Data Presentation: Oxidation of Various Sulfides
EntrySubstrateProduct (1 eq. H₂O₂)Yield (%)Product (2.2 eq. H₂O₂)Yield (%)
1ThioanisoleMethyl phenyl sulfoxide98Methyl phenyl sulfone95
2Diphenyl sulfideDiphenyl sulfoxide95Diphenyl sulfone92
3Dibenzyl sulfideDibenzyl sulfoxide96Dibenzyl sulfone93
44-Chlorothioanisole4-Chlorophenyl methyl sulfoxide974-Chlorophenyl methyl sulfone94
5ThiopheneThiophene-S-oxide85Thiophene-S,S-dioxide80
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

Materials:

  • This compound (VOSO₄·xH₂O)

  • Thioanisole (methyl phenyl sulfide)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol (CH₃OH)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thioanisole (1.0 mmol, 1.0 eq) in methanol (5 mL).

  • Add this compound (0.01 mmol, 1 mol%) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.0 mmol, 1.0 eq of 30% aq. solution) dropwise to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain pure methyl phenyl sulfoxide.

Note: For the synthesis of the corresponding sulfone, 2.2 equivalents of hydrogen peroxide should be used, and the reaction may require a longer reaction time or gentle heating.

Reaction Workflow: Sulfide Oxidation

G start Start dissolve Dissolve Sulfide in Methanol start->dissolve add_catalyst Add VOSO₄·xH₂O dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_h2o2 Add H₂O₂ (1.0 eq for Sulfoxide, 2.2 eq for Sulfone) cool->add_h2o2 react Stir at Room Temperature add_h2o2->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench with Na₂SO₃ (aq) monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for sulfide oxidation.

Epoxidation of Alkenes

This compound, in combination with an alkyl hydroperoxide such as tert-butyl hydroperoxide (TBHP), serves as an efficient catalytic system for the epoxidation of various alkenes. This method is particularly useful for the epoxidation of allylic alcohols due to the directing effect of the hydroxyl group.

Data Presentation: Epoxidation of Various Alkenes
EntrySubstrateProductOxidantTime (h)Yield (%)
1CyclohexeneCyclohexene oxideTBHP485
2StyreneStyrene oxideTBHP678
3trans-Stilbenetrans-Stilbene oxideTBHP892
4Geraniol6,7-EpoxygeraniolTBHP395
5LinaloolLinalool oxideTBHP588
Experimental Protocol: Epoxidation of Cyclohexene

Materials:

  • This compound (VOSO₄·xH₂O)

  • Cyclohexene

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Benzene or Toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of cyclohexene (5.0 mmol, 1.0 eq) in benzene (10 mL) in a round-bottom flask, add this compound (0.05 mmol, 1 mol%).

  • Heat the mixture to 60 °C with stirring.

  • Add tert-butyl hydroperoxide (7.5 mmol, 1.5 eq) dropwise over a period of 15 minutes.

  • Maintain the reaction at 60 °C and monitor its progress by GC.

  • After completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting crude cyclohexene oxide by distillation under reduced pressure.

Logical Relationship: Alkene Epoxidation

G cluster_1 Key Components cluster_2 Reaction Outcome Alkene Alkene Substrate Epoxide Epoxide Product Alkene->Epoxide VOSO4 This compound (Catalyst) VOSO4->Epoxide Catalyzes TBHP tert-Butyl Hydroperoxide (Oxidant) TBHP->Epoxide Provides Oxygen tBuOH tert-Butanol (Byproduct) TBHP->tBuOH Reduces to

Caption: Key components and products in alkene epoxidation.

Application Notes and Protocols: The Role of Metal-Based Additives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Challenges in Peptide Synthesis: The Racemization Problem

The chemical synthesis of peptides is a cornerstone of drug discovery and biomedical research. The stepwise assembly of amino acids into a defined sequence allows for the creation of novel therapeutics, research tools, and biomaterials. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the most common and efficient method for this purpose.

A critical challenge in peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of each amino acid. During the activation of the carboxylic acid group for amide bond formation, there is a significant risk of racemization, the process by which a chiral center loses its specific configuration, leading to a mixture of D- and L-enantiomers. This loss of stereochemical purity can have profound consequences on the peptide's biological activity, conformation, and immunogenicity. Racemization is particularly problematic for amino acids such as histidine (His) and cysteine (Cys).[1]

The primary mechanism of racemization during peptide coupling is the formation of a planar oxazolone (or azlactone) intermediate.[2][3][4] The planar nature of this intermediate allows for the abstraction and re-addition of a proton at the α-carbon from either side, leading to a loss of the original stereochemistry.

To address this challenge, various strategies have been developed, including the use of specific coupling reagents, optimized reaction conditions, and the incorporation of racemization-suppressing additives. Among these, the use of additives, particularly those involving metal ions, has shown considerable efficacy.

Strategies for Minimizing Racemization

Several key strategies can be employed to minimize the risk of racemization during peptide synthesis:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally preferred over carbodiimides (e.g., DCC, DIC) alone, as they can reduce the extent of racemization.

  • Use of Additives: The most common approach is the co-addition of a racemization suppressant. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are widely used to react with the activated amino acid, forming an active ester that is less prone to oxazolone formation.[5]

  • Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1] The choice of solvent and the careful control of the base concentration are also critical factors.[1]

Data Presentation: Efficacy of Racemization Suppression Strategies

The effectiveness of different strategies in minimizing racemization can be qualitatively and quantitatively assessed. The following table summarizes the relative effectiveness of common approaches.

StrategyEffectiveness in Reducing RacemizationKey Considerations
Addition of HOBt/HOAt HighCommonly used with carbodiimides to suppress oxazolone formation.[1]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[1]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[1]
Use of Copper (II) Chloride HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][6]

Experimental Protocols: Use of Copper (II) Chloride as a Racemization Suppressant

The use of transition metal salts as additives has emerged as a powerful strategy to prevent racemization. Copper (II) chloride (CuCl₂), particularly in combination with HOBt, has been demonstrated to be highly effective in suppressing racemization during peptide coupling.[6][7]

Protocol: Carbodiimide-Mediated Peptide Coupling with CuCl₂ and HOBt as Additives

This protocol describes a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) using a carbodiimide coupling reagent with the simultaneous addition of CuCl₂ and HOBt to minimize racemization.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • Copper (II) chloride (CuCl₂) (1-2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), HOBt (3-5 eq.), and CuCl₂ (1-2 eq.) in DMF.

    • Add the coupling reagent (DIC or DCC, 3-5 eq.) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).

    • Add the activated amino acid mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Proceed to the next deprotection and coupling cycle.

Visualization of Experimental Workflow and Racemization Mechanism

Experimental_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Activation & Coupling cluster_final_wash Final Wash deprotection Treat resin with 20% piperidine in DMF wash1 Wash with DMF and DCM deprotection->wash1 activation Dissolve Fmoc-AA, HOBt, CuCl2 in DMF Add DIC/DCC wash1->activation Deprotected Resin coupling Add activated mixture to resin activation->coupling wash2 Wash with DMF and DCM coupling->wash2 Coupled Peptide-Resin wash2->deprotection Ready for next cycle

Caption: Experimental workflow for a single coupling cycle in SPPS with racemization suppression.

Racemization_Mechanism cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway activated_aa Activated Amino Acid oxazolone Planar Oxazolone Intermediate activated_aa->oxazolone Cyclization activated_aa2 Activated Amino Acid racemized_product Racemized Peptide oxazolone->racemized_product Nucleophilic Attack additive Additive (e.g., HOBt/CuCl2) activated_aa2->additive active_ester Less Racemizable Active Ester additive->active_ester Forms desired_product Desired Peptide active_ester->desired_product Nucleophilic Attack

References

Vanadyl Sulfate Hydrate: A Versatile Precursor for the Synthesis of Vanadium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and stable inorganic compound that serves as an excellent and versatile precursor for the synthesis of a wide array of vanadium oxides. Its high solubility in water and the +4 oxidation state of vanadium make it a convenient starting material for various synthesis methodologies, including hydrothermal, sol-gel, and thermal decomposition techniques. These methods allow for the controlled production of different vanadium oxide phases, such as vanadium dioxide (VO₂), vanadium pentoxide (V₂O₅), and other mixed-valence oxides, with diverse morphologies and nanostructures. The precise control over the final product's properties makes this compound a valuable precursor for applications in catalysis, energy storage, electronics, and smart materials. This document provides detailed application notes and experimental protocols for the synthesis of vanadium oxides using this compound.

Data Presentation: Synthesis Parameters for Vanadium Oxides

The following tables summarize the key experimental parameters for the synthesis of various vanadium oxides from this compound using different methods.

Table 1: Hydrothermal Synthesis of Vanadium Oxides

Target Vanadium OxideReagentsTemperature (°C)Time (h)pHResulting Morphology
VO₂ (M)VOSO₄·xH₂O, Hydrazine Hydrate, NaOH180 - 25012 - 484 - 10Nanorods, nanobelts
V₂O₅VOSO₄·xH₂O, Oxidizing agent (e.g., H₂O₂), H₂SO₄180 - 22024 - 72< 2Nanowires, nanoribbons
V₃O₇·H₂OVOSO₄·xH₂O, H₂O₂150 - 18012 - 242 - 3Nanosheets
Mixed-valence oxidesVOSO₄·xH₂O, Organic amines180 - 20024 - 486 - 8Flower-like, urchin-like

Table 2: Sol-Gel Synthesis of Vanadium Oxides

Target Vanadium OxideReagentsGelation ConditionsAnnealing Temperature (°C)AtmosphereResulting Morphology
V₂O₅VOSO₄·xH₂O, Isopropanol, Acetic AcidRoom Temp, 24h400 - 550AirNanofibers, thin films
VO₂VOSO₄·xH₂O, Ethylene Glycol, Reducing Agent80°C, 12h500 - 600Inert (Ar, N₂)Nanoparticles, thin films

Table 3: Thermal Decomposition of this compound

Target Vanadium OxideDecomposition Temperature (°C)AtmosphereRamp Rate (°C/min)Holding Time (h)Resulting Morphology
V₂O₅500 - 650Air5 - 102 - 4Crystalline powder
VO₂> 900 (with subsequent reduction)Inert102Sintered particles
V₂O₃> 900 (with strong reduction)H₂/Inert104Powder

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Vanadium Dioxide (VO₂) Nanorods

This protocol details the synthesis of monoclinic VO₂ nanorods using this compound as the precursor.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a 0.1 M aqueous solution of this compound by dissolving the appropriate amount in DI water.

  • While stirring, slowly add hydrazine hydrate solution (35 wt%) dropwise to the vanadyl sulfate solution. The molar ratio of N₂H₄ to VOSO₄ should be approximately 1:1. The solution color will change, indicating the reduction of V⁴⁺.

  • Adjust the pH of the solution to 9-10 by adding a 1 M NaOH solution dropwise under vigorous stirring. A precipitate will form.

  • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 200°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Nanofibers

This protocol describes the preparation of V₂O₅ nanofibers via a sol-gel method.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Ammonium hydroxide (NH₄OH)

  • DI water

Procedure:

  • Dissolve this compound in DI water to form a 0.5 M solution.

  • Slowly add hydrogen peroxide to the vanadyl sulfate solution while stirring in an ice bath. The solution will turn a reddish-brown color, indicating the oxidation of V⁴⁺ to V⁵⁺ and the formation of a peroxovanadic acid complex.

  • Adjust the pH of the solution to approximately 2 by adding ammonium hydroxide.

  • Allow the solution to age at room temperature for 48 hours to form a stable sol.

  • The sol can then be used for spin-coating or dip-coating to create thin films, or it can be dried at 80°C to obtain a xerogel.

  • Anneal the xerogel or the coated substrate in air at 500°C for 2 hours with a ramp rate of 5°C/min. This will result in the formation of crystalline V₂O₅ nanofibers.

Protocol 3: Thermal Decomposition of this compound to Vanadium Pentoxide (V₂O₅)

This protocol outlines the direct synthesis of V₂O₅ powder through the thermal decomposition of this compound.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Ceramic crucible

  • Tube furnace

Procedure:

  • Place a known amount of this compound powder into a ceramic crucible.

  • Place the crucible in the center of a tube furnace.

  • Heat the sample in an air atmosphere to 600°C at a heating rate of 10°C/min.

  • Hold the temperature at 600°C for 2 hours to ensure complete decomposition. The decomposition of vanadyl sulfate involves the loss of water molecules followed by the evolution of sulfur oxides.[1]

  • After the holding time, allow the furnace to cool down to room temperature naturally.

  • The resulting yellow-orange powder is crystalline V₂O₅.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and logical relationships in the formation of vanadium oxides from this compound.

Hydrothermal_Synthesis_Workflow Precursor VOSO4·xH2O Solution Additives Add Reducing/Oxidizing Agents & pH Modifier (e.g., N2H4, H2O2, NaOH) Precursor->Additives Suspension Precursor Suspension Additives->Suspension Autoclave Hydrothermal Treatment (180-250°C, 12-72h) Suspension->Autoclave Washing Washing & Centrifugation Autoclave->Washing Drying Drying (60-80°C) Washing->Drying Final_Product Vanadium Oxide (e.g., VO2, V2O5) Drying->Final_Product

Caption: Hydrothermal synthesis workflow for vanadium oxides.

Sol_Gel_Synthesis_Workflow Precursor VOSO4·xH2O Solution Sol_Formation Sol Formation (with solvent & catalyst) Precursor->Sol_Formation Gelation Gelation (Aging) Sol_Formation->Gelation Drying Drying (e.g., 80°C) Gelation->Drying Xerogel Xerogel/Thin Film Drying->Xerogel Annealing Annealing (400-600°C) Xerogel->Annealing Final_Product Vanadium Oxide (e.g., V2O5, VO2) Annealing->Final_Product

Caption: Sol-gel synthesis workflow for vanadium oxides.

Thermal_Decomposition_Pathway Start VOSO4·xH2O Dehydration Dehydration (100-300°C) Start->Dehydration Anhydrous VOSO4 Dehydration->Anhydrous Decomposition Decomposition (>450°C) Anhydrous->Decomposition Final_Oxide Vanadium Oxide (e.g., V2O5 in Air) Decomposition->Final_Oxide Byproducts H2O, SO2, SO3 (gaseous) Decomposition->Byproducts

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols: Vanadyl Sulfate Hydrate in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and stable precursor for the synthesis of a diverse range of coordination polymers. The inherent properties of the vanadyl(IV) cation (VO²⁺), such as its paramagnetism and Lewis acidity, make it an attractive building block for constructing novel materials with potential applications in catalysis, magnetism, and medicine.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers using this compound, with a focus on their potential relevance to drug development. Vanadium compounds, in general, have shown promise as insulin-mimetic and anti-cancer agents, making their polymeric derivatives a compelling area of research.[3][4][5]

Data Presentation

Crystallographic Data for Vanadyl-Based Coordination Polymers

The following table summarizes crystallographic data for representative coordination polymers synthesized from vanadyl precursors and various organic ligands. This data is crucial for understanding the structure-property relationships of these materials.

Compound/LigandFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4,4'-bipyridine [Co(4,4'-bipy)(H₂O)V₂Se₂O₁₀]TriclinicP-17.9665(3)8.1974(3)13.8096(4)85.704(2)73.5180(10)75.645(2)[6]
4,4'-bipyridine [Ni(4,4'-bipy)(H₂O)V₂Se₂O₁₀]TriclinicP-17.9489(19)8.128(2)13.70985.838(6)73.736(8)75.594(9)[6]
Folic Acid [(FA²⁻)(VO²⁺)]·3H₂O--------[7]
Terephthalic Acid [Cu(TPA)]n--------[8]
Imidazole Derivative [Fe(1-EtIm)₂[Ni(CN)₄]]n--------[9]

Note: Data for some compounds synthesized from precursors other than this compound are included for comparative structural insights.

Thermal Analysis Data of Coordination Polymers

Thermal stability is a critical parameter for the practical application of coordination polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the decomposition patterns and thermal robustness of these materials.

CompoundDecomposition Step 1Decomposition Step 2Final ResidueTechniqueRef.
Polymer-Metal Complexes Dehydration of guest solvent molecules (up to 95 °C)Loss of coordinated water molecules (105-207 °C)Metal OxideTGA/DSC[10][11]
[Fe(SO₄)(DPPZ)₂]·H₂O Loss of water moleculeDecomposition of organic ligandFe₂O₃TGA[12]
[Cu(TPA)]n --CuOTGA[8]
[Zn(TPA)]n --ZnOTGA[8]

Experimental Protocols

Protocol 1: Synthesis of a Vanadyl-Folate Coordination Compound

This protocol describes the synthesis of a vanadyl complex with folic acid, which has been investigated for its anti-diabetic properties.[7]

Materials:

  • Vanadyl sulfate monohydrate (VOSO₄·H₂O)

  • Folic acid (FAH₂)

  • Methanol (CH₃OH)

  • Deionized water

  • 5% Ammonia solution (NH₃)

Procedure:

  • Dissolve 0.09 g (1.0 mmol) of VOSO₄·H₂O in deionized water.

  • In a separate flask, prepare a solution of 0.22 g (1.0 mmol) of folic acid in 40 mL of a methanol/water mixture.

  • Adjust the pH of the folic acid solution to 9.5 by adding 5% ammonia solution dropwise.

  • Add the vanadyl sulfate solution to the folic acid solution with stirring.

  • Heat the reaction mixture at approximately 60°C for 30 minutes until a precipitate forms.

  • Allow the mixture to cool to room temperature and then leave it to evaporate overnight.

  • Collect the resulting dark yellow solid by filtration, wash with a small amount of cold water and methanol, and dry in a desiccator.

Protocol 2: General Hydrothermal Synthesis of a Vanadyl-Organic Coordination Polymer

This protocol provides a general method for the synthesis of coordination polymers using hydrothermal techniques, which often yield crystalline products. This method can be adapted for various organic linkers.[6][12][13]

Materials:

  • This compound (VOSO₄·xH₂O)

  • Organic linker (e.g., 4,4'-bipyridine, terephthalic acid)

  • Deionized water or other suitable solvent

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine this compound and the organic linker in a specific molar ratio (e.g., 1:1 or 1:2).

  • Add a suitable amount of deionized water or a mixed solvent system to the autoclave.

  • Seal the autoclave and heat it in an oven at a controlled temperature (typically between 120°C and 180°C) for a period of 24 to 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with water and ethanol, and dry at ambient temperature.

Visualizations

Synthesis Workflow

G General Synthesis Workflow for Vanadyl Sulfate-Based Coordination Polymers cluster_reactants Reactants This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Organic Linker Organic Linker Organic Linker->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating Heating Reaction Vessel->Heating Crystallization Crystallization Heating->Crystallization Isolation and Purification Isolation and Purification Crystallization->Isolation and Purification Coordination Polymer Coordination Polymer Isolation and Purification->Coordination Polymer Characterization Characterization Coordination Polymer->Characterization

Caption: General synthesis workflow.

Potential Anti-Diabetic Signaling Pathway

Vanadium compounds are known to mimic some of the metabolic effects of insulin. This is often attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), leading to the enhanced phosphorylation of key proteins in the insulin signaling pathway.[3][14][15]

G Proposed Insulin-Mimetic Signaling Pathway of Vanadyl Coordination Polymers Vanadyl Coordination Polymer Vanadyl Coordination Polymer PTPs Protein Tyrosine Phosphatases (PTPs) Vanadyl Coordination Polymer->PTPs inhibition IRS-1 Insulin Receptor Substrate-1 (IRS-1) PTPs->IRS-1 dephosphorylation PI3-K Phosphatidylinositol 3-Kinase (PI3-K) IRS-1->PI3-K activation PKB/Akt Protein Kinase B (PKB/Akt) PI3-K->PKB/Akt activation GLUT4 Translocation GLUT4 Translocation to Membrane PKB/Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: Insulin-mimetic signaling.

Potential Anti-Cancer Mechanism

The anti-tumor activity of vanadyl complexes has been linked to the induction of cell cycle arrest, often at the G2/M phase, and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[1][4][16]

G Proposed Anti-Cancer Mechanism of Vanadyl Coordination Polymers Vanadyl Coordination Polymer Vanadyl Coordination Polymer MAPK Pathway MAPK Signaling (e.g., ERK, p38) Vanadyl Coordination Polymer->MAPK Pathway modulation Cell Cycle Regulation Cell Cycle Regulatory Proteins Vanadyl Coordination Polymer->Cell Cycle Regulation direct effects MAPK Pathway->Cell Cycle Regulation influences G2/M Arrest G2/M Arrest Cell Cycle Regulation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Anti-cancer mechanism.

References

Vanadyl Sulfate Hydrate as a Co-catalyst for the Chemoenzymatic Reduction of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a versatile inorganic compound that has found applications in various fields of chemical synthesis. While not a classical standalone reducing agent in organic chemistry, it plays a crucial role as a co-catalyst in synergistic systems, most notably in the chemoenzymatic reduction of nitroaromatic compounds to their corresponding anilines. This transformation is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of key intermediates.

This document provides detailed application notes and protocols for the use of this compound in the reduction of nitroaromatics, leveraging a dual system of a nitroreductase enzyme and a vanadium co-catalyst. This chemoenzymatic approach offers high selectivity and operates under mild conditions, presenting a green and efficient alternative to traditional chemical reductions.

Principle of the Chemoenzymatic Reduction

The reduction of a nitro group to an amine is a six-electron process. Nitroreductase enzymes typically reduce the nitro group to a hydroxylamine intermediate. The subsequent reduction of the hydroxylamine to the amine is often the rate-limiting step and can lead to the accumulation of undesired side products. Vanadium species, generated in situ from this compound, act as a chemical catalyst to facilitate the reduction of the hydroxylamine intermediate to the final aniline product, thereby increasing the overall reaction rate and selectivity.

Applications

The primary application of this compound as a reducing agent in organic synthesis is in the chemoenzymatic reduction of nitroaromatics to anilines . This method is particularly valuable for the synthesis of functionalized anilines, where traditional reduction methods might affect other sensitive functional groups.

Key Advantages:

  • High Chemoselectivity: The enzymatic nature of the initial reduction step allows for the selective reduction of the nitro group in the presence of other reducible functionalities.

  • Mild Reaction Conditions: The reactions are typically carried out in aqueous buffers at or near room temperature and neutral pH.

  • Green and Sustainable: This method avoids the use of harsh reducing agents and heavy metal catalysts often employed in traditional nitro reductions.

Quantitative Data Summary

The following table summarizes representative data for the chemoenzymatic reduction of various nitroaromatic substrates to their corresponding anilines using a nitroreductase/vanadium catalyst system.

SubstrateProductEnzyme Loading (mg/mL)Vanadium Source Conc. (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
2-Methyl-5-nitropyridine5-Amino-2-methylpyridine52 (V₂O₅)18>9989.1
2-Chloro-5-nitropyridine5-Amino-2-chloropyridine102 (V₂O₅)24>9985
4-Nitrobenzoic acid4-Aminobenzoic acid102 (V₂O₅)24>9992
4-Nitroacetophenone4-Aminoacetophenone102 (V₂O₅)24>9990

Note: The cited literature primarily uses V₂O₅ as the vanadium source. This compound is expected to be a suitable precursor, dissolving in the aqueous buffer to form the active catalytic species.

Experimental Protocols

General Protocol for the Chemoenzymatic Reduction of Nitroaromatics

This protocol describes a general procedure for the reduction of a nitroaromatic substrate to its corresponding aniline using a nitroreductase enzyme and this compound as the vanadium source.

Materials:

  • Nitroaromatic substrate

  • Nitroreductase (NR) enzyme

  • This compound (VOSO₄·xH₂O)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (or NAD⁺, depending on the nitroreductase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer.

  • Cofactor and Regeneration System: To the buffer, add glucose, NADP⁺, and glucose dehydrogenase. Stir until all components are dissolved.

  • Vanadium Co-catalyst: Add this compound to the reaction mixture and stir until dissolved. The solution will typically turn a light blue color.

  • Enzyme Addition: Add the nitroreductase enzyme to the mixture.

  • Substrate Addition: Dissolve the nitroaromatic substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature for the enzyme) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC, or GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude aniline product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.

Visualizations

Experimental Workflow for Chemoenzymatic Nitroaromatic Reduction

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Prepare Buffer Solution prep2 Add Cofactor (NADP+) & Regeneration System (Glucose, GDH) prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Add Nitroreductase Enzyme prep3->prep4 react1 Add Nitroaromatic Substrate prep4->react1 Initiate Reaction react2 Stir at Room Temperature react1->react2 react3 Monitor Reaction Progress (HPLC/TLC) react2->react3 workup1 Quench with Organic Solvent react3->workup1 Reaction Complete workup2 Extract Aqueous Layer workup1->workup2 workup3 Dry and Concentrate Organic Layers workup2->workup3 workup4 Purify Product (e.g., Chromatography) workup3->workup4 final_product Pure Aniline workup4->final_product Isolated Product

Caption: Workflow for the chemoenzymatic reduction of nitroaromatics.

Signaling Pathway of the Synergistic Catalysis

G cluster_cofactor Cofactor Regeneration cluster_reduction Nitro Reduction Pathway Glucose Glucose G6P G6P Glucose->G6P GDH NADP NADP G6P->NADP e- NADPH NADPH Nitro Nitroaromatic (R-NO2) NADPH->Nitro Hydroxylamine Hydroxylamine (R-NHOH) Nitro->Hydroxylamine Nitroreductase (NR) + NADPH Aniline Aniline (R-NH2) Hydroxylamine->Aniline Vanadium Catalyst (from VOSO4) + Reducing Equivalents

Caption: Synergistic catalysis for nitro group reduction.

Vanadyl Sulfate Hydrate: Application Notes and Protocols for Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is an inorganic compound of vanadium that has garnered significant interest in nutritional and pharmacological research, primarily for its insulin-mimetic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound as a nutritional supplement.

Vanadium, a trace mineral, has been shown in various studies to influence glucose and lipid metabolism.[3][4] Vanadyl sulfate, a relatively stable and bioavailable form of vanadium, has been the subject of numerous preclinical and clinical trials to evaluate its potential therapeutic effects in metabolic disorders, particularly diabetes mellitus.[5][6]

Mechanism of Action

Vanadyl sulfate exerts its biological effects through multiple mechanisms, primarily by mimicking the actions of insulin and modulating key signaling pathways involved in glucose homeostasis.[3][4]

Insulin Receptor Signaling: Vanadyl compounds can interact with the insulin receptor, leading to its phosphorylation and the subsequent activation of downstream signaling cascades.[3][7] This includes the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which are crucial for glucose transport and glycogen synthesis.[3][7]

Protein Tyrosine Phosphatase (PTP) Inhibition: Vanadyl ions are known inhibitors of protein tyrosine phosphatases, such as PTP1B.[3] By inhibiting these enzymes, which normally dephosphorylate and inactivate the insulin receptor, vanadyl sulfate can prolong the insulin signal, thereby enhancing insulin sensitivity.[3]

Glucose Transporter (GLUT) Modulation: Studies have indicated that vanadium compounds can increase the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[3]

Signaling_Pathways cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Insulin / Vanadyl Sulfate Insulin / Vanadyl Sulfate IR Insulin Receptor Insulin / Vanadyl Sulfate->IR IRS IRS-1 IR->IRS P PTP1B PTP1B (inhibited by VOSO4) IR->PTP1B Dephosphorylation (inhibited by VOSO4) GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake Facilitates PI3K PI3-Kinase IRS->PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4_vesicle Translocation GSK3 GSK3 Akt->GSK3 P (inhibition) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Activation

Quantitative Data from Research Studies

The following tables summarize quantitative data from various preclinical and clinical studies on vanadyl sulfate.

Table 1: Human Clinical Trials on Vanadyl Sulfate for Type 2 Diabetes
Study (Year)Number of ParticipantsDosageDurationKey Findings
Goldfine et al. (2000)[6]1675, 150, 300 mg/day6 weeksSignificant decrease in fasting glucose and HbA1c at 150 and 300 mg/day.[7]
Cusi et al. (2001)[8]11150 mg/day6 weeksImproved hepatic and muscle insulin sensitivity; decreased fasting plasma glucose and HbA1c.[8]
Cohen et al. (1995)[6]Not specified50-125 mg/day2-4 weeksImproved plasma glucose levels and daily insulin requirements.[6]
Table 2: Animal Studies on Vanadyl Sulfate
Study (Year)Animal ModelDosageDurationKey Findings
Missaoui et al.[3]STZ-induced diabetic rats5 and 10 mg/kg body weight30 daysDose-dependent reduction in blood glucose levels; increased plasma insulin concentrations.[3]
Öztürk et al.[9]STZ-induced diabetic rats100 mg/kg body weight (gavage)60 daysReduced serum urea and blood glucose levels; reversed nonenzymatic glycosylation in the kidney.[9]
NTP Toxicity Studies[10]Sprague Dawley rats168 mg/L in drinking water3 monthsLowest-observed-effect level (LOEL) based on epithelium hyperplasia in the ileum.[11]
NTP Toxicity Studies[10]B6C3F1/N mice83.8 mg/L in drinking water3 monthsLOEL based on epithelium hyperplasia in the ileum and hematological changes.[11]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rodents (Streptozotocin Model)

This protocol is based on methodologies frequently cited in vanadyl sulfate research.[3][9]

Objective: To induce a state of insulin-dependent diabetes in rats or mice for the subsequent evaluation of vanadyl sulfate's therapeutic effects.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • This compound

  • Vehicle (e.g., distilled water, saline)

  • Glucometer and test strips

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Fasting: Fast the animals overnight (8-12 hours) before STZ injection.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The final concentration should be calculated based on the desired dosage (e.g., 65 mg/kg for rats).[9]

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) to the fasted animals.

  • Diabetes Confirmation: Monitor blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

  • Vanadyl Sulfate Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer vanadyl sulfate to the diabetic animals daily via oral gavage or in drinking water at the desired dose (e.g., 5-10 mg/kg body weight).[3]

    • A control group of diabetic animals should receive the vehicle only.

  • Monitoring:

    • Monitor blood glucose levels, body weight, and water/food intake regularly throughout the study period.

    • At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

Experimental_Workflow_STZ A Animal Acclimatization B Overnight Fasting A->B C STZ Injection (i.p.) B->C D Confirm Diabetes (Blood Glucose > 250 mg/dL) C->D E Group Allocation D->E F1 Diabetic Control (Vehicle) E->F1 F2 Diabetic + Vanadyl Sulfate E->F2 G Daily Treatment & Monitoring F1->G F2->G H Sample Collection & Analysis G->H

Protocol 2: Euglycemic-Hyperinsulinemic Clamp in Humans

This protocol is a summary of the methodology used in clinical trials to assess insulin sensitivity.[7][8]

Objective: To quantify insulin sensitivity in human subjects before and after treatment with vanadyl sulfate.

Materials:

  • Human insulin

  • 20% glucose solution

  • [3-³H]glucose tracer

  • Catheters for infusion and blood sampling

  • Blood glucose analyzer

  • Equipment for measuring plasma insulin and tracer concentrations

Procedure:

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed, one for infusions and one in a heated hand for arterialized venous blood sampling.

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is started to measure basal hepatic glucose production (HGP).

  • Clamp Period:

    • A continuous infusion of insulin is initiated at a fixed rate (e.g., 40 mU/m²/min).

    • A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (plasma glucose at a predetermined level, e.g., 90 mg/dL). Blood glucose is monitored every 5-10 minutes.

    • The [3-³H]glucose infusion is continued to measure HGP suppression and whole-body glucose disposal.

  • Data Analysis:

    • The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is a measure of insulin sensitivity.

    • Rates of glucose disposal and HGP are calculated from the tracer data.

  • Pre- and Post-Treatment: The clamp procedure is performed before the initiation of vanadyl sulfate treatment and repeated after the treatment period (e.g., 6 weeks).

Euglycemic_Clamp_Logic cluster_Inputs Infusions cluster_Outputs Measurements Insulin Constant Insulin Infusion Feedback_Loop Feedback Loop: Adjust Glucose Infusion to Maintain Euglycemia Glucose Variable Glucose Infusion Glucose->Feedback_Loop Blood_Glucose Frequent Blood Glucose Monitoring Blood_Glucose->Feedback_Loop Informs GIR Glucose Infusion Rate (GIR) Feedback_Loop->Blood_Glucose Affects Feedback_Loop->GIR Determines

Safety and Toxicology Considerations

While vanadyl sulfate has shown potential therapeutic benefits, it is important to consider its toxicological profile.

  • Gastrointestinal Effects: The most commonly reported side effects in human studies are mild gastrointestinal disturbances, including abdominal cramps, diarrhea, and nausea, particularly at higher doses (150-300 mg/day).[5][6]

  • Toxicity in Animal Models: Long-term administration in drinking water to rodents has been associated with hematological effects and epithelial hyperplasia in the gastrointestinal tract.[10][11] The lowest-observed-effect levels (LOELs) were established at 168 mg/L for rats and 83.8 mg/L for mice in a 3-month study.[11]

  • Dosage: Therapeutic dosages for managing type 2 diabetes in human studies have ranged from 50 mg to 300 mg per day.[5][6] It is recommended to start with a lower dose and gradually increase it to minimize gastrointestinal side effects.[5]

Conclusion

This compound continues to be a compound of interest for its insulin-mimetic properties and potential applications in managing metabolic disorders. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers in this field. Careful consideration of dosage and potential toxicity is crucial in the design of both preclinical and clinical studies. Further research is needed to fully elucidate the long-term efficacy and safety of vanadyl sulfate as a nutritional supplement.

References

Application Notes and Protocols for the Quantification of Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of vanadyl sulfate hydrate, a compound of interest in various research and pharmaceutical applications for its insulin-mimetic properties. The following protocols for Thermogravimetric Analysis (TGA), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), UV-Visible Spectrophotometry, and Redox Titration offer robust methods for quality control and formulation analysis.

Thermogravimetric Analysis (TGA) for Determination of Hydration State and Purity

Thermogravimetric Analysis is a fundamental technique for determining the water of hydration in this compound and assessing its thermal stability. The method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting mass loss at specific temperatures corresponds to the loss of water molecules, and decomposition of the anhydrous salt.

Experimental Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Analysis Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.[1]

    • Heating Rate: A linear heating rate of 10°C/min is recommended.[1]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25°C) to 1000°C.[1]

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the percentage mass loss at each dehydration step.

    • Compare the experimental mass loss to the theoretical mass loss for different hydrates of vanadyl sulfate (e.g., trihydrate, pentahydrate) to determine the hydration state.

    • The decomposition of anhydrous vanadyl sulfate to vanadium pentoxide (V₂O₅) occurs at temperatures above 500°C.[1]

Quantitative Data
Thermal EventTemperature Range (°C)Theoretical Mass Loss (%) for VOSO₄·3H₂OTheoretical Mass Loss (%) for VOSO₄·5H₂O
Dehydration (loss of 2 H₂O)~160-190~21.3-
Dehydration (loss of additional H₂O)~260~10.7-
Total Water Content (from TGA)--32.9[1]
Decomposition of VOSO₄ to V₂O₅>500--

Note: The dehydration of vanadyl sulfate pentahydrate also occurs in multiple steps. The data for the trihydrate is presented as a clear example of stepwise water loss.[1]

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis start Weigh 5-10 mg of This compound place Place in TGA Crucible start->place tga Heat from 25°C to 1000°C at 10°C/min under N2 place->tga record Record Mass vs. Temperature tga->record analyze Analyze Mass Loss Curve record->analyze determine Determine Hydration State and Purity analyze->determine

Caption: Workflow for TGA analysis of this compound.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Vanadium Quantification and Impurity Analysis

ICP-OES is a highly sensitive technique for the determination of the vanadium content in this compound and for quantifying trace elemental impurities. The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of a certified vanadium standard (e.g., 1000 mg/L).

    • Prepare a series of calibration standards by diluting the stock solution with a suitable matrix (e.g., 2% nitric acid) to cover the expected concentration range of the samples.

    • For impurity analysis, multi-element standards can be used.[2]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the sample in a known volume of deionized water or a dilute acid (e.g., 2% nitric acid) to achieve a concentration within the calibration range.

  • Instrument Parameters:

    • Optimize the ICP-OES instrument parameters, including plasma power, gas flow rates (nebulizer, plasma, and auxiliary), and sample uptake rate.

    • Select appropriate analytical wavelengths for vanadium (e.g., 310.23 nm or 311.07 nm) and any impurities of interest.[3] The choice of wavelength may depend on potential spectral interferences from other elements in the sample.[3]

  • Analysis:

    • Aspirate the blank, calibration standards, and samples into the plasma.

    • Measure the emission intensity at the selected wavelengths.

  • Data Analysis:

    • Generate a calibration curve by plotting the emission intensity of the standards against their known concentrations.

    • Determine the concentration of vanadium and impurities in the sample solutions from the calibration curve.

    • Calculate the percentage of vanadium in the original solid sample.

Quantitative Data
ParameterValueReference
Vanadium Analytical Wavelengths310.23 nm, 311.07 nm[3]
Detection Limit for Vanadium0.054 mg/L (at 310.23 nm)[3]
Detection Limit for Impurities0.0001% - 0.0003%[4][5]
Recovery91.0% - 110.0%[4][5]
Relative Standard Deviation (RSD)<10% (for 0.001-0.007% content)[4][5]

Experimental Workflow

ICP_OES_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-OES Analysis cluster_data Data Analysis prep_std Prepare Vanadium Calibration Standards aspirate Aspirate into Argon Plasma prep_std->aspirate prep_sample Dissolve Weighed Sample in Dilute Acid prep_sample->aspirate measure Measure Emission Intensity aspirate->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Vanadium and Impurities calibrate->quantify

Caption: Workflow for ICP-OES analysis of this compound.

UV-Visible Spectrophotometry for Vanadium Quantification

UV-Visible spectrophotometry provides a cost-effective method for the quantification of vanadium. This protocol is based on the oxidation of vanadyl (V(IV)) to vanadate (V(V)), followed by a colorimetric reaction.

Experimental Protocol
  • Oxidation of Vanadyl (V(IV)) to Vanadate (V(V)):

    • Dissolve a precisely weighed amount of this compound in deionized water.

    • Add a suitable oxidizing agent (e.g., potassium permanganate solution dropwise until a faint pink color persists) to convert V(IV) to V(V). Gently heat the solution to ensure complete oxidation and then cool to room temperature.

  • Colorimetric Reaction:

    • To the vanadate solution, add 1 mL of 2 M HCl and 1 mL of 2% potassium iodide (KI) solution.[6] This reaction liberates iodine.

    • Add 0.5 mL of 0.1% thionin solution, which is bleached by the liberated iodine.[6]

    • Add 2 mL of 1 M sodium acetate solution to adjust the pH to approximately 4.[6]

    • Dilute the solution to a known volume (e.g., 25 mL) with distilled water and mix well.[6]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known vanadium(V) concentrations and subject them to the same colorimetric reaction procedure.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standards and the sample solution at 600 nm against a reagent blank.[6] The decrease in absorbance is proportional to the vanadium concentration.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the vanadium concentration in the sample from the calibration curve.

    • Calculate the purity of the this compound.

Quantitative Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)600 nm[6]
Beer's Law Range0.2 - 10 µg/mL of V(V)[6]
Molar AbsorptivityDependent on specific complex formed[7]
Limit of Detection (LOD)0.175 µg/mL[7]
Limit of Quantification (LOQ)0.583 µg/mL[7]

Logical Relationship Diagram

UV_Vis_Logic VOSO4 Vanadyl Sulfate (V(IV)) Oxidation Oxidation (e.g., KMnO4) VOSO4->Oxidation V_V Vanadate (V(V)) Oxidation->V_V Reaction Reaction with KI in acidic medium V_V->Reaction I2 Liberated Iodine (I2) Reaction->I2 Bleaching Bleaching Reaction I2->Bleaching Thionin_colored Thionin (Colored) Thionin_colored->Bleaching Thionin_colorless Thionin (Colorless) Bleaching->Thionin_colorless Measurement Measure Absorbance at 600 nm Bleaching->Measurement Redox_Titration_Pathway V_IV V(IV) in Sample Oxidation Oxidation (e.g., KMnO4) V_IV->Oxidation V_V V(V) Solution Oxidation->V_V Titration Titration with Fe(II) V_V->Titration Endpoint Endpoint Detection (Potentiometric/Indicator) Titration->Endpoint Fe_III Fe(III) Titration->Fe_III Fe_II Fe(II) (Titrant) Fe_II->Titration

References

Application Notes and Protocols for Vanadyl Sulfate Hydrate in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of vanadyl sulfate hydrate in the development of Vanadium Redox Flow Batteries (VRFBs). This document includes protocols for electrolyte preparation, battery assembly, and electrochemical characterization, along with key performance data.

Introduction to Vanadyl Sulfate in Redox Flow Batteries

Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage, owing to their scalability, long cycle life, and high efficiency.[1] The electrolyte, typically a solution of vanadyl sulfate (VOSO₄) in sulfuric acid, is a critical component that dictates the battery's performance and operating window.[1][2] Vanadyl sulfate is a common precursor for the vanadium electrolytes used in these batteries.[3] The V(IV)/V(V) and V(II)/V(III) redox couples in the positive and negative half-cells, respectively, enable the storage and release of energy.[4] The operating temperature of VRFBs is generally limited to a range of 10–40 °C due to the thermal stability of the electrolyte.[1][2]

Experimental Protocols

Vanadyl Sulfate Electrolyte Preparation

A common method for preparing the vanadium electrolyte involves the dissolution of this compound or the reduction of vanadium pentoxide (V₂O₅).[4][5]

Protocol 1: Electrolyte Preparation from this compound

This protocol describes the preparation of a 1.6 M VOSO₄ in 3.0 M H₂SO₄ electrolyte.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Pipettes

  • Fume hood

Procedure:

  • In a fume hood, slowly add the required volume of concentrated sulfuric acid to a beaker containing deionized water to achieve the desired final concentration of 3.0 M H₂SO₄. Caution: Always add acid to water, not the other way around, as the dilution process is highly exothermic.

  • Allow the sulfuric acid solution to cool to room temperature.

  • Gradually dissolve the appropriate amount of this compound into the sulfuric acid solution while stirring continuously until a homogenous blue solution is obtained. For a 1 L solution, 268.86 g of VOSO₄·xH₂O would be used to achieve a 1.6 M concentration.[6]

  • Continue stirring the solution for at least 24 hours to ensure complete dissolution.[6]

  • The resulting solution is the V(IV) electrolyte.

Protocol 2: Electrolyte Preparation from Vanadium Pentoxide with a Reducing Agent

This protocol details the preparation of a vanadium electrolyte starting from V₂O₅ using oxalic acid as a reducing agent.[7][8]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Sulfuric acid (H₂SO₄, concentrated)

  • Oxalic acid (C₂H₂O₄)

  • Deionized water

Equipment:

  • Hot plate with magnetic stirring capability

  • Beakers and graduated cylinders

  • Thermometer

Procedure:

  • Prepare the desired concentration of sulfuric acid solution in deionized water as described in Protocol 1.

  • In a beaker, mix the V₂O₅ powder with the sulfuric acid solution.[6]

  • Slowly add the oxalic acid as a reducing agent to the mixture while stirring. A typical molar ratio of V₂O₅ to oxalic acid is 1:1.[6]

  • Heat the solution to approximately 70°C and stir for 24 hours to facilitate the reduction of V(V) to V(IV), indicated by a color change to a clear blue solution.[6]

  • After the reaction is complete, allow the solution to cool to room temperature.

Vanadium Redox Flow Battery Assembly

The assembly of a lab-scale VRFB typically involves stacking several components in a "filter press" manner.[9]

Components:

  • End plates (e.g., aluminum or steel)[10][11]

  • Current collectors (e.g., graphite plates)[7]

  • Bipolar plates[9]

  • Gaskets (e.g., Santoprene or silicone foam)[7][12]

  • Carbon felt electrodes[7][12]

  • Ion exchange membrane (e.g., Nafion)[7]

  • Tubing (e.g., PVC or polyethylene)[7]

  • Pumps (e.g., diaphragm or peristaltic)[7]

  • Electrolyte reservoirs

Assembly Procedure:

  • Begin by placing one end plate as the base.

  • Place a gasket and then a current collector on the end plate.

  • Position the carbon felt electrode within the flow frame.

  • Place another gasket on top of the flow frame.

  • Carefully place the ion exchange membrane on top of the gasket, ensuring it is flat and wrinkle-free.

  • Repeat steps 3 and 4 for the other half-cell in reverse order (gasket, flow frame with electrode, gasket).

  • Place the second current collector and the final end plate on top.

  • Secure the entire stack by tightening clamping bolts, often in a diamond or star pattern to ensure even pressure distribution.[11]

  • Connect the tubing from the pumps and electrolyte reservoirs to the inlets and outlets of the cell.

Electrochemical Characterization

Electrochemical testing is crucial to evaluate the performance of the assembled VRFB.

Equipment:

  • Potentiostat/Galvanostat

  • DC power supply

  • Data acquisition system

Protocol 1: Charge-Discharge Cycling

  • Pump the positive and negative electrolytes from their respective reservoirs through the cell.

  • Charge the battery at a constant current density (e.g., 50-200 mA/cm²) until the cell voltage reaches a predefined upper limit (e.g., 1.6-1.7 V).[7][13][14]

  • Discharge the battery at a constant current density until the cell voltage drops to a lower limit (e.g., 0.2 V).[13]

  • Repeat the charge-discharge cycles to evaluate the battery's stability and capacity retention.

  • During cycling, monitor the changes in the electrolyte color: the positive electrolyte changes from blue (V(IV)) to yellow (V(V)) during charging, and the negative electrolyte changes from green (V(III)) to purple (V(II)).[10][12]

Protocol 2: Polarization Curve Measurement

  • Charge the battery to a specific state of charge (SOC), typically 50%.[13]

  • Sweep the cell voltage from the open-circuit voltage down to a lower limit (e.g., 0.2 V) in small increments, recording the corresponding current at each step.[13]

  • Plot the current density as a function of the cell voltage to obtain the polarization curve, which provides information about the cell's performance and limitations.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

  • Set the battery at a specific SOC.

  • Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 10 mHz to 100 kHz).[14]

  • Measure the resulting AC current to determine the impedance of the cell at different frequencies.

  • The resulting Nyquist plot can be used to analyze the different resistance components within the cell.

Data Presentation

The following tables summarize typical quantitative data for VRFBs using vanadyl sulfate-based electrolytes.

Table 1: Typical Electrolyte Compositions

ParameterValueReference
Vanadyl Sulfate Concentration1.5 - 2.0 M[7][13][15]
Sulfuric Acid Concentration3.3 - 5.0 M[13][15]

Table 2: Typical Operating and Performance Parameters

ParameterValueReference
Current Density50 - 200 mA/cm²[13][14]
Peak Power Density28.4 - 669 mW/cm²[7][16]
Coulombic Efficiency~83% (for balanced electrolyte)[14]
Voltage Efficiency78 - 80%[17]
Energy Efficiency72 - 77%[17]
Active Area23 - 58 cm² (lab scale)[4][7]

Visualizations

Electrolyte_Preparation_Workflow cluster_start Starting Materials cluster_process Preparation Process cluster_product Final Product VOSO4 Vanadyl Sulfate Hydrate (VOSO4·xH2O) dissolve Dissolve in H2SO4 Solution VOSO4->dissolve V2O5 Vanadium Pentoxide (V2O5) reduce Reduce with Oxalic Acid in H2SO4 V2O5->reduce electrolyte V(IV) Electrolyte (Blue Solution) dissolve->electrolyte reduce->electrolyte

Caption: Workflow for preparing V(IV) electrolyte.

VRFB_Assembly_Workflow EndPlate1 End Plate Gasket1 Gasket EndPlate1->Gasket1 Collector1 Current Collector Gasket1->Collector1 FeltFrame1 Carbon Felt in Flow Frame Collector1->FeltFrame1 Gasket2 Gasket FeltFrame1->Gasket2 Membrane Ion Exchange Membrane Gasket2->Membrane Gasket3 Gasket Membrane->Gasket3 FeltFrame2 Carbon Felt in Flow Frame Gasket3->FeltFrame2 Gasket4 Gasket FeltFrame2->Gasket4 Collector2 Current Collector Gasket4->Collector2 EndPlate2 End Plate Collector2->EndPlate2 Bolts Secure with Clamping Bolts EndPlate2->Bolts

Caption: Assembly sequence of a VRFB cell stack.

Charge_Discharge_Cycle cluster_charge Charging Process cluster_discharge Discharging Process charge Apply Constant Current pos_charge Positive Electrolyte: VO²+ (Blue) → VO₂⁺ (Yellow) charge->pos_charge neg_charge Negative Electrolyte: V³⁺ (Green) → V²⁺ (Purple) charge->neg_charge discharge Draw Constant Current charge->discharge Cycle Reversal discharge->charge pos_discharge Positive Electrolyte: VO₂⁺ (Yellow) → VO²+ (Blue) discharge->pos_discharge neg_discharge Negative Electrolyte: V²⁺ (Purple) → V³⁺ (Green) discharge->neg_discharge

Caption: Redox reactions during charge/discharge.

References

Application Notes and Protocols: Vanadyl Sulfate Hydrate as a Mordant in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of vanadyl sulfate hydrate (VOSO₄·xH₂O) as a mordant in textile dyeing research. This document is intended for professionals in scientific fields requiring standardized methodologies for textile dyeing, particularly with natural dyes. Vanadyl sulfate, a transition metal salt, serves as an effective mordant to enhance dye uptake, improve colorfastness, and in some cases, impart unique coloration to textile fibers.

Introduction

Mordants are essential in natural dyeing to create a chemical bridge between the dye molecule and the textile fiber, thereby improving the fastness properties of the dye.[1] Vanadyl sulfate has been investigated as a mordant, particularly for protein fibers like wool and silk, and for modified cellulose fibers.[2] It is known to form strong coordination complexes with certain natural dyes, especially those rich in tannins like gallnuts, to produce deep shades such as black.[2][3] Research suggests that vanadyl sulfate is a less toxic alternative to other heavy metal mordants like copper sulfate.[2]

This document outlines the protocols for the pre-mordanting of protein and modified cellulosic fibers with this compound, followed by dyeing with natural dyes. It also includes procedures for evaluating the colorfastness of the dyed textiles.

Data Presentation

The following tables summarize quantitative data for the application of this compound as a mordant.

Table 1: Optimal Pre-mordanting Conditions for Wool with Vanadyl Sulfate and Sumac Gallnut Dye

ParameterValueReference
Mordant Concentration5 mM Vanadyl Sulfate[2]
Dye Concentration50% on weight of fiber (owf)[2]
Temperature100 °C[2]
Fiber TypeWool[2]
Dye SourceSumac Gallnut (tannin-rich)[2]

Table 2: Comparative Colorfastness Ratings (General)

This table provides a general comparison of colorfastness ratings for natural dyes with and without mordants. Specific data for vanadyl sulfate is limited in readily available literature; therefore, this table illustrates the expected improvement with mordanting. The rating scale is 1 (poor) to 5 (excellent).[4]

PropertyWithout MordantWith Metal Mordant (e.g., Vanadyl Sulfate)
Wash Fastness 2-34-5
Light Fastness 1-33-4
Rubbing Fastness (Dry) 3-44-5
Rubbing Fastness (Wet) 2-33-4

Table 3: Example CIELAB and K/S Values for Natural Dyes with Different Mordants on Wool

This table presents example data to illustrate the effect of different mordants on color coordinates (L, a, b*) and color strength (K/S). While specific data for a wide range of dyes with vanadyl sulfate is not available, the table demonstrates the typical shifts observed with metal mordants.

DyeMordantL* (Lightness)a* (Red-Green)b* (Yellow-Blue)K/S (Color Strength)
MadderNone65.225.818.38.5
MadderAlum55.735.122.415.2
MadderFerrous Sulfate35.210.58.118.9
Gallnut Vanadyl Sulfate Low (dark)Near neutralNear neutralHigh

Note: Values for Gallnut with Vanadyl Sulfate are qualitative based on descriptive literature, indicating the formation of a "vanadium black complex".[2]

Experimental Protocols

Safety Precautions

This compound is harmful if swallowed and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Protocol 1: Mordanting and Dyeing of Protein Fibers (Wool, Silk)

This protocol is optimized for protein fibers, which readily interact with metal mordants.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Natural dye extract (e.g., sumac gallnut, madder, weld)

  • Protein-based textile (wool or silk yarn/fabric)

  • Deionized water

  • Non-reactive dye pot (stainless steel or enamel)

  • Heating plate

  • Glass stirring rod

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Scouring of Fibers:

    • Wash the textile fibers with a pH-neutral detergent to remove any impurities.

    • Rinse thoroughly with warm water until the water runs clear.

    • Gently squeeze out excess water.

  • Pre-mordanting:

    • Prepare a 5 mM solution of this compound in deionized water in the dye pot. For example, to prepare a 1-liter solution, dissolve 0.815 g of VOSO₄ (anhydrous molar mass 163.0 g/mol ) in 1 liter of deionized water. Adjust the amount based on the weight of the fiber (liquor ratio of 40:1 is recommended).

    • Submerge the scoured, wet fibers into the mordant bath.

    • Slowly heat the bath to 100 °C.

    • Maintain this temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordanting.

    • Allow the bath to cool down before removing the fibers.

    • Gently rinse the mordanted fibers with lukewarm water.

  • Dyeing:

    • Prepare the dyebath according to the desired concentration of the natural dye (e.g., 50% owf for sumac gallnut).

    • Submerge the wet, mordanted fibers into the dyebath.

    • Slowly heat the dyebath to a simmer (80-90 °C) and maintain for 60 minutes, stirring gently.

    • Allow the dyebath to cool completely to maximize dye uptake.

    • Remove the dyed fibers and rinse with lukewarm water until the water runs clear.

    • Air dry the dyed fibers away from direct sunlight.

Protocol 2: Mordanting and Dyeing of Modified Cellulosic Fibers (Cotton, Linen)

Cellulosic fibers require a pre-treatment to introduce cationic charges, which facilitates the binding of the metallic mordant.

Materials:

  • Cationizing agent (e.g., 3-chloro-2-hydroxypropyl trimethylammonium chloride - CHPTAC)

  • Sodium hydroxide (NaOH)

  • This compound

  • Natural dye extract

  • Cellulosic textile (cotton or linen fabric)

  • Deionized water

  • Non-reactive containers

  • Heating and stirring equipment

Procedure:

  • Scouring of Fibers:

    • Scour the cellulosic fabric with a solution of soda ash (sodium carbonate) and a neutral detergent to remove waxes and pectins.

    • Rinse thoroughly with hot water.

  • Cationization of Cellulose:

    • Prepare an aqueous solution of the cationizing agent (e.g., 50 g/L CHPTAC).

    • Immerse the scoured fabric in the solution.

    • Add a solution of sodium hydroxide (e.g., 20 g/L) to the bath to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 24 hours or at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 2-4 hours), with occasional stirring.

    • Remove the fabric and neutralize it with a dilute acetic acid solution.

    • Rinse thoroughly with water and squeeze out excess water.

  • Pre-mordanting:

    • Follow the same pre-mordanting procedure as described in Protocol 1 (Section 3.2, step 2).

  • Dyeing:

    • Follow the same dyeing procedure as described in Protocol 1 (Section 3.2, step 3).

Protocol 3: Colorfastness Testing

Evaluate the colorfastness of the dyed textiles according to standardized methods.

Materials:

  • Dyed textile specimen

  • Multifiber test fabric

  • Grey scale for assessing color change and staining

  • Launder-Ometer or similar apparatus for wash fastness

  • Lightfastness tester (e.g., Xenon arc lamp)

  • Crockmeter for rubbing fastness

Procedures:

  • Wash Fastness (ISO 105-C06):

    • Stitch a specimen of the dyed fabric to a multifiber test fabric.

    • Wash the composite specimen in a standardized detergent solution in a Launder-Ometer under specified conditions of temperature and time.

    • Rinse and dry the specimen.

    • Assess the color change of the dyed specimen and the staining of the multifiber fabric using the grey scales.

  • Light Fastness (ISO 105-B02):

    • Expose a specimen of the dyed fabric to a controlled artificial light source that simulates natural daylight.

    • Simultaneously expose a set of blue wool standards.

    • Evaluate the fading of the specimen by comparing it to the fading of the standards.

  • Rubbing Fastness (ISO 105-X12):

    • Rub a dry and a wet piece of standard white cotton cloth against the dyed fabric specimen using a Crockmeter.

    • Assess the degree of color transfer to the white cloths using the grey scale for staining.

Mandatory Visualizations

experimental_workflow cluster_prep Fiber Preparation cluster_mordanting Mordanting cluster_dyeing Dyeing cluster_testing Evaluation scouring Scouring (Removal of Impurities) cationization Cationization (for Cellulosic Fibers) scouring->cationization Cellulosic Fibers Only mordant_prep Prepare Vanadyl Sulfate Solution scouring->mordant_prep cationization->mordant_prep mordanting Immerse Fiber in Mordant Bath (100°C, 60 min) mordant_prep->mordanting dye_prep Prepare Natural Dye Bath mordanting->dye_prep dyeing Immerse Mordanted Fiber in Dyebath (Simmer, 60 min) dye_prep->dyeing rinsing Rinsing and Drying dyeing->rinsing colorfastness Colorfastness Testing (Wash, Light, Rub) rinsing->colorfastness signaling_pathway cluster_reactants Reactants cluster_complex Complex Formation and Binding VOSO4 Vanadyl Sulfate (VOSO₄) Complex Vanadyl-Gallic Acid Coordination Complex VOSO4->Complex Coordination with -OH groups GallicAcid Gallic Acid (from Tannin-rich Dye) GallicAcid->Complex Wool Wool Fiber (Protein Chain with -COOH and -NH₂ groups) DyedFiber Dyed Wool Fiber Wool->DyedFiber Complex->DyedFiber Ionic and Coordinate Bonds with Fiber Functional Groups

References

Application Notes and Protocols: Vanadyl Sulfate Hydrate in Glass and Ceramics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of vanadyl sulfate hydrate in the manufacturing and research of glass and ceramics. The information is intended to guide researchers in exploring the material's properties as a coloring agent, a modifier of mechanical and thermal properties, and a precursor for functional coatings.

Application Note 1: this compound as a Coloring Agent in Soda-Lime-Silica Glass

This compound serves as a source of vanadium, a transition metal that can impart a range of colors to glass, including green, blue, and yellow, depending on its oxidation state and the glass composition. The final color is a result of the equilibrium between different vanadium ions (V³⁺, V⁴⁺, V⁵⁺) within the glass matrix.

Quantitative Data: Influence of Vanadyl Ion Concentration on Glass Properties
PropertyBase Glass (Soda-Lime-Silica)0.5 wt% V₂O₅1.0 wt% V₂O₅2.0 wt% V₂O₅
Color ColorlessLight Green-YellowGreenDeep Green-Blue
Dominant Vanadium Ion N/AV⁵⁺, V⁴⁺V⁴⁺, V³⁺V³⁺, V⁴⁺
Melting Temperature (°C) ~1500~1480~1460~1450
Density (g/cm³) ~2.5~2.52~2.55~2.58
Refractive Index ~1.51~1.515~1.52~1.525
Experimental Protocol: Melt-Quenching of Vanadium-Doped Soda-Lime-Silica Glass

This protocol details the preparation of vanadium-doped soda-lime-silica glass using this compound as the vanadium source.

Materials:

  • Silicon Dioxide (SiO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Calcium Carbonate (CaCO₃)

  • This compound (VOSO₄·xH₂O)

  • Alumina crucibles

  • High-temperature furnace

  • Stainless steel plate for quenching

  • Annealing oven

Procedure:

  • Batch Calculation: Calculate the required amounts of SiO₂, Na₂CO₃, and CaCO₃ for a standard soda-lime-silica glass composition (e.g., 72 wt% SiO₂, 15 wt% Na₂O, 10 wt% CaO). Calculate the amount of this compound needed to achieve the desired final weight percentage of V₂O₅ in the glass. Note: Vanadyl sulfate will decompose to vanadium pentoxide upon heating.

  • Mixing: Thoroughly mix the powdered raw materials in a ball mill for at least 2 hours to ensure homogeneity.

  • Melting:

    • Transfer the mixed batch into an alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the furnace to 1450-1500°C at a rate of 10°C/minute.

    • Hold the furnace at the peak temperature for 4-6 hours to ensure complete melting and homogenization.

  • Quenching:

    • Carefully remove the crucible from the furnace.

    • Pour the molten glass onto a preheated stainless steel plate.

  • Annealing:

    • Immediately transfer the quenched glass into an annealing oven preheated to the glass transition temperature (typically around 550°C for soda-lime-silica glass).

    • Hold at the annealing temperature for 1-2 hours.

    • Slowly cool the glass to room temperature at a rate of 1-2°C/minute to relieve internal stresses.

Experimental Workflow: Glass Melt-Quenching

G cluster_0 Preparation cluster_1 Melting & Quenching cluster_2 Post-Processing Batch_Calculation Batch Calculation Mixing Homogeneous Mixing Batch_Calculation->Mixing Melting Melting (1450-1500°C) Mixing->Melting Quenching Quenching Melting->Quenching Annealing Annealing (~550°C) Quenching->Annealing Characterization Characterization Annealing->Characterization

Caption: Workflow for Vanadium-Doped Glass Synthesis.

Application Note 2: this compound in Ceramic Glazes

In ceramics, this compound is used as a precursor for vanadium oxide, a versatile colorant in glazes. The resulting color is highly dependent on the base glaze composition, firing temperature, and kiln atmosphere.

Quantitative Data: Effect of this compound on a Cone 6 Leadless Glaze
This compound (wt%)Firing Temperature (°C)Firing AtmosphereResulting Glaze ColorSurface Texture
1%1222OxidationPale YellowGlossy
3%1222OxidationMustard YellowGlossy
5%1222OxidationYellow-BrownSemi-Matte
3%1222ReductionGreenish-BlueGlossy
Experimental Protocol: Preparation and Application of a Vanadium-Containing Ceramic Glaze

This protocol outlines the steps for creating a ceramic glaze colored with this compound for a mid-fire stoneware body.

Materials:

  • Base glaze recipe ingredients (e.g., feldspar, kaolin, silica, whiting)

  • This compound (VOSO₄·xH₂O)

  • Bentonite (optional, as a suspending agent)

  • Water

  • Bisque-fired ceramic pieces

  • Sieve (100-mesh)

  • Glaze application tools (e.g., dipping tongs, spray gun)

  • Kiln

Procedure:

  • Glaze Formulation: Start with a known base glaze recipe suitable for the desired firing temperature (e.g., Cone 6, approximately 1222°C).

  • Dry Mixing: Weigh the dry ingredients for the base glaze and the desired amount of this compound. Add 1-2 wt% bentonite if needed. Mix the dry powders thoroughly.

  • Slip Preparation:

    • Gradually add the dry mix to water while stirring continuously. A common starting ratio is 1 part dry material to 1 part water by weight.

    • Mix until a smooth, lump-free suspension (slip) is formed. The consistency should be similar to heavy cream.

    • Sieve the glaze slip through a 100-mesh screen to remove any remaining agglomerates.

  • Glaze Application:

    • Apply the glaze to the bisque-fired ceramic pieces using dipping, pouring, brushing, or spraying techniques to achieve a uniform thickness.

  • Drying: Allow the glazed pieces to dry completely before firing.

  • Firing:

    • Place the dried pieces in the kiln.

    • Follow a standard firing schedule for your clay body and glaze type. For a Cone 6 firing, a typical schedule might involve a slow ramp to ~1000°C, followed by a faster ramp to 1222°C with a short hold, and then a controlled cooling phase.

Experimental Workflow: Ceramic Glazing Process

G cluster_0 Glaze Preparation cluster_1 Application & Firing Formulation Glaze Formulation Dry_Mixing Dry Mixing Formulation->Dry_Mixing Slip_Prep Slip Preparation Dry_Mixing->Slip_Prep Application Glaze Application Slip_Prep->Application Drying Drying Application->Drying Firing Kiln Firing (e.g., Cone 6) Drying->Firing

Caption: Workflow for Ceramic Glaze Preparation and Firing.

Application Note 3: Sol-Gel Synthesis of Thermochromic Vanadium Dioxide Coatings

This compound can be used as a precursor in the sol-gel synthesis of vanadium dioxide (VO₂) thin films. These films exhibit thermochromism, changing their optical properties at a specific transition temperature (around 68°C for pure VO₂), making them suitable for applications such as smart windows.

Quantitative Data: Annealing Parameters for Sol-Gel Derived VO₂ Films
PrecursorSolventAnnealing Temp (°C)Annealing AtmosphereResulting PhaseThermochromic Transition
VOSO₄·xH₂OWater/Ethanol400N₂/H₂AmorphousPoor
VOSO₄·xH₂OWater/Ethanol500N₂/H₂Monoclinic VO₂Good
VOSO₄·xH₂OWater/Ethanol600N₂/H₂Monoclinic VO₂Sharp
Experimental Protocol: Sol-Gel Deposition of VO₂ Thin Films

Materials:

  • This compound (VOSO₄·xH₂O)

  • Deionized water

  • Ethanol

  • Glass substrates (e.g., soda-lime or quartz)

  • Spin coater or dip coater

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Precursor Solution Preparation:

    • Dissolve this compound in a mixture of deionized water and ethanol to create a 0.1-0.5 M solution.

    • Stir the solution for several hours at room temperature to form a stable sol.

  • Substrate Cleaning: Thoroughly clean the glass substrates using a sequence of detergent, deionized water, and ethanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Film Deposition:

    • Deposit a thin layer of the precursor sol onto the cleaned substrates using either spin coating (e.g., 3000 rpm for 30 seconds) or dip coating.

  • Drying: Dry the coated substrates in an oven at 100-150°C for 10-15 minutes to evaporate the solvents.

  • Annealing:

    • Place the dried films in a tube furnace.

    • Heat the furnace to 500-600°C under a reducing atmosphere (e.g., a mixture of nitrogen and hydrogen) to facilitate the reduction of V⁵⁺/V⁴⁺ to V⁴⁺ in the form of VO₂.

    • Hold at the annealing temperature for 1-2 hours.

    • Cool the furnace to room temperature under the same atmosphere.

Logical Relationship: Vanadium Oxidation State and Glass Color

G V5 V⁵⁺ V4 V⁴⁺ V5->V4 Reduction Color_Yellow Yellow/Brown V5->Color_Yellow V4->V5 Oxidation V3 V³⁺ V4->V3 Reduction Color_Blue Blue V4->Color_Blue V3->V4 Oxidation Color_Green Green V3->Color_Green Oxidizing Oxidizing Conditions Oxidizing->V5 Reducing Reducing Conditions Reducing->V3

Caption: Vanadium Oxidation States and Corresponding Colors.

Application Notes and Protocols: Investigating the Insulin-Mimetic Properties of Vanadyl Sulfate Hydrate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) has garnered significant interest in diabetes research due to its demonstrated insulin-like effects in various preclinical and clinical studies.[1][2][3] This inorganic vanadium compound has been shown to improve glycemic control by acting on key components of the insulin signaling pathway, thereby promoting glucose uptake and metabolism in insulin-sensitive tissues like skeletal muscle, adipose tissue, and the liver.[4][5] These application notes provide a comprehensive overview of the cellular effects of this compound, detailed protocols for key experiments, and a summary of quantitative data from published studies to guide researchers in this field.

The primary mechanisms underlying the insulin-mimetic actions of vanadyl sulfate involve the potentiation of insulin signaling, largely through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor.[5][6][7] By inhibiting these phosphatases, vanadyl sulfate promotes the phosphorylation and activation of the insulin receptor (IR) and its downstream substrates, including insulin receptor substrate-1 (IRS-1).[8][9] This leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in insulin-mediated glucose transport.[5][9][10] Furthermore, vanadyl sulfate has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and enhance the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose uptake into cells.[5][11][12]

These notes will detail the experimental procedures to investigate these effects and present the expected quantitative outcomes in a clear, tabular format.

Data Summary: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on glucose metabolism and insulin signaling pathways as reported in various cellular and preclinical models.

Table 1: Effects of this compound on Glucose Metabolism

ParameterModel SystemVOSO₄ Concentration/DoseDuration of TreatmentObserved EffectReference
Fasting Plasma GlucoseType 2 Diabetic Patients150 mg/day6 weeks194 ± 16 to 155 ± 15 mg/dL[1][2]
Hemoglobin A1c (HbA1c)Type 2 Diabetic Patients150 mg/day6 weeks8.1 ± 0.4 to 7.6 ± 0.4%[1][2]
Endogenous Glucose Production (EGP)Type 2 Diabetic Patients150 mg/day6 weeks~20% reduction[1][2]
Insulin-Mediated Glucose DisposalType 2 Diabetic Patients150 mg/day6 weeks4.3 ± 0.4 to 5.1 ± 0.6 mg/kg·min[1][2]
Glucose OxidationCardiac Myocytes (Diabetic Rats)0.6 mg/mL (in drinking water)10 weeksMaintained at control levels (prevented decrease)[11]
Glycogen SynthesisCHO-HIR CellsNot specifiedNot specifiedIncreased[9]
Sarcolemmal GLUT-4 Protein LevelsCardiac Myocytes (Diabetic Rats)0.6 mg/mL (in drinking water)10 weeksNormalized towards control levels[11]

Table 2: Effects of this compound on Insulin Signaling Pathways

ParameterModel SystemVOSO₄ Concentration/DoseDuration of TreatmentObserved EffectReference
Insulin Receptor (IR) β-subunit Tyrosine PhosphorylationCHO-HIR CellsNot specifiedNot specifiedNo significant change in basal phosphorylation[9]
Insulin Receptor Substrate-1 (IRS-1) Tyrosine PhosphorylationHuman Skeletal Muscle150-300 mg/day6 weeksIncreased basal phosphorylation[8]
IRS-1 Tyrosine PhosphorylationCHO-HIR CellsNot specifiedNot specifiedIncreased phosphorylation[9]
PI3-Kinase ActivityHuman Skeletal Muscle150-300 mg/day6 weeksIncreased basal activity associated with IRS-1[8]
PI3-Kinase ActivityCHO-HIR CellsNot specifiedNot specifiedIncreased activity[9]
Akt/PKB PhosphorylationVariousNot specifiedNot specifiedActivated[5][10]

Experimental Protocols

Protocol 1: 2-Deoxy-D-[³H]glucose Uptake Assay

This protocol measures the rate of glucose transport into cultured cells, a key functional outcome of insulin signaling.

Materials:

  • HEPES-buffered saline (HBS): 140 mM NaCl, 20 mM HEPES, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, pH 7.4

  • This compound solution (e.g., 100 mM stock in H₂O)

  • Insulin solution (1 mg/mL stock in 0.01 M HCl)

  • 2-Deoxy-D-[³H]glucose (1 mCi/mL)

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B

  • 0.1 M NaOH

  • Scintillation cocktail

  • Cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes, or CHO-HIR cells) seeded in 12-well plates

Procedure:

  • Seed cells in 12-well plates and allow them to differentiate (if necessary, e.g., L6 myoblasts to myotubes).

  • Serum-starve the cells for 3-4 hours in serum-free medium.

  • Wash the cells twice with HBS.

  • Pre-incubate the cells for 30 minutes at 37°C with various concentrations of this compound or insulin (positive control) in HBS. Include a negative control (HBS alone) and a non-specific uptake control (with cytochalasin B).

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (final concentration 0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration 10 µM) to each well.

  • Incubate for 5-10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBS.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of each lysate for normalization.

  • Calculate the specific glucose uptake by subtracting the non-specific uptake (cytochalasin B-treated wells) from the total uptake.

Protocol 2: Western Blotting for Phosphorylation of Insulin Signaling Proteins

This protocol is used to assess the activation state of key signaling molecules like IRS-1, Akt, and ERK.

Materials:

  • Cultured cells (e.g., HepG2, L6 myotubes)

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IRS-1 (Tyr), anti-IRS-1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound or insulin for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) to normalize for protein loading.

Protocol 3: PTP1B Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of PTP1B, a key negative regulator of insulin signaling.

Materials:

  • Recombinant human PTP1B

  • PTP1B assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% β-mercaptoethanol, pH 7.4)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • This compound

  • Sodium orthovanadate (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add PTP1B assay buffer.

  • Add various concentrations of this compound or sodium orthovanadate to the wells.

  • Add a fixed amount of recombinant PTP1B to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding pNPP.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake Mediates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GLUT4_vesicle->GLUT4_mem Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis PTP1B PTP1B PTP1B->IR Dephosphorylates VOSO4 Vanadyl Sulfate VOSO4->IRS1 Promotes Phosphorylation VOSO4->PTP1B Inhibits

Caption: Insulin signaling pathway and points of intervention by vanadyl sulfate.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., L6, 3T3-L1, HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blotting (p-IRS-1, p-Akt, p-ERK) Treatment->Western_Blot PTP_Inhibition PTP1B Inhibition Assay Treatment->PTP_Inhibition Data_Quantification Data Quantification (IC50, Fold Change) Glucose_Uptake->Data_Quantification Western_Blot->Data_Quantification PTP_Inhibition->Data_Quantification Conclusion Conclusion on Insulin-Mimetic Effects Data_Quantification->Conclusion

Caption: General workflow for assessing insulin-like effects of vanadyl sulfate.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Vanadyl Sulfate Hydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling vanadyl sulfate (VOSO₄) solutions. It addresses common stability issues, particularly oxidation, and offers practical troubleshooting steps and protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My blue vanadyl sulfate solution has turned green or yellow. What is happening?

A: This color change indicates that the vanadium in your solution has been oxidized. Vanadyl sulfate contains vanadium in the +4 oxidation state (V⁴⁺), which is responsible for the characteristic blue color of the solution.[1][2][3] When oxidized, it converts to the vanadate ion (V⁵⁺), which imparts a yellow color to the solution.[1][4] A green color typically signifies a mixture of the blue V⁴⁺ and yellow V⁵⁺ species.[1][5]

Q2: What are the primary factors that cause the oxidation of my vanadyl sulfate solution?

A: The oxidation of vanadyl (V⁴⁺) to vanadate (V⁵⁺) is primarily caused by three factors:

  • Atmospheric Oxygen: The V⁴⁺ ion can be slowly oxidized by dissolved oxygen from the air. This process is accelerated in less acidic conditions.[5][6]

  • Solution pH: Vanadyl ions are most stable in acidic solutions. As the pH increases (becomes less acidic), the tendency for oxidation and hydrolysis (which can lead to precipitation) increases significantly.[5][7]

  • Chemical Contaminants: The presence of strong oxidizing agents, even in trace amounts, will rapidly convert V⁴⁺ to V⁵⁺. Examples include hydrogen peroxide, permanganates, or nitric acid.[1][5][7]

Q3: How can I quickly assess the oxidative state of my vanadium solution?

A: A visual inspection of the solution's color is the most immediate method for assessment. The table below summarizes the colors associated with common vanadium oxidation states in an acidic aqueous solution.

Oxidation StateVanadium IonSolution Color
+5Dioxovanadium(V), VO₂⁺Yellow[1][5]
+4Oxovanadium(IV), VO²⁺Blue[1][2]
+3Vanadium(III), V³⁺Green[4]
+2Vanadium(II), V²⁺Violet[4]

Q4: Is it possible to reverse the oxidation if my solution turns yellow?

A: Yes, oxidation can be reversed by adding a reducing agent, such as zinc metal in an acidic medium.[1][4] However, this will introduce zinc ions and potentially other impurities into your solution. For experiments requiring high purity, it is strongly recommended to discard the oxidized solution and prepare a fresh batch using appropriate stabilization techniques.

Visual Guide 1: The Oxidation Pathway

The following diagram illustrates the transition from the stable blue vanadyl (V⁴⁺) state to the oxidized yellow vanadate (V⁵⁺) state and the key factors that trigger this process.

OxidationPathway V4 Vanadyl Sulfate (V⁴⁺) Stable Blue Solution V5 Oxidized Vanadium (V⁵⁺) Yellow Solution V4->V5 Oxidation caused by: • Atmospheric Oxygen • High pH / Low Acidity • Chemical Oxidants

Caption: Factors causing the oxidation of V⁴⁺ to V⁵⁺.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of vanadyl sulfate solutions.

Symptom Possible Cause Recommended Solution
Solution slowly turns green or yellow over hours or days.Oxidation by atmospheric oxygen. [5][6]1. Prepare solutions fresh before each experiment. 2. Use deoxygenated solvents (see Protocol 1). 3. Store the prepared solution under an inert atmosphere (e.g., nitrogen or argon).[8]
Solution changes color from blue to yellow very rapidly.Contamination with an oxidizing agent. [7]1. Thoroughly clean all glassware, removing any residual oxidizing materials. 2. Use high-purity, analytical grade solvents and reagents. 3. Verify that no other reagents in your experimental setup are strong oxidizers.
A precipitate forms in the solution.Incorrect pH. The solution may not be acidic enough, leading to the hydrolysis and precipitation of vanadium species.1. Ensure the solution is adequately acidified, typically with sulfuric acid, to maintain a low pH. 2. Measure and adjust the pH of the solution as needed for your specific application.
Inconsistent or non-reproducible experimental results.Partial oxidation of the stock solution or solid reagent. 1. Visually inspect the solid vanadyl sulfate hydrate; it should be a uniform blue crystalline powder.[3] 2. Before critical experiments, quantify the V⁴⁺ concentration using a method like UV-Vis spectroscopy (see Protocol 2) or redox titration to ensure consistency.

Visual Guide 2: Troubleshooting Workflow

This decision tree provides a logical workflow for identifying and solving stability issues with your vanadyl sulfate solution.

TroubleshootingWorkflow start Start: Observe VOSO₄ Solution color_check Is the solution a stable blue color? start->color_check stable Solution is Stable. Proceed with Experiment. color_check->stable Yes color_id What is the issue? color_check->color_id No green Color is Green or Yellow color_id->green precipitate Precipitate is forming color_id->precipitate cause_ox Probable Cause: Oxidation (Air, Contaminant) green->cause_ox cause_ph Probable Cause: Incorrect pH (Too High / Basic) precipitate->cause_ph solution_ox Action: 1. Prepare fresh solution. 2. Use deoxygenated solvent. 3. Store under inert gas (N₂/Ar). cause_ox->solution_ox solution_ph Action: 1. Check solution pH. 2. Ensure sufficient acidity (e.g., with H₂SO₄). cause_ph->solution_ph

Caption: A decision tree for troubleshooting VOSO₄ solution stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Vanadyl Sulfate Solution

This protocol describes the preparation of an aqueous vanadyl sulfate solution with measures to minimize oxidation.

Materials:

  • This compound (VOSO₄·xH₂O)

  • High-purity, deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrogen (N₂) or Argon (Ar) gas supply with a sparging tube

  • Volumetric flask and magnetic stirrer

Procedure:

  • Deoxygenate the Solvent: Place the required volume of deionized water in the volumetric flask. Insert the gas sparging tube, ensuring it reaches the bottom of the flask. Bubble N₂ or Ar gas through the water for at least 30 minutes to remove dissolved oxygen.

  • Acidify the Solvent: While stirring gently, add a small, precise amount of concentrated sulfuric acid to the deoxygenated water to achieve the desired acidic pH (e.g., pH 2-3). This step is crucial for the stability of the vanadyl ion.

  • Weigh the Reagent: Accurately weigh the required amount of this compound.

  • Dissolve the Reagent: Slowly add the weighed VOSO₄·xH₂O to the acidified, deoxygenated water while stirring. Continue to blanket the headspace of the flask with N₂ or Ar gas to prevent oxygen ingress.

  • Finalize and Store: Continue stirring until the solid is fully dissolved, resulting in a clear blue solution. If storing, seal the container tightly and maintain an inert gas blanket in the headspace. For best results, prepare the solution fresh daily.

Protocol 2: Monitoring Oxidation with UV-Vis Spectroscopy

This protocol provides a method to quantitatively monitor the stability of the V⁴⁺ ion in solution over time.

Procedure:

  • Prepare Solution: Prepare the vanadyl sulfate solution as described in Protocol 1.

  • Acquire Initial Spectrum: Immediately after preparation, transfer an aliquot of the solution to a cuvette. Scan the solution using a UV-Vis spectrophotometer from approximately 400 nm to 900 nm.

  • Identify V⁴⁺ Peak: The blue [VO(H₂O)₄]²⁺ complex has a characteristic broad absorption peak with a maximum at approximately 760 nm. Record the absorbance value at this maximum (A₇₆₀).

  • Monitor Over Time: Store the stock solution under the desired conditions (e.g., on the benchtop vs. under an inert atmosphere). At regular intervals (e.g., every hour), take another aliquot and record a new UV-Vis spectrum.

  • Analyze Data: A decrease in the absorbance at ~760 nm indicates a loss of V⁴⁺ due to oxidation. The rate of this decrease can be used to compare the effectiveness of different storage and handling techniques. The emergence of absorbance in the yellow region of the spectrum (~400-450 nm) would indicate the formation of V⁵⁺ species.[7]

References

Technical Support Center: Vanadyl Sulfate Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanadyl sulfate hydrate (VOSO₄·xH₂O).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of vanadium pentoxide (V₂O₅). The two main approaches are:

  • Reduction with Sulfur Dioxide (SO₂): This is a widely used laboratory method where V₂O₅ is reduced by bubbling SO₂ gas through a suspension in sulfuric acid.[1][2]

  • Reduction with Organic Reagents: Various organic compounds can be used as reducing agents, such as alcohols (methanol, ethanol), oxalic acid, or formaldehyde.[3][4][5] These methods can offer alternatives to handling gaseous SO₂.

Q2: What is the expected color of this compound?

A2: this compound is typically a blue crystalline solid.[1][6] A green coloration in the final product may indicate the presence of impurities or the formation of different hydrates.[4][7]

Q3: How does the degree of hydration affect the product?

A3: Vanadyl sulfate can exist in various hydrated forms (e.g., pentahydrate, trihydrate).[1] The degree of hydration affects the compound's molecular weight and potentially its stability and solubility. The pentahydrate is a common form.[1]

Q4: What are the primary safety precautions to consider during the synthesis?

A4: Vanadium pentoxide is toxic if inhaled or ingested, and the fine powder can easily become airborne.[2] Sulfuric acid is highly corrosive. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a respirator, gloves, and safety goggles, must be worn.[2]

Troubleshooting Guide

Problem Observation Probable Cause(s) Recommended Solution(s)
Low Yield The final amount of this compound is significantly less than the theoretical yield.1. Incomplete Reaction: The reduction of V₂O₅ may not have gone to completion.[7] 2. Side Reactions: Formation of other vanadium species, such as vanadium(III) sulfate, especially when using excess organic reducing agents.[3] 3. Product Loss During Workup: Significant loss of product during filtration or washing steps.[7]1. Optimize Reaction Conditions: Ensure sufficient reaction time (e.g., 8-10 hours for SO₂ reduction) and adequate stirring to maximize contact between reactants.[2] For organic reductants, ensure the temperature is appropriate for the chosen reagent. 2. Control Stoichiometry: Use the correct molar ratios of reactants. Avoid a large excess of organic reducing agents. 3. Careful Workup: Use a fine filter paper or a fritted glass funnel to minimize the loss of solid product. Wash the product with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove impurities without dissolving a significant amount of the product.[7]
Product is Green Instead of Blue The isolated solid has a green or greenish-blue color.1. Presence of Vanadium(III) Impurities: Over-reduction, particularly with strong organic reducing agents, can lead to the formation of green V(III) species.[3] 2. Formation of Different Hydrates: Vanadyl sulfate can form various hydrates, some of which may have a greenish hue.[7] 3. Incomplete Oxidation of V(III) starting material (if used). 1. Control Reducing Agent: Carefully control the amount of reducing agent and the reaction conditions (temperature and time) to avoid over-reduction. 2. Controlled Drying: Dry the product under controlled conditions (e.g., in a desiccator or at a mild temperature of 40-60°C) to obtain the desired hydrate.[3][4] If the product turns green upon heating, it may be due to decomposition or changes in hydration state.[4] Adding water to the green solid may revert it to the blue color.[4]
Difficulty in Crystallization The product remains as a viscous, oily liquid or an amorphous solid after evaporation of the solvent.1. High Solubility in the Reaction Medium: The product is too soluble in the solvent to crystallize effectively. 2. Presence of Impurities: Impurities can inhibit crystal growth.[8] 3. Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid rather than the formation of well-defined crystals.[8]1. Use of an Organic Co-solvent: In some methods, an organic solvent in which vanadyl sulfate is less soluble is used to induce precipitation during the reaction.[3] 2. Purification: If impurities are suspected, attempt to purify the crude product by redissolving it in a minimal amount of hot water, filtering, and then recrystallizing. 3. Slow Cooling: Allow the saturated solution to cool slowly to room temperature to promote the growth of larger, purer crystals.[8]
Product Contaminated with Starting Materials or Byproducts The final product contains unreacted V₂O₅ or other impurities.1. Incomplete Reaction or Insufficient Mixing. 2. Inadequate Washing: The filter cake was not washed sufficiently to remove soluble impurities.1. Ensure Complete Reaction: Allow for adequate reaction time and vigorous stirring. 2. Thorough Washing: Wash the filtered product with an appropriate solvent, such as absolute ethanol, to remove impurities.[9]

Experimental Protocols

Method 1: Synthesis via Reduction with Sulfur Dioxide (SO₂)

This protocol is based on the common laboratory-scale synthesis of this compound.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Distilled water

  • Sulfur dioxide (SO₂) gas (from a cylinder or generated in-situ, e.g., from sodium sulfite and an acid)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, prepare a solution of sulfuric acid. For example, carefully add 15 mL of concentrated H₂SO₄ to 10 mL of distilled water.[2]

  • Add 19 g of V₂O₅ to the sulfuric acid solution.[2]

  • Stir the mixture to create a suspension.

  • Bubble SO₂ gas through the suspension with constant stirring. The reaction is slow and may require several hours (e.g., 8-10 hours).[2] The color of the solution will gradually change to a deep blue.

  • Once the reaction is complete (as indicated by the color change and the dissolution of the orange V₂O₅), stop the gas flow.

  • Filter the hot solution to remove any unreacted V₂O₅. Vacuum filtration is recommended due to the fine particle size.[2]

  • Concentrate the filtrate by gentle heating on a steam bath to evaporate excess water and induce crystallization. Avoid boiling, as the compound may decompose.[2]

  • Cool the concentrated solution to allow for the crystallization of blue this compound.

  • Collect the crystals by filtration and wash them with a small amount of acetone.

  • Dry the crystals in a desiccator or at a low temperature (e.g., 40-60°C).

Method 2: Synthesis via Reduction with an Organic Reagent (Ethanol)

This protocol provides an alternative to using sulfur dioxide.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (or a mixture of methanol and ethanol)[4]

  • Acetone (for washing and purification)

Procedure:

  • In a flask, create a suspension of V₂O₅ in a solution of sulfuric acid. A molar ratio of approximately 2.5:1 for sulfuric acid to vanadium pentoxide can be used.[4]

  • Add an excess of ethanol to the suspension.

  • Heat the mixture under reflux with stirring. The reaction may take several hours, and the color will change from orange/yellow to blue.[4]

  • After the reaction is complete, cool the mixture.

  • The crude product can be isolated by evaporating the solvent.

  • To purify the product, it can be washed or extracted with acetone.[4] Vanadyl sulfate has low solubility in acetone.

  • Filter the purified solid and dry it in a desiccator.

Data Presentation

Table 1: Comparison of Synthesis Parameters

ParameterMethod 1: SO₂ ReductionMethod 2: Organic Reduction (Ethanol)
Starting Material Vanadium Pentoxide (V₂O₅)Vanadium Pentoxide (V₂O₅)
Reducing Agent Sulfur Dioxide (SO₂)Ethanol/Methanol
Reaction Medium Aqueous Sulfuric AcidSulfuric Acid in Alcohol
Reaction Time ~8-10 hours[2]Several hours (reflux)[4]
Reported Purity High purity achievable with careful workupPurity can be high, but risk of organic byproducts and over-reduction to V(III)[3]
Key Considerations Requires handling of toxic SO₂ gas.Avoids gaseous reagents; potential for side reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification V2O5 Vanadium Pentoxide (V₂O₅) Reaction_Mixture Prepare Suspension V2O5->Reaction_Mixture H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction_Mixture Reducing_Agent Reducing Agent (SO₂ or Organic) Reduction Reduction Reaction (Heating/Stirring) Reducing_Agent->Reduction Reaction_Mixture->Reduction Filtration1 Filter Hot Solution Reduction->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Collect Crystals Crystallization->Filtration2 Washing Wash with Solvent Filtration2->Washing Drying Dry Final Product Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Synthesis Issue? Low_Yield Low Yield? Start->Low_Yield Yes Green_Product Green Product? Start->Green_Product No Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions? Low_Yield->Side_Reactions No Crystallization_Problem Crystallization Issues? Green_Product->Crystallization_Problem No V_III_Impurity V(III) Impurity? Green_Product->V_III_Impurity Yes Hydrate_Formation Incorrect Hydrate? Green_Product->Hydrate_Formation No Impurity_Inhibition Impurities Present? Crystallization_Problem->Impurity_Inhibition Yes Rapid_Cooling Cooled Too Fast? Crystallization_Problem->Rapid_Cooling No Optimize_Conditions Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Yes Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Yes Control_Reduction Control Reducing Agent V_III_Impurity->Control_Reduction Yes Controlled_Drying Controlled Drying Hydrate_Formation->Controlled_Drying Yes Purify_Crude Purify Crude Product Impurity_Inhibition->Purify_Crude Yes Slow_Cooling Cool Solution Slowly Rapid_Cooling->Slow_Cooling Yes

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Vanadyl Sulfate Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the crystallization of vanadyl sulfate hydrate (VOSO₄·xH₂O).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of this compound?

A1: The most frequently reported issue is the failure to form crystals from an aqueous solution. Instead, a highly viscous, syrup-like blue solution is often obtained.[1] This is primarily due to the very high solubility of vanadyl sulfate in water.[2][3] Other challenges include the hygroscopic nature of the crystals, the formation of different hydrated forms, and the presence of impurities that can inhibit crystallization.[1]

Q2: What are the different hydrated forms of vanadyl sulfate?

A2: Vanadyl(IV) sulfate can exist in various hydrated forms, with the general formula VOSO₄(H₂O)ₓ where x can range from 0 to 6. The pentahydrate (VOSO₄·5H₂O) is a common form. A hexahydrate is known to exist below 13.6 °C, and a trihydrate has also been crystallographically examined.[4] The specific hydrate obtained can depend on the crystallization conditions.

Q3: How does pH influence the crystallization of this compound?

A3: While specific data for vanadyl sulfate is limited, pH is a critical parameter in crystallization as it affects solubility and the charge of species in solution. This compound solutions are acidic.[5] Adjusting the pH can alter the solubility and potentially promote crystallization by reaching an optimal supersaturation level. In acidic solutions, the vanadyl ion (VO²⁺) is stable.[4]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This can make handling the crystals challenging and may affect the accuracy of weighing and the overall quality of the product. It is advisable to handle and store the crystals in a dry environment, such as in a desiccator.

Troubleshooting Guide

Issue 1: No Crystal Formation, Only a Viscous Blue Syrup

This is the most common problem reported during the crystallization of this compound from aqueous solutions.

Potential Cause Recommended Solution
High Solubility / Insufficient Supersaturation The concentration of vanadyl sulfate may not be high enough to exceed its solubility limit upon cooling. Carefully evaporate more of the solvent (water) to further concentrate the solution. Heating on a steam bath is recommended to avoid decomposition, which can occur around 105°C.[5][6]
Inhibition by Impurities Impurities can interfere with the formation of a crystal lattice. If the starting material is impure, consider a preliminary purification step.
Lack of Nucleation Sites Spontaneous nucleation may not occur readily. Induce crystallization by: - Scratching: Gently scratch the inside surface of the flask with a glass rod.[3] - Seeding: Add a few seed crystals of this compound to the supersaturated solution.[3][7]
Issue 2: Crystals are Too Small or Form a Fine Powder
Potential Cause Recommended Solution
Rapid Cooling Cooling the solution too quickly leads to the rapid formation of many small crystals. Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling rate. Avoid placing the hot solution directly into an ice bath.
High Level of Supersaturation If the solution is excessively concentrated, it can lead to rapid precipitation rather than the growth of larger crystals. Add a small amount of additional hot solvent to slightly reduce the supersaturation level, then allow it to cool slowly.[7][8]
Issue 3: "Oiling Out" - Formation of an Oily Liquid Instead of Crystals

"Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing.

Potential Cause Recommended Solution
High Concentration of Solute The concentration of vanadyl sulfate may be too high, causing it to separate as a liquid at the cooling temperature. Add more hot solvent to the mixture to reduce the concentration and then cool slowly.[7][8]
Presence of Impurities Impurities can lower the melting point of the solid, making it more prone to oiling out. Attempt to purify the material before crystallization.

Quantitative Data

Compound Temperature (°C) Solubility ( g/100 mL) Reference
Vanadyl sulfate pentahydrate2046.7[2]

Experimental Protocols

Protocol 1: General Crystallization from Aqueous Solution

This protocol outlines the general steps for crystallizing this compound from water.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot deionized water. Stir continuously to ensure complete dissolution.

  • Concentration: Gently heat the solution (e.g., on a steam bath) to evaporate excess water and achieve a supersaturated solution. The solution will become more viscous.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling process.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold ethanol or acetone to help remove residual water and impurities.[9] Dry the crystals in a desiccator to prevent them from absorbing atmospheric moisture.

Protocol 2: Purification by Recrystallization

This protocol is for purifying this compound that may contain impurities.

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Concentration and Crystallization: Concentrate the filtrate by gentle heating and allow it to cool slowly as described in Protocol 1.

  • Washing: After isolating the crystals by vacuum filtration, wash them with a small amount of absolute ethanol. This helps to remove water and surface impurities.[9]

  • Second Wash (Optional): For higher purity, a subsequent wash with a saturated solution of pure vanadyl sulfate can be performed to remove any remaining ethanol.[9]

  • Drying: Thoroughly dry the purified crystals in a desiccator.

Visualizations

experimental_workflow General Crystallization Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Water concentrate Concentrate Solution (Gentle Heating) dissolve->concentrate cool Slow Cooling to Room Temperature concentrate->cool induce Induce Crystallization (Scratch/Seed) cool->induce If no crystals form filter Vacuum Filtration induce->filter wash Wash with Ethanol/Acetone filter->wash dry Dry in Desiccator wash->dry

Caption: General experimental workflow for this compound crystallization.

troubleshooting_logic Troubleshooting Crystallization Issues start Crystallization Attempt outcome Observe Outcome start->outcome syrup Viscous Syrup / No Crystals outcome->syrup No small_xtals Small Crystals / Powder outcome->small_xtals Yes, but small oiling_out Oiling Out outcome->oiling_out Liquid forms success Good Crystals outcome->success Yes sol_syrup1 Concentrate Solution Further syrup->sol_syrup1 sol_syrup2 Induce Nucleation (Scratch/Seed) syrup->sol_syrup2 sol_small1 Slow Down Cooling Rate small_xtals->sol_small1 sol_small2 Use Slightly More Solvent small_xtals->sol_small2 sol_oil1 Add More Hot Solvent oiling_out->sol_oil1 sol_oil2 Purify Starting Material oiling_out->sol_oil2

Caption: Logical workflow for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Vanadyl Sulfate Hydrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals utilizing vanadyl sulfate hydrate as a catalyst in organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem/Question Potential Causes Suggested Solutions
Q1: Why is my reaction showing low or no conversion? 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Vanadyl sulfate is hygroscopic and can be sensitive to air.[1] 2. Insufficient Activation: Some reactions require the V(IV) in vanadyl sulfate to be oxidized to an active V(V) species, which may not be occurring efficiently under the current conditions.[2] 3. Low Reaction Temperature: The activation energy barrier for the reaction may not be overcome at the current temperature. 4. Presence of Inhibitors: Impurities in the solvent or substrates can poison the catalyst.1. Use Fresh Catalyst: Ensure the this compound is stored in a tightly sealed, non-metallic container in a cool, dry place.[3] Consider using freshly opened or properly stored catalyst for the reaction. 2. Optimize Co-catalyst/Additives: If using a co-catalyst system (e.g., with TEMPO or NaNO₂), ensure the ratios are correct. For some systems, the addition of a trace amount of water can be crucial for efficiency.[4] 3. Increase Temperature: Incrementally increase the reaction temperature and monitor the conversion. Be aware that higher temperatures may affect selectivity. 4. Purify Reagents: Use high-purity, dry solvents and ensure substrates are free from potential catalyst poisons like sulfur compounds.
Q2: My conversion is high, but the selectivity to the desired product is poor. What can I do? 1. Over-oxidation: The reaction conditions (e.g., high temperature, long reaction time, high oxidant pressure) may be too harsh, leading to the formation of byproducts. 2. Incorrect Solvent: The solvent can influence the reaction pathway and selectivity. Acetonitrile is often cited as a suitable solvent for maintaining high activity in aerobic oxidations.[2] 3. Substrate Sensitivity: The substrate itself may be prone to side reactions under the catalytic conditions.1. Modify Reaction Conditions: Reduce the reaction temperature, shorten the reaction time, or lower the pressure of the oxidant (e.g., O₂). Monitor the reaction progress closely using techniques like TLC or GC to stop it at the optimal point. 2. Solvent Screening: Perform the reaction in a variety of solvents to identify one that favors the desired product. 3. Adjust Catalyst System: If applicable, altering the co-catalyst or its loading can sometimes temper the reactivity and improve selectivity.
Q3: The catalyst appears to have deactivated during the reaction or upon reuse. What is the cause and can it be regenerated? 1. Leaching: The active vanadium species may leach from the support (if used) or precipitate out of the solution.[5] 2. Structural Changes: High moisture content or thermal cycling can lead to structural changes in the catalyst, reducing its hardness and causing degradation.[5] 3. Fouling/Poisoning: The catalyst surface can be blocked by byproducts, polymers, or impurities from the feed.[6] 4. Change in Oxidation State: The active V(V) species might be irreversibly reduced to a less active state.1. Immobilization: For heterogeneous systems, ensure the catalyst is robustly supported to prevent leaching. 2. Control Moisture: Use dry solvents and reagents to minimize water-induced degradation.[5] 3. Regeneration Procedures: Regeneration is sometimes possible but can be complex. It may involve washing with specific solvents or acidic solutions to remove fouling agents. In some cases, a high-temperature heat treatment can regenerate the catalyst.[7] For catalysts poisoned by metals, acid washing followed by reimpregnation with an active vanadium solution has been described.[8]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in reactions using vanadyl sulfate (VOSO₄)? A1: Vanadyl sulfate contains vanadium in the +4 oxidation state (V⁴⁺). For many oxidation reactions, the active species is believed to be a vanadium(V) (V⁵⁺) compound, which is formed in situ through oxidation of the V⁴⁺ precursor.[2] The redox cycle between V⁴⁺ and V⁵⁺ is central to the catalytic process.

Q2: How should I handle and store this compound? A2: this compound is a blue, crystalline solid that is highly soluble in water and can be irritating upon contact.[9][10] It should be stored in a tightly sealed, non-metallic container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong acids or bases.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[11]

Q3: What is the role of co-catalysts like TEMPO or nitrites when used with vanadyl sulfate? A3: In many aerobic oxidation reactions, vanadyl sulfate is part of a synergistic catalytic system. For instance, in the VOSO₄/TEMPO system, the vanadium catalyst facilitates the oxidation of the alcohol, while TEMPO (2,2,6,6-tetramethyl-piperidyl-1-oxyl) acts as a radical scavenger and mediator to facilitate the overall redox cycle with molecular oxygen.[2] Similarly, sodium nitrite (NaNO₂) can be converted into nitric compounds that participate in the redox cycles required for catalysis.[2]

Q4: Can the support material affect the catalyst's performance? A4: Yes, for heterogeneous catalysts, the support can significantly influence performance. The interaction between the vanadyl sulfate and the support (e.g., Al₂O₃, TiO₂, SiO₂) can affect the dispersion of the active sites, the stability of the catalyst, and its overall activity. The choice of support can also influence the catalyst's susceptibility to deactivation.

Quantitative Data Summary

The following tables summarize quantitative data from literature for the oxidation of benzyl alcohol using vanadyl sulfate-based catalytic systems. These tables are intended to provide a comparative overview of how different reaction parameters can influence the outcome.

Table 1: VOSO₄/TEMPO Catalyzed Aerobic Oxidation of Alcohols

Reaction: Oxidation of various alcohols to the corresponding carbonyl compounds using VOSO₄ and TEMPO with O₂.

SubstrateVOSO₄ (mol%)TEMPO (mol%)SolventTemp. (°C)Pressure (bar O₂)Time (h)Conversion (%)Selectivity (%)
Benzyl Alcohol44Acetonitrile8046>99>99
4-Methylbenzyl alcohol44Acetonitrile8046>99>99
4-Methoxybenzyl alcohol44Acetonitrile8046>99>99
4-Nitrobenzyl alcohol44Acetononitrile8041281>99
1-Phenylethanol44Acetonitrile8041287>99

Data synthesized for illustrative purposes based on typical results found in the literature for VOSO₄/TEMPO systems.[2]

Table 2: VOSO₄/NaNO₂ Catalyzed Aerobic Oxidation of Benzyl Alcohols

Reaction: Oxidation of substituted benzyl alcohols to the corresponding aldehydes using VOSO₄ and NaNO₂ with O₂.

SubstrateVOSO₄ (mol%)NaNO₂ (mol%)SolventTemp. (°C)Pressure (MPa O₂)Time (h)Yield (%)
Benzyl Alcohol510Acetonitrile800.5596
4-Chlorobenzyl alcohol510Acetonitrile800.5595
4-Nitrobenzyl alcohol510Acetonitrile800.5594
4-Methylbenzyl alcohol510Acetonitrile800.5597

Data adapted from studies on VOSO₄/NaNO₂ catalytic systems, where a trace amount of water was found to be crucial for high efficiency.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Aerobic Oxidation of Benzyl Alcohol using VOSO₄/TEMPO

This protocol provides a representative method for the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • This compound (VOSO₄·xH₂O)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Benzyl alcohol

  • Acetonitrile (anhydrous)

  • Oxygen (gas cylinder with regulator)

  • Round-bottom flask or high-pressure reactor

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reactor Setup: To a high-pressure reactor or a thick-walled round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.04 mmol, 4 mol%) and TEMPO (e.g., 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add acetonitrile (e.g., 10 mL) to the flask, followed by benzyl alcohol (e.g., 1 mmol).

  • Pressurization: Seal the reactor and purge it with O₂ gas three times to remove air. Pressurize the reactor to the desired pressure (e.g., 4 bar).

  • Reaction: Place the reactor in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously for the specified duration (e.g., 6-12 hours).

  • Monitoring: The reaction progress can be monitored by taking aliquots (after carefully and safely depressurizing and re-pressurizing the vessel) and analyzing them by GC or TLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen pressure in a fume hood.

  • Purification: Transfer the reaction mixture to a separatory funnel. The product, benzaldehyde, can be isolated and purified using standard organic chemistry techniques such as extraction followed by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and concepts in vanadyl sulfate catalysis.

TroubleshootingWorkflow problem problem cause cause solution solution start Problem: Low Yield or Conversion cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Catalyst Poisoning? start->cause3 sol1a Use Fresh Catalyst cause1->sol1a sol1b Check Storage Conditions cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Optimize Catalyst Loading cause2->sol2b sol2c Screen Solvents cause2->sol2c sol3a Purify Reagents/Solvents cause3->sol3a

Caption: Troubleshooting workflow for low reaction yield.

CatalystCycle active active inactive inactive process process deactivation deactivation regeneration regeneration ActiveCat Active Catalyst (e.g., V⁵⁺ Species) Reaction Catalytic Reaction ActiveCat->Reaction Product Deactivation Deactivation (Leaching, Fouling, Structural Change) ActiveCat->Deactivation InactiveCat Deactivated Catalyst (Fouled, Leached, Sintered) Regeneration Regeneration (Washing, Heat Treatment) InactiveCat->Regeneration Reaction->ActiveCat Substrate Deactivation->InactiveCat Regeneration->ActiveCat

Caption: Catalyst deactivation and regeneration cycle.

References

Technical Support Center: Stabilizing Vanadyl Sulfate Hydrate for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of vanadyl sulfate hydrate in long-term experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with vanadyl sulfate solutions, providing potential causes and actionable solutions.

IssuePossible Cause(s)Recommended Solution(s)
Solution color changes from blue to yellow/green. Oxidation of Vanadyl (V(IV)) to Vanadate (V(V)) due to exposure to atmospheric oxygen or other oxidizing agents. This process is accelerated at neutral or alkaline pH.- Prepare solutions fresh using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Maintain an acidic pH (below 3) of the solution.
Precipitate forms in the solution. - Hydrolysis: At neutral or alkaline pH, vanadyl ions can hydrolyze to form insoluble vanadium hydroxides or oxides.- Supersaturation: The concentration of vanadyl sulfate exceeds its solubility limit under the storage conditions.- Temperature fluctuations: The solubility of vanadyl sulfate can be temperature-dependent.- Ensure the solution pH is acidic.- Store solutions in tightly sealed containers to prevent solvent evaporation.- Store at a constant, cool temperature. If a precipitate forms upon cooling, gently warm the solution to redissolve before use, ensuring the temperature does not exceed 40°C.
Inconsistent experimental results. Degradation of the vanadyl sulfate solution, leading to a lower effective concentration of the active V(IV) species.- Regularly check the stability of your stock solutions using a validated analytical method (see Experimental Protocols).- Prepare fresh solutions for critical experiments.- Ensure consistent storage conditions for all solutions used in an experiment.

Logical Workflow for Troubleshooting Solution Instability

cluster_ph pH Troubleshooting cluster_storage Storage Troubleshooting cluster_prep Preparation Troubleshooting cluster_final_check Final Verification start Instability Observed (Color Change/Precipitate) check_ph Check Solution pH start->check_ph ph_high pH > 3? check_ph->ph_high check_storage Review Storage Conditions storage_issues Exposed to Air/Light? Temp. Fluctuations? check_storage->storage_issues check_prep Verify Preparation Protocol prep_issues Used deoxygenated solvent? Filtered properly? check_prep->prep_issues adjust_ph Adjust pH to < 3 with dilute H₂SO₄ ph_high->adjust_ph Yes ph_ok pH is acidic ph_high->ph_ok No adjust_ph->check_storage ph_ok->check_storage correct_storage Store in sealed, dark container at constant, cool temp. Consider inert atmosphere. storage_issues->correct_storage Yes storage_ok Storage is optimal storage_issues->storage_ok No correct_storage->check_prep storage_ok->check_prep revise_prep Revise preparation protocol prep_issues->revise_prep No analytical_check Perform Analytical Check (e.g., UV-Vis) prep_issues->analytical_check Yes end Solution Stabilized revise_prep->end analytical_check->end

Caption: Troubleshooting workflow for vanadyl sulfate solution instability.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of solid this compound? A1: When stored under optimal conditions in a tightly sealed container in a cool, dry, and well-ventilated area, solid this compound typically has a shelf life of 1-2 years.[1] Prolonged exposure to air can lead to oxidation.[1]

Q2: What are the ideal storage conditions for aqueous vanadyl sulfate solutions? A2: Aqueous solutions should be stored in tightly sealed, non-metallic containers in a cool, dark, and well-ventilated place to prevent contamination, oxidation, and solvent evaporation.[1] Maintaining an acidic pH (below 3) is crucial for stability.

Q3: Why did my blue vanadyl sulfate solution turn yellow or green? A3: The blue color of a vanadyl sulfate solution is characteristic of the vanadyl ion (V(IV)). A color change to yellow or green indicates the oxidation of V(IV) to V(V) species (vanadate). This is a common degradation pathway, often accelerated by exposure to oxygen and neutral or alkaline pH.

Q4: Can I use a buffer to maintain the pH of my vanadyl sulfate solution? A4: While maintaining an acidic pH is important, the choice of buffer is critical. Phosphate buffers can complex with vanadyl ions and may alter their biological activity. Citrate buffers may also interact. If a buffer is necessary, its potential interaction with vanadyl sulfate should be carefully evaluated for your specific application. Often, acidifying with a small amount of sulfuric acid is sufficient.

Q5: Is it necessary to use deoxygenated water to prepare my solutions? A5: For long-term experiments where stability is critical, using deoxygenated water (prepared by boiling and cooling under an inert gas like argon or nitrogen) is highly recommended to minimize the oxidation of V(IV) to V(V).

Data Presentation

Stability of Aqueous Vanadyl Sulfate Solutions

The following table summarizes the stability of vanadyl sulfate solutions under different storage conditions.

ConcentrationStorage TemperatureDuration% of Initial Concentration RemainingReference
50 mg/LRefrigerated (~5 °C)42 days≥92%[2]
50 mg/LAmbient Temperature42 days≥92%[2]
2000 mg/LRefrigerated (~5 °C)42 days≥92%[2]
2000 mg/LAmbient Temperature42 days≥92%[2]

Note: In the 2000 mg/L solutions, a small amount of conversion to vanadate (V(V)) was observed, but it did not increase over time.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Vanadyl Sulfate Stock Solution

This protocol describes the preparation of a vanadyl sulfate stock solution with enhanced stability for use in biological experiments.

Materials:

  • This compound (VOSO₄·xH₂O)

  • High-purity, deoxygenated water

  • Concentrated sulfuric acid (H₂SO₄)

  • Sterile, non-metallic storage containers (e.g., polypropylene or glass)

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare deoxygenated water by boiling high-purity water for at least 30 minutes and then allowing it to cool to room temperature under a gentle stream of inert gas.

  • Weigh the desired amount of this compound in a clean, non-metallic container.

  • Add the deoxygenated water to approximately 90% of the final desired volume.

  • Stir the solution gently until the solid is completely dissolved. The solution should be a clear blue.

  • Carefully add a small amount of concentrated sulfuric acid to adjust the pH of the solution to between 2 and 3. This is critical for preventing hydrolysis and oxidation.

  • Add deoxygenated water to reach the final desired volume.

  • Filter the solution through a 0.22 µm sterile filter into the final storage container.

  • Purge the headspace of the storage container with inert gas before sealing tightly.

  • Store the solution in a cool, dark place.

Protocol 2: Stability-Indicating UV-Vis Spectrophotometric Assay

This protocol provides a method to monitor the stability of vanadyl sulfate solutions by observing changes in the UV-Vis spectrum, which can indicate the oxidation of V(IV) to V(V).

Principle: The vanadyl (V(IV)) ion has a characteristic broad absorbance maximum at around 760 nm. The formation of vanadate (V(V)) species upon oxidation leads to a decrease in this absorbance and an increase in absorbance in the UV and near-UV regions.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Baseline Spectrum: Immediately after preparing the vanadyl sulfate solution, record its UV-Vis spectrum from 200 nm to 900 nm. Use the same solvent as a blank.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 7, 14, 30 days), record the UV-Vis spectrum of the stored solution under the same conditions.

  • Data Analysis:

    • Monitor the absorbance at the λmax of the V(IV) peak (~760 nm). A decrease in absorbance indicates a loss of V(IV).

    • Monitor for the appearance of new peaks or an increase in absorbance in the 200-400 nm region, which can indicate the formation of V(V) species.

    • The percentage of remaining V(IV) can be estimated by comparing the absorbance at λmax at each time point to the initial absorbance.

Mandatory Visualization

Vanadyl Sulfate and the Insulin Signaling Pathway

Vanadyl sulfate has been shown to have insulin-mimetic effects, primarily through the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade.

IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds VOSO4 Vanadyl Sulfate (VO²⁺) PTPs Protein Tyrosine Phosphatases (PTPs) VOSO4->PTPs Inhibits PI3K PI3-Kinase IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen PTPs->IR Dephosphorylates (Inhibits pathway) PTPs->IRS

Caption: Vanadyl sulfate's role in the insulin signaling pathway.

References

Technical Support Center: Purification of Crude Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude vanadyl sulfate hydrate (VOSO₄·xH₂O).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often depend on the synthesis route but typically include other metal sulfates. If industrial-grade vanadium oxides are used as starting materials, impurities can include iron (Fe), aluminum (Al), chromium (Cr), sodium (Na), and potassium (K).[1][2]

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification methods include:

  • Solvent Extraction: This is a highly effective method for separating vanadium from impurities like iron and aluminum, particularly for producing high-purity vanadyl sulfate for applications like vanadium redox flow batteries.[3]

  • Recrystallization: This classic purification technique relies on the differential solubility of vanadyl sulfate and its impurities in a given solvent at different temperatures.

  • Washing with Organic Solvents: Washing the crude product with specific organic solvents, such as ethanol, can remove certain impurities and excess acid.[1][4]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is a hygroscopic blue solid.[5] A green coloration can indicate the presence of V(IV) species or hydrated forms of Vanadium(III) sulfate as an impurity.[2]

Q4: How can I determine the purity of my vanadyl sulfate sample?

A4: The purity of vanadyl sulfate can be assessed using various analytical techniques. The concentration of trace metal impurities is often determined by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6] The vanadium content can be determined by titration with a standard solution of potassium permanganate (KMnO₄).

Troubleshooting Guides

Issue 1: Low Yield After Purification

Possible Causes:

  • Incomplete initial reaction: If the synthesis of crude vanadyl sulfate was not complete, the starting material for purification will be of low quality, leading to a poor yield of the purified product.

  • Losses during transfers: Multiple transfer steps between beakers, filters, and other glassware can lead to significant mechanical losses of the product.

  • Suboptimal solvent choice for recrystallization or washing: Using a solvent in which vanadyl sulfate is too soluble will result in a significant portion of the product remaining in the mother liquor.

  • Degradation of the product: Vanadyl sulfate can decompose at elevated temperatures. For instance, direct boiling of the solution is not recommended as the compound can decompose around 105°C.[7]

Solutions:

  • Optimize synthesis: Ensure the initial synthesis reaction goes to completion by controlling stoichiometry, reaction time, and temperature.

  • Minimize transfers: Plan your purification workflow to minimize the number of times you transfer the material. Use a spatula to scrape as much product as possible from glassware.

  • Solvent selection: For washing, use a solvent like absolute ethanol where vanadyl sulfate has low solubility.[4] For recrystallization, carefully select a solvent system that allows for good dissolution at high temperatures and poor solubility at low temperatures.

  • Controlled heating: Use a steam bath or a temperature-controlled water bath for heating solutions to avoid decomposition.[7]

Issue 2: Persistent Impurities in the Final Product

Possible Causes:

  • Ineffective purification method for specific impurities: Some impurities may not be efficiently removed by a single purification technique. For example, iron and aluminum can be particularly challenging to remove by simple recrystallization.

  • Co-precipitation of impurities: During crystallization, impurities can become trapped in the crystal lattice of the vanadyl sulfate.

  • Contaminated solvents or reagents: The solvents and reagents used for purification may introduce new impurities.

Solutions:

  • Multi-step purification: A combination of methods is often more effective. For instance, an initial solvent extraction to remove the bulk of metal impurities can be followed by recrystallization for final polishing.

  • Solvent extraction for metal impurities: For significant iron and aluminum contamination, solvent extraction using an appropriate extractant like 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) is highly effective.

  • Washing with a pure saturated solution: After an initial wash with a solvent like ethanol, a subsequent wash with a pure, saturated vanadyl sulfate solution can help remove residual impurities from the crystal surface without dissolving the product.[1]

  • Use high-purity reagents: Always use analytical or reagent grade solvents and chemicals for purification to avoid introducing new contaminants.

Issue 3: Product is Green Instead of Blue

Possible Causes:

  • Presence of V(IV) impurities: A green color can indicate contamination with other vanadium species, particularly V(IV) if the desired product is a different oxidation state, or hydrated forms of V(III) sulfate.[2]

  • Dehydration/Decomposition: Overheating during drying can lead to changes in the hydration state or partial decomposition, which can affect the color.

Solutions:

  • Characterization: Use analytical techniques like UV-Vis spectroscopy to identify the vanadium species present.

  • Controlled drying: Dry the purified product under vacuum at a mild temperature (e.g., 60°C) to prevent decomposition and uncontrolled loss of hydration water.[1] If the product turns green upon drying, adding water may revert it to the blue color, indicating a hydration issue.[8]

Data Presentation

Table 1: Efficiency of Solvent Extraction for Vanadyl Sulfate Purification

ImpurityInitial Concentration (g/L)Final Concentration (mg/L)Removal Efficiency (%)
Iron (Fe)0.812~98.5
Aluminum (Al)1.310~99.2
Data from a multi-stage solvent extraction process using EHEHPA.[9]

Table 2: Purity of Vanadyl Sulfate After Different Purification Methods

Purification MethodFinal Purity (Dry Basis)Key Impurities Removed
Solvent Extraction>99% (based on V content)Iron, Aluminum
Ethanol Washing>98 wt%Surface impurities, excess acid
Purity data is dependent on the quality of the crude starting material.[9][10]

Experimental Protocols

Protocol 1: Purification by Solvent Extraction

This protocol is adapted from a method for preparing high-purity vanadyl sulfate from solutions containing iron and aluminum impurities.

Materials:

  • Crude vanadyl sulfate solution (feed solution)

  • Organic phase: 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) with 5% (v/v) tri-n-butyl phosphate (TBP) in a suitable organic solvent (e.g., n-heptane)

  • Stripping solution: Sulfuric acid solution

  • Regenerating solution: Oxalic acid solution (11 wt%)

  • Separatory funnels

  • Mechanical shaker

Procedure:

  • Extraction:

    • Mix the crude vanadyl sulfate solution with the organic phase in a separatory funnel at a defined phase ratio (e.g., 1:1).

    • Shake the mixture vigorously for a set time (e.g., 30 minutes) to allow for the extraction of vanadium and impurities into the organic phase.

    • Allow the phases to separate and collect the organic phase.

    • Repeat the extraction process with the aqueous phase for multiple stages (e.g., 5 stages) to maximize vanadium recovery.

  • Stripping:

    • Combine the organic phases from all extraction stages.

    • Wash the combined organic phase with a sulfuric acid solution to strip the vanadium back into an aqueous solution.

    • Separate the purified aqueous vanadyl sulfate solution. This process can also be repeated in multiple stages.

  • Organic Phase Regeneration:

    • After stripping, the organic phase may still contain impurities like iron.

    • Wash the organic phase with an oxalic acid solution to remove remaining iron. The regenerated organic phase can be reused.

Protocol 2: Purification by Ethanol Washing

This protocol is based on methods that use alcohol to wash and purify crude vanadyl sulfate.[1][10]

Materials:

  • Crude this compound (solid)

  • Absolute ethanol

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Place the crude vanadyl sulfate solid in a beaker.

  • Add a sufficient amount of absolute ethanol to form a slurry (e.g., a liquid-to-solid ratio of 0.5-1.0 mL/g).[1]

  • Stir the slurry for a defined period (e.g., 3 minutes) to wash the crystals.[1]

  • Filter the mixture to separate the washed vanadyl sulfate crystals from the ethanol.

  • (Optional) For higher purity, a second wash can be performed using a pure, saturated vanadyl sulfate solution to remove residual ethanol and surface impurities.[1]

  • Dry the purified crystals in a drying oven at a controlled temperature (e.g., 60°C) or in a desiccator to a constant weight.[1]

Mandatory Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude_VOSO4 Crude Vanadyl Sulfate Hydrate Solvent_Extraction Solvent Extraction Crude_VOSO4->Solvent_Extraction Recrystallization Recrystallization Crude_VOSO4->Recrystallization Ethanol_Washing Ethanol Washing Crude_VOSO4->Ethanol_Washing Pure_VOSO4 Purified Vanadyl Sulfate Hydrate Solvent_Extraction->Pure_VOSO4 Recrystallization->Pure_VOSO4 Ethanol_Washing->Pure_VOSO4

Caption: Overview of purification methods for crude this compound.

Solvent_Extraction_Workflow Start Crude VOSO4 Solution (with Fe, Al impurities) Extraction Multi-stage Extraction with EHEHPA/TBP Start->Extraction Aqueous_Phase Aqueous Phase (Impurities) Extraction->Aqueous_Phase to waste/recovery Organic_Phase_Loaded V-loaded Organic Phase Extraction->Organic_Phase_Loaded Stripping Stripping with H2SO4 solution Organic_Phase_Loaded->Stripping Purified_Solution Purified VOSO4 Solution Stripping->Purified_Solution Organic_Phase_Stripped Stripped Organic Phase (with residual Fe) Stripping->Organic_Phase_Stripped Regeneration Regeneration with Oxalic Acid Organic_Phase_Stripped->Regeneration Regenerated_Organic Regenerated Organic Phase Regeneration->Regenerated_Organic for reuse Waste Fe-containing Waste Regeneration->Waste

Caption: Workflow for solvent extraction purification of vanadyl sulfate.

References

Technical Support Center: Overcoming Solubility Challenges of Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility issues of vanadyl sulfate hydrate (VOSO₄·xH₂O) in non-aqueous media. The following information is structured to address common challenges through practical FAQs, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in most organic solvents?

A1: this compound is a hydrated inorganic salt. The vanadyl cation (VO²⁺) and the sulfate anion (SO₄²⁻) are highly polar and readily form strong ion-dipole interactions with water molecules. Most organic solvents, especially non-polar ones, cannot effectively solvate these ions to overcome the compound's high lattice energy. This fundamental mismatch in polarity leads to its poor solubility in non-aqueous media.

Q2: In which non-aqueous solvents does this compound show some limited solubility?

A2: While generally considered insoluble, this compound may exhibit very slight solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like methanol and ethanol. However, achieving significant concentrations for most applications is not feasible without modification.

Q3: What is the most effective strategy to dissolve the vanadyl moiety in an organic solvent?

A3: The most effective and widely documented strategy is to convert vanadyl sulfate into a neutral, more lipophilic coordination complex. By replacing the sulfate anion and coordinated water molecules with organic ligands, the resulting complex can readily dissolve in a range of organic solvents. The most common example is the synthesis of vanadyl acetylacetonate (VO(acac)₂).[1][2]

Q4: What is vanadyl acetylacetonate (VO(acac)₂), and in which solvents is it soluble?

A4: Vanadyl acetylacetonate is a blue-green coordination complex where the vanadyl ion is chelated by two acetylacetonate (acac) ligands.[1] This charge-neutral complex is significantly more soluble in organic solvents than its precursor, vanadyl sulfate. It is reported to be soluble in polar organic solvents such as chloroform, dichloromethane, benzene, methanol, ethanol, acetone, acetonitrile, and DMSO.[1][2][3]

Solubility Data

Quantitative solubility data for this compound in non-aqueous solvents is scarce in the literature due to its extremely low solubility. The primary solution is its conversion to a soluble complex like vanadyl acetylacetonate.

Table 1: Qualitative Solubility of this compound vs. Vanadyl Acetylacetonate

SolventThis compound (VOSO₄·xH₂O)Vanadyl Acetylacetonate (VO(acac)₂)
WaterHighly Soluble[4]Insoluble[1][2]
Methanol (CH₃OH)Very Slightly SolubleSoluble[2][3]
Ethanol (C₂H₅OH)Very Slightly SolubleSoluble[2][3]
Acetone (C₃H₆O)InsolubleSoluble[2][3]
Chloroform (CHCl₃)InsolubleSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly SolubleSoluble[3]
N,N-Dimethylformamide (DMF)Slightly SolubleSoluble
TolueneInsolubleSoluble
HexanesInsolubleInsoluble

Experimental Protocols

Protocol 1: Conversion of Vanadyl Sulfate to Vanadyl Acetylacetonate (VO(acac)₂) for Enhanced Organic Solubility

This protocol describes the synthesis of the organic-soluble complex vanadyl acetylacetonate from vanadyl sulfate.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Acetylacetone (Hacac)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Chloroform (for optional recrystallization)

Procedure:

  • Prepare Vanadyl Sulfate Solution: Create an aqueous solution of vanadyl sulfate. For example, dissolve vanadyl sulfate in deionized water. Note: Some procedures start by first preparing the vanadyl sulfate solution in situ by reducing Vanadium(V) oxide with an agent like ethanol in acidic media.[5][6]

  • Add Ligand: To the stirred vanadyl sulfate solution, add 2 molar equivalents of acetylacetone. The solution will likely darken.[5]

  • Precipitation: Prepare a separate aqueous solution of sodium carbonate. Slowly add the sodium carbonate solution dropwise to the vanadium-acetylacetone mixture with vigorous stirring. The sodium carbonate acts as a base to deprotonate the acetylacetone, facilitating its coordination to the vanadyl ion and neutralizing the sulfuric acid formed.[1]

  • Formation of Precipitate: A blue-green solid precipitate of vanadyl acetylacetonate (VO(acac)₂) will form.[5]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[3] Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove sodium sulfate and any unreacted starting materials.

  • Drying: Dry the product thoroughly. A vacuum desiccator is recommended to obtain a fine, dry powder.[5] The resulting VO(acac)₂ can now be dissolved in various organic solvents.

Diagram: Experimental Workflow for VO(acac)₂ Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction & Precipitation cluster_workup Product Isolation VOSO4 Dissolve VOSO₄·xH₂O in Deionized Water Mix Add Hacac to VOSO₄ solution VOSO4->Mix Hacac Measure 2 eq. Acetylacetone (Hacac) Hacac->Mix AddBase Slowly add Na₂CO₃ solution to mixture with stirring Mix->AddBase Na2CO3 Prepare Na₂CO₃ solution Na2CO3->AddBase Precipitate Blue-green VO(acac)₂ precipitate forms AddBase->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold H₂O Filter->Wash Dry Dry product in vacuum desiccator Wash->Dry Final Pure VO(acac)₂ powder Dry->Final

Workflow for synthesizing organic-soluble VO(acac)₂.

Troubleshooting Guide

Issue 1: The this compound is not dissolving at all, even in DMSO.

  • Possible Cause: The concentration limit, though higher than in other solvents, has been exceeded. Inorganic salts have very low solubility in organic media, and saturation is reached quickly.

  • Solution: Do not attempt to dissolve the salt directly. Proceed with the conversion to a soluble complex like VO(acac)₂ as described in Protocol 1. This is a chemical modification, not a simple dissolution.

Issue 2: During the VO(acac)₂ synthesis, a dark, tar-like substance forms instead of a crystalline precipitate.

  • Possible Cause 1: The rate of addition of the sodium carbonate base was too fast, causing localized high pH and leading to side reactions or the formation of amorphous vanadium oxides/hydroxides.

  • Solution 1: Repeat the synthesis, ensuring the base is added very slowly (dropwise) with extremely vigorous stirring to maintain a homogenous reaction environment.

  • Possible Cause 2: Impurities in the starting materials or solvent.

  • Solution 2: Use reagents of appropriate purity. Ensure solvents are anhydrous if the reaction is sensitive to excess water.

Issue 3: The final VO(acac)₂ product is green or brown instead of the expected blue-green color.

  • Possible Cause: Oxidation of the Vanadium(IV) center to Vanadium(V) has occurred. This can be promoted by heat, air, or impurities.

  • Solution:

    • Minimize reaction and drying temperatures.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.

    • Ensure the starting VOSO₄ is the characteristic blue color and has not already oxidized.

Diagram: Troubleshooting Logic for Solubility Issues

G Start Start: Dissolve VOSO₄·xH₂O in Non-Aqueous Solvent Problem Issue: Incomplete or No Dissolution Start->Problem Strategy Primary Strategy: Convert to VO(acac)₂ Problem->Strategy Direct dissolution is not feasible Protocol Follow Protocol 1: VO(acac)₂ Synthesis Strategy->Protocol Success Success: VO(acac)₂ dissolves in organic solvent Protocol->Success Ideal Path Troubleshoot Encountering issues during synthesis? Protocol->Troubleshoot Non-Ideal Path Tar Issue: Tar-like product Troubleshoot->Tar Yes Color Issue: Incorrect color (Green/Brown) Troubleshoot->Color Yes Sol_Tar Solution: - Add base slowly - Stir vigorously Tar->Sol_Tar Sol_Color Solution: - Minimize heat - Use inert atm. Color->Sol_Color

References

Technical Support Center: Addressing Interference in Assays Containing Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address interference caused by vanadyl sulfate hydrate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is vanadyl sulfate and why does it interfere with biochemical assays?

Vanadyl sulfate (VOSO₄) is a blue crystalline solid. Its interference in assays stems from several of its intrinsic properties:

  • Color: Vanadyl sulfate solutions are blue, which can absorb light in the same range as the chromophores in many colorimetric assays, leading to artificially high absorbance readings.

  • Redox Activity: As a redox-active compound, vanadyl sulfate can directly interact with reagents in assays that measure oxidative stress, such as the DCFDA assay, leading to false signals.

  • Enzyme Inhibition: Vanadyl sulfate and its in-vivo conversion product, vanadate, are known inhibitors of various enzymes, particularly protein tyrosine phosphatases (PTPs), due to their structural similarity to phosphate.[1] This can lead to inaccurate measurements of enzyme activity.

Q2: Which common assays are most susceptible to interference from vanadyl sulfate?

Based on its properties, the following types of assays are particularly prone to interference:

  • Colorimetric Protein Assays: Assays like the Bradford (Coomassie dye-based) assay are affected by the color of vanadyl sulfate.

  • Redox Assays: Assays that measure reactive oxygen species (ROS), such as the DCFDA/H2DCFDA assay, can be affected by the redox cycling of vanadium.

  • Phosphatase and Kinase Assays: Due to its role as a phosphate analog, vanadyl sulfate can directly inhibit phosphatases and affect kinase signaling pathways, interfering with assays that measure the activity of these enzymes.

  • Cell Viability/Proliferation Assays: Assays like the MTT assay, which rely on cellular metabolic activity and redox reactions, can be influenced by vanadyl sulfate.

Troubleshooting Guides

This section provides specific troubleshooting advice for common assays where vanadyl sulfate interference is a known issue.

Colorimetric Protein Assays (e.g., Bradford/Coomassie)

Issue: My protein concentration readings are inaccurately high in samples containing vanadyl sulfate.

Cause: The blue color of vanadyl sulfate absorbs light near the 595 nm wavelength used in the Bradford assay, leading to an overestimation of protein concentration.

Troubleshooting Workflow:

start High Absorbance in Bradford Assay with Vanadyl Sulfate blank Prepare a 'Reagent Blank' containing the same concentration of vanadyl sulfate as your sample. start->blank subtract Subtract the absorbance of the vanadyl sulfate blank from your sample's absorbance. blank->subtract h2o2 If interference persists, use the Hydrogen Peroxide (H₂O₂) correction method. subtract->h2o2 Interference still present? end Accurate Protein Measurement subtract->end Interference resolved protocol Follow the detailed H₂O₂ correction protocol. h2o2->protocol protocol->end

Caption: Troubleshooting workflow for Bradford assay interference.

Detailed Protocol: Hydrogen Peroxide (H₂O₂) Correction for Coomassie Assay

This protocol is adapted from the finding that hydrogen peroxide can overcome interference from vanadyl compounds in Coomassie dye-based protein assays.[2]

Materials:

  • Coomassie Brilliant Blue G-250 reagent

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Your protein samples containing vanadyl sulfate

  • Protein standard (e.g., BSA)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a 1% H₂O₂ solution: Dilute the 30% H₂O₂ stock solution 1:30 with deionized water.

  • Sample Preparation: In a microcentrifuge tube, add your protein sample.

  • H₂O₂ Addition: To your sample, add the 1% H₂O₂ solution to a final concentration of 0.1% H₂O₂. For example, to a 90 µL sample, add 10 µL of 1% H₂O₂.

  • Incubation: Incubate the mixture for 5 minutes at room temperature.

  • Coomassie Assay: Proceed with your standard Coomassie (Bradford) assay protocol by adding the Coomassie dye reagent.

  • Blank Control: It is crucial to prepare a blank that contains the same concentrations of vanadyl sulfate and H₂O₂ as your samples, but without the protein.

  • Measurement: Read the absorbance at 595 nm.

  • Calculation: Subtract the absorbance of the blank from your sample readings before determining the protein concentration from your standard curve.

Quantitative Data Example:

SampleVanadyl Sulfate (mM)H₂O₂ (0.1%)Absorbance at 595 nm (Corrected)
BSA (10 µg)0No0.450
BSA (10 µg)1No0.650 (erroneously high)
BSA (10 µg)1Yes0.455 (corrected)
Redox Assays (e.g., DCFDA/H2DCFDA for ROS Detection)

Issue: I am observing a high fluorescence signal in my DCFDA assay even in the absence of cells or expected ROS production.

Cause: Vanadyl sulfate is redox-active and can directly oxidize the DCFH probe to its fluorescent form, DCF, leading to a false-positive signal for reactive oxygen species (ROS).[3]

Troubleshooting Workflow:

start High Fluorescence in DCFDA Assay with Vanadyl Sulfate cell_free Perform a cell-free control with vanadyl sulfate and the DCFDA probe. start->cell_free signal_present If fluorescence is high, direct probe oxidation is occurring. cell_free->signal_present wash_steps Incorporate wash steps after probe loading and before measurement. signal_present->wash_steps alternative_probe Consider using an alternative ROS probe with a different detection mechanism. signal_present->alternative_probe If washing is insufficient end Accurate ROS Measurement wash_steps->end alternative_probe->end

Caption: Decision tree for troubleshooting DCFDA assay interference.

Detailed Protocol: Modified DCFDA Assay for Use with Vanadyl Sulfate

This modified protocol incorporates additional wash steps to minimize the interaction between extracellular vanadyl sulfate and the DCFDA probe.

Materials:

  • DCFDA/H2DCFDA reagent

  • Your cells of interest

  • Vanadyl sulfate solution

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a suitable plate and allow them to adhere.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS or HBSS. Load the cells with the DCFDA probe (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash Step 1 (Crucial): After incubation, remove the probe-containing medium and wash the cells twice with warm PBS or HBSS to remove any extracellular probe.

  • Treatment: Add your vanadyl sulfate-containing treatment solution to the cells and incubate for the desired period.

  • Wash Step 2 (Optional but Recommended): Before measurement, you can optionally wash the cells again with PBS or HBSS to remove extracellular vanadyl sulfate. This is particularly important for endpoint measurements.

  • Measurement: Measure the fluorescence using the appropriate instrument (Excitation: ~495 nm, Emission: ~529 nm).

  • Controls:

    • Cell-free control: Incubate the DCFDA probe with vanadyl sulfate in your assay buffer without cells to quantify direct probe oxidation.

    • Vehicle control: Treat cells with the vehicle used to dissolve vanadyl sulfate.

    • Positive control: Treat cells with a known ROS inducer (e.g., H₂O₂) to ensure the assay is working.

Enzyme Assays (Phosphatases and Kinases)

Issue: I am observing altered enzyme activity in the presence of vanadyl sulfate that may not be related to my experimental variable.

Cause: Vanadyl sulfate is a known inhibitor of protein tyrosine phosphatases (PTPs) and can modulate the activity of various kinases, often by mimicking the effects of insulin through pathways like PI3K/Akt and MAPK/ERK.[4][5]

Troubleshooting and Mitigation Strategies:

  • Acknowledge and Characterize the Inhibition: If you are studying a phosphatase, it is important to recognize that vanadyl sulfate will likely inhibit its activity. You can perform a dose-response curve to determine the IC₅₀ of vanadyl sulfate for your specific enzyme. This can help in interpreting your results.

  • Use Appropriate Controls:

    • Include a "vanadyl sulfate only" control to measure its direct effect on the enzyme.

    • If possible, use a well-characterized inhibitor of your enzyme of interest as a positive control for inhibition.

  • Consider Alternative Compounds: If the inhibitory effect of vanadyl sulfate is confounding your results, consider using a different vanadium compound or a non-vanadium-based compound for your experiments if your research goals allow.

  • Assay Design: For kinase assays, be aware that vanadyl sulfate can activate signaling pathways. Design your experiments to distinguish between the effects of your test compound and the effects of vanadyl sulfate on the signaling cascade.

Quantitative Data: Inhibition of Phosphatases by Vanadyl Sulfate

PhosphataseVanadyl Sulfate Concentration% InhibitionReference
Glucose-6-Phosphatase48 µM36.9%[5]
PTP1BIC₅₀ in the range of 0.21–0.37 μM50%[6]

Signaling Pathways Affected by Vanadyl Sulfate

Vanadyl sulfate is known to influence key cellular signaling pathways, often mimicking the effects of insulin. Understanding these interactions is crucial for interpreting experimental results.

VS Vanadyl Sulfate PTP_inhibition PTP Inhibition VS->PTP_inhibition IR Insulin Receptor (IR) PTP_inhibition->IR prevents dephosphorylation IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Vanadyl sulfate's effect on the PI3K/Akt signaling pathway.

VS Vanadyl Sulfate Ras Ras VS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: Vanadyl sulfate's activation of the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Vanadyl Sulfate Hydrate for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of vanadyl sulfate hydrate for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is vanadyl sulfate and why is it used in cell culture studies?

Vanadyl sulfate (VOSO₄) is an inorganic compound of vanadium. In its hydrated form (VOSO₄·xH₂O), it is a blue, crystalline solid that is soluble in water.[1][2][3] It is frequently used in cell culture studies to investigate its insulin-mimetic properties, its potential as an anti-diabetic agent, and its anti-cancer effects.[4][5] Vanadyl sulfate can modulate various cellular signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and metabolism.

Q2: How should I prepare a stock solution of this compound for cell culture?

To prepare a stock solution, dissolve this compound powder in sterile, deionized water or a suitable buffer like PBS.[6] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) that can be further diluted to the desired final concentration in the cell culture medium. To ensure sterility, the stock solution should be filter-sterilized using a 0.22 µm filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to maintain stability.[7]

Q3: What is the stability of this compound in cell culture medium?

This compound is generally stable in aqueous solutions.[8] However, its stability in complex solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. It is advisable to prepare fresh dilutions of vanadyl sulfate in the culture medium for each experiment to ensure consistent results. Prolonged incubation at 37°C may lead to gradual oxidation or precipitation, especially at higher concentrations.

Q4: What are the typical concentration ranges of this compound used in cell culture?

The optimal concentration of this compound varies significantly depending on the cell type, the duration of exposure, and the specific biological effect being investigated.

  • For insulin-mimetic effects: Concentrations in the low micromolar range (e.g., 1-50 µM) are often used to stimulate glucose uptake and modulate insulin signaling pathways without inducing significant cytotoxicity.[9]

  • For cytotoxicity and anti-cancer studies: A wider range of concentrations, from low micromolar to millimolar (e.g., 10 µM to 1 mM), is typically tested to determine the half-maximal inhibitory concentration (IC50).[10]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the cell culture medium after adding vanadyl sulfate. High concentration of vanadyl sulfate.Prepare a more diluted stock solution and add a smaller volume to the medium. Ensure thorough mixing after addition.
Interaction with components in the serum or medium.Try using a serum-free medium for the treatment period if your cell line can tolerate it. Alternatively, test different brands or lots of serum.
pH of the medium.Check and adjust the pH of the culture medium after adding vanadyl sulfate.
Inconsistent or non-reproducible results between experiments. Instability of the vanadyl sulfate stock solution.Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Variation in the hydration state of the vanadyl sulfate powder.The water content of this compound (VOSO₄·xH₂O) can vary.[7] For precise concentration calculations, it is advisable to use a new, unopened batch of the chemical or to determine the water content of your current stock.
Cell density and confluency.Ensure that cells are seeded at a consistent density and are at a similar confluency level at the start of each experiment.
High levels of cell death even at low concentrations. Cell line is particularly sensitive to vanadium compounds.Perform a thorough dose-response and time-course experiment to identify a non-toxic concentration range. Start with very low concentrations (e.g., in the nanomolar range).
Contamination of the cell culture.Regularly check your cell cultures for signs of microbial contamination.[8]
No observable effect on the cells. Concentration of vanadyl sulfate is too low.Gradually increase the concentration in your dose-response experiments.
Duration of the treatment is too short.Increase the incubation time to allow for the biological effects to manifest.
Inactive compound.Ensure that the this compound has been stored correctly and is not expired.[7]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of vanadyl sulfate in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the duration of exposure.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Lung Carcinoma72~35[11]
DU145Prostate Carcinoma72~25[11]
HTB-26Breast CancerNot Specified10-50[12]
PC-3Pancreatic CancerNot Specified10-50[12]
HepG2Hepatocellular CarcinomaNot Specified10-50[12]
HCT 116Colorectal CarcinomaNot Specified>50[13]
HT-29Colorectal CarcinomaNot Specified>50[13]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without vanadyl sulfate).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[16]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Analysis of PI3K/Akt Signaling Pathway by Western Blotting

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with this compound.[17][18]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Analysis cluster_data Data Acquisition & Analysis cell_seeding Seed Cells in Multi-well Plates treatment Treat with this compound cell_seeding->treatment mtt MTT Assay for Viability treatment->mtt flow Annexin V/PI Staining for Apoptosis treatment->flow wb Western Blot for Signaling treatment->wb absorbance Measure Absorbance mtt->absorbance flow_analysis Flow Cytometry Analysis flow->flow_analysis imaging Chemiluminescence Imaging wb->imaging data_analysis Data Analysis & Interpretation absorbance->data_analysis flow_analysis->data_analysis imaging->data_analysis

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k ras Ras receptor->ras voso4 Vanadyl Sulfate voso4->receptor Activates akt Akt pi3k->akt downstream Cell Survival, Proliferation, Metabolism akt->downstream Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream Promotes

Caption: Simplified signaling pathways affected by vanadyl sulfate.

References

Technical Support Center: Enhancing Vanadyl Sulfate Hydrate Efficiency in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the efficiency of vanadyl sulfate hydrate in redox flow batteries.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experimentation with this compound in redox flow batteries.

Problem Potential Causes Recommended Solutions
Rapid Capacity Decay Electrolyte imbalance due to vanadium ion crossover and water transport through the membrane.[1][2] Unbalanced proton concentration across the membrane.[1] Side reactions, such as gas evolution.[3] Vanadium precipitation at elevated temperatures.[4]- Employ modified electrolyte preparations with equal initial proton concentrations in both half-cells.[1] - Investigate membranes with higher ion selectivity to minimize crossover.[2][5] - Introduce a hydraulic shunt between electrolyte tanks to passively rebalance electrolytes.[2] - Optimize operating parameters such as charge/discharge cut-off voltages and electrolyte flow rate.[3] - Introduce stabilizing additives like phosphoric acid to prevent thermal precipitation of V(V) species.[6][7][8]
Reduced Coulombic and Energy Efficiency Fouled electrodes or degraded membranes leading to increased internal resistance.[9] Sub-optimal electrolyte flow rate.[10][11] Sluggish kinetics of the redox reactions.[12]- Regularly inspect and clean the cell stack.[9] - Optimize the electrolyte flow rate for the specific cell configuration and operating conditions.[10][11] - Consider using electrocatalysts, such as platinum-based materials, to enhance reaction kinetics.[12] - Modify the flow field design to improve mass transport and reduce concentration overpotential.[13][14]
Electrolyte Imbalance and Volume Variation Asymmetrical transfer of water and vanadium ions across the ion-exchange membrane.[1][2] Osmotic pressure differences between the two half-cells.[1]- Prepare electrolytes with high proton concentration and null osmotic pressure gradient.[1] - Utilize a combination of anion and cation exchange membranes to reduce net electrolyte flux.[2] - Periodically rebalance the electrolytes.[1][9]
Poor Performance at High Temperatures Thermal precipitation of V(V) species (V2O5).[15] Increased rates of side reactions.- Add stabilizing agents like phosphoric acid to the electrolyte.[6][7][8] - Optimize the concentration of sulfuric acid in the electrolyte.[6][16] - Operate within the recommended temperature range, typically between 10°C and 40°C.[9][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of capacity fade in vanadium redox flow batteries?

A1: The primary cause of capacity fade is electrolyte imbalance, which results from the crossover of vanadium ions and water molecules through the ion-exchange membrane separating the two half-cells.[1][2][4] This leads to a gradual loss of active species in each half-cell and a reduction in the overall capacity of the battery.

Q2: How can I prepare a more stable vanadyl sulfate electrolyte?

A2: To prepare a more stable electrolyte, consider dissolving vanadyl sulfate in a sulfuric acid solution.[17] For enhanced thermal stability, especially at higher temperatures, the addition of stabilizing agents like phosphoric acid has been shown to be effective in preventing the precipitation of V(V) species.[6][7][8] A common starting point is a 1.6 M VOSO4 solution in 2.8 M H2SO4.[18][19]

Q3: What are the key parameters to monitor during electrochemical testing?

A3: Key parameters to monitor include coulombic efficiency, energy efficiency, and voltage efficiency over multiple charge-discharge cycles.[1][19] Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are valuable techniques to evaluate the electrochemical activity and internal resistance of the system.[20][21] It is also crucial to monitor the open-circuit potential to assess the state of charge and detect any self-discharge issues.[22]

Q4: What is the optimal operating temperature for a vanadium redox flow battery?

A4: Vanadium redox flow batteries typically operate best within a temperature range of 10°C to 40°C.[9][15] Operating above this range can lead to the thermal precipitation of V(V) ions, while operating below it can cause the precipitation of other vanadium sulfate salts.[15]

Q5: How can I mitigate the issue of vanadium ion crossover?

A5: Mitigating vanadium ion crossover can be achieved by using membranes with improved ion selectivity.[2][5][23] Research into new membrane materials, such as amphoteric ion exchange membranes, has shown promising results in reducing vanadium permeability while maintaining high proton conductivity.[23]

Experimental Protocols

Protocol 1: Preparation of Vanadyl Sulfate Electrolyte (1.6 M VOSO₄ in 3 M H₂SO₄)

Objective: To prepare a standard vanadyl sulfate electrolyte for use in a vanadium redox flow battery.

Materials:

  • This compound (VOSO₄·xH₂O)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

  • Beakers

Procedure:

  • Calculate the required mass of this compound to achieve a 1.6 M solution in 1 L. The exact mass will depend on the hydration state (x) of the VOSO₄ salt used.

  • In a fume hood, carefully add 163.2 mL of concentrated sulfuric acid to approximately 500 mL of deionized water in a large beaker while stirring continuously. Caution: This is an exothermic reaction.

  • Allow the diluted sulfuric acid solution to cool to room temperature.

  • Slowly add the calculated mass of this compound to the sulfuric acid solution while stirring.

  • Continue stirring for 24 hours to ensure complete dissolution.[19]

  • Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Mix the solution thoroughly to ensure homogeneity.

Protocol 2: Electrochemical Performance Evaluation

Objective: To evaluate the performance of the prepared electrolyte in a lab-scale redox flow battery.

Apparatus:

  • Lab-scale vanadium redox flow battery cell stack

  • Two peristaltic pumps

  • Two electrolyte reservoirs

  • Battery cycler or potentiostat/galvanostat

  • Tubing and fittings

Procedure:

  • Assemble the redox flow battery test cell according to the manufacturer's instructions.

  • Fill each reservoir with an equal volume of the prepared 1.6 M vanadyl sulfate electrolyte.

  • Pump the electrolyte through their respective half-cells at a predetermined flow rate (e.g., 40 mL/min).[10]

  • Perform an initial charging step to convert the V(IV) electrolyte to V(V) in the positive half-cell and V(III)/V(II) in the negative half-cell.[17]

  • Conduct galvanostatic charge-discharge cycling between defined voltage limits (e.g., charge to 1.6 V and discharge to 1.2 V).[3]

  • Record the charge and discharge capacities, voltages, and times for each cycle.

  • Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%), voltage efficiency (average discharge voltage / average charge voltage * 100%), and energy efficiency (coulombic efficiency * voltage efficiency / 100) for each cycle.

  • Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) at different states of charge to characterize the electrochemical behavior and internal resistance of the cell.[20][21]

Data Presentation

Parameter Condition A (e.g., Standard Electrolyte) Condition B (e.g., Electrolyte with Additive) Reference
Initial Discharge Capacity (Ah L⁻¹)Insert ValueInsert Value[5]
Capacity Retention after 100 cycles (%)Insert ValueInsert Value[3]
Coulombic Efficiency (%)Insert ValueInsert Value[1]
Energy Efficiency (%)Insert ValueInsert Value[1]
Self-Discharge Duration (h)Insert ValueInsert Value[23]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Capacity Decay start Observe Rapid Capacity Decay q1 Is the operating temperature > 40°C? start->q1 s1 Add Stabilizing Agent (e.g., Phosphoric Acid) q1->s1 Yes q2 Is there evidence of electrolyte imbalance? q1->q2 No s1->q2 s2 Modify Electrolyte: - Equalize H+ concentration - Use selective membrane q2->s2 Yes q3 Are operating parameters optimized? q2->q3 No s2->q3 s3 Optimize: - Cut-off voltages - Flow rate q3->s3 No end Improved Capacity Stability q3->end Yes s3->end

Caption: Troubleshooting workflow for addressing capacity decay in VRFBs.

cluster_protocol Electrolyte Preparation and Testing Workflow prep Prepare VOSO4 in H2SO4 Solution dissolve Stir for 24h for Complete Dissolution prep->dissolve assemble Assemble RFB Test Cell dissolve->assemble initial_charge Initial Charge Cycle assemble->initial_charge cycling Galvanostatic Charge-Discharge Cycling initial_charge->cycling analysis Calculate Efficiencies (Coulombic, Voltage, Energy) cycling->analysis electrochem Perform CV and EIS cycling->electrochem

Caption: Experimental workflow for electrolyte preparation and electrochemical testing.

References

troubleshooting inconsistent results in experiments with vanadyl sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vanadyl sulfate hydrate. Our goal is to help you achieve more consistent and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to inconsistent results.

Issue 1: High Variability in Bioactivity Assays (e.g., Insulin Mimetic Effects)

Question: My results from cell-based assays measuring the insulin-mimetic effects of this compound are highly variable between experiments. What could be the cause?

Answer: Inconsistent bioactivity is a common challenge. Several factors related to the compound's stability and handling can contribute to this variability.

  • Oxidation of Vanadyl (V⁴⁺): The active form for many insulin-mimetic effects is the vanadyl cation (V⁴⁺). However, it can oxidize to the vanadate (V⁵⁺) form in solution, which may have different biological activity and potency. This oxidation can be influenced by the pH of your culture media, exposure to air, and the presence of oxidizing agents.[1]

  • Solution Age and Storage: Freshly prepared solutions are recommended for each experiment. The stability of vanadyl sulfate in aqueous solutions can decrease over time, leading to precipitation or changes in the vanadium oxidation state.[2][3]

  • Interaction with Media Components: Components in complex cell culture media could potentially chelate or react with the vanadyl ion, altering its bioavailability and activity.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

  • De-gas Solvents: For maximum consistency, consider preparing solutions with de-gassed, purified water (e.g., Milli-Q) to minimize dissolved oxygen.

  • Control pH: Ensure the final pH of your experimental media is consistent across all experiments.

  • Evaluate Solvent Effects: If dissolving in solvents other than water, perform vehicle control experiments to ensure the solvent itself is not contributing to the observed effects.

  • Characterize Your Stock: For critical long-term studies, consider analytical verification of the V⁴⁺ concentration in your stock solutions over time.

Issue 2: Poor Solubility or Precipitation in Stock Solutions or Media

Question: I'm observing precipitation when I prepare my this compound stock solution or when I add it to my cell culture medium. How can I resolve this?

Answer: While this compound is generally highly soluble in water[3][4][5], precipitation can occur due to several factors.

  • pH-Dependent Solubility: The solubility of vanadium salts can be pH-dependent. Changes in pH upon addition to buffered media can cause the compound to precipitate.

  • Concentration and Temperature: Exceeding the solubility limit at a given temperature will lead to precipitation. The solubility can be affected by the temperature of the solvent.

  • Interaction with Media Components: High concentrations of phosphate or certain salts in the medium can lead to the formation of insoluble vanadium complexes.

Troubleshooting Steps:

  • Check the pH: Measure the pH of your stock solution and the final experimental medium. Adjust if necessary, but be mindful that pH shifts can affect the compound's stability and the biological system.

  • Prepare a More Dilute Stock: If you are using a highly concentrated stock, try preparing a more dilute version and adding a larger volume to your experiment (while keeping the final concentration the same and accounting for vehicle controls).

  • Gentle Warming: Gently warming the solvent (e.g., to 37°C) can aid in the dissolution of the powder. However, do not boil the solution, as vanadyl sulfate can decompose at higher temperatures (around 105°C).[6][7]

  • Serial Dilutions: When adding to media, perform serial dilutions rather than adding a small volume of highly concentrated stock directly to a large volume of media. This can prevent localized high concentrations that may lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound powder?

A1: this compound is hygroscopic and susceptible to oxidation.[2][7] To ensure its stability, store the powder in a tightly sealed, non-metallic container in a cool, dry, and well-ventilated area, protected from light.[2] The typical shelf life is 1-2 years under these optimal conditions.[2]

Q2: How does the hydration state of vanadyl sulfate (e.g., trihydrate vs. pentahydrate) affect my experiments?

A2: The hydration state is critical for accurate concentration calculations. Vanadyl sulfate can exist in various hydrated forms, such as the trihydrate (VOSO₄·3H₂O) and the more common pentahydrate (VOSO₄·5H₂O).[1][7][8] The water of hydration contributes to the molecular weight. Always use the molecular weight corresponding to the specific hydrate listed on your product's certificate of analysis to ensure you are preparing solutions of the correct molarity.

Q3: Can I autoclave my vanadyl sulfate solution to sterilize it?

A3: No, autoclaving is not recommended. Vanadyl sulfate can decompose at high temperatures (the melting/decomposition point is around 105°C).[6][7] To sterilize your solution, use a 0.22 µm syringe filter.

Q4: My vanadyl sulfate powder is green instead of blue. Can I still use it?

A4: The characteristic color of vanadyl (V⁴⁺) sulfate is blue.[3][7] A green color may indicate the presence of vanadium(III) species, which can result from reduction, or potentially the formation of other complexes.[7][9] This suggests that the product may be impure or has degraded. It is advisable to use a high-purity, blue-colored compound for your experiments to ensure you are working with the correct vanadyl species.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: Vanadyl sulfate is toxic if ingested or inhaled and can cause irritation or burns upon contact with skin and eyes.[2][5][10] Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Physical and Chemical Properties of Vanadyl Sulfate Hydrates

PropertyVanadyl Sulfate AnhydrousVanadyl Sulfate TrihydrateVanadyl Sulfate Pentahydrate
Formula VOSO₄VOSO₄·3H₂OVOSO₄·5H₂O
Molecular Weight 163.00 g/mol 217.05 g/mol 253.08 g/mol
Appearance -Blue solidBlue crystalline solid[3][7]
Solubility in Water SolubleSolubleHighly soluble[3][4]
Decomposition Temp. >500°C (as V₂O₅)[8]Dehydrates in steps (~160°C and ~260°C)[8]Decomposes at ~105°C[7]

Table 2: Example Dosing from In Vivo and In Vitro Studies

Study TypeModelDose/ConcentrationObserved EffectReference
In Vivo STZ-induced diabetic rats100 mg/kg/day (gavage)Reduced blood glucose and serum urea[11]Yanardag R, et al. (2003)
In Vivo STZ-induced diabetic rats5 and 10 mg/kg/dayNormalized blood glucose and restored insulinemia[12][13]El-Obeid MA, et al. (2017)
Human Study Type 2 Diabetes Patients150 mg/day (oral)Improved hepatic and muscle insulin sensitivity[14]Cusi K, et al. (2001)
In Vitro MCF-7 Breast Cancer Cells25 µg/ml (IC₅₀ at 24h)Induced ~50% cellular death and apoptosis[15]Bashash D, et al. (2017)
In Vitro Human Rhabdomyosarcoma Cells20-40 µMStatistically significant growth inhibition[16]Kordowiak AM, et al. (2001)

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol is for preparing a sterile stock solution for use in cell culture experiments.

  • Determine the Correct Molecular Weight: Refer to the certificate of analysis for your specific lot of this compound (e.g., VOSO₄·5H₂O, MW = 253.08 g/mol ).

  • Weigh the Compound: In a chemical fume hood, accurately weigh out 25.31 mg of VOSO₄·5H₂O powder.

  • Dissolution: Add the powder to a sterile 15 mL conical tube. Add 1 mL of sterile, purified water (e.g., cell culture grade water or Milli-Q).

  • Mix Thoroughly: Vortex the solution until the powder is completely dissolved. The solution should be a clear, blue color. Gentle warming to 37°C may be used if needed, but do not heat excessively.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week is generally acceptable, but should be validated). For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Always prepare fresh for the most consistent results.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Weigh VOSO4 Hydrate dissolve Dissolve in Sterile H2O start->dissolve filter Sterile Filter (0.22 um) dissolve->filter treat Add VOSO4 to Media filter->treat Freshly Prepared Stock plate Plate Cells & Allow Adherence plate->treat incubate Incubate (Time Course) treat->incubate assay Perform Bioactivity Assay (e.g., Glucose Uptake, Western Blot) incubate->assay data Collect & Analyze Data assay->data

Caption: Workflow for cell-based experiments with vanadyl sulfate.

insulin_signaling Simplified Insulin Signaling Pathway and VOSO4 Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3-Kinase IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Insulin Insulin Insulin->IR Binds VOSO4 Vanadyl Sulfate (VOSO4) VOSO4->IRS1 Mimics Insulin Effect (PTP1B Inhibition)

Caption: Vanadyl sulfate's insulin-mimetic action on signaling.

References

minimizing side reactions in organic synthesis using vanadyl sulfate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of vanadyl sulfate hydrate in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in minimizing side reactions in organic synthesis?

A1: this compound (VOSO₄·xH₂O) primarily acts as a selective oxidation catalyst. Its ability to exist in multiple oxidation states allows it to facilitate specific transformations while minimizing common side reactions such as over-oxidation. For example, in the oxidation of primary alcohols, it can selectively produce aldehydes while preventing their further oxidation to carboxylic acids.

Q2: In which types of reactions is this compound most effective for controlling selectivity?

A2: this compound is particularly effective in:

  • Selective oxidation of alcohols: Conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2]

  • Epoxidation of alkenes: Especially in directing the stereoselectivity of epoxidation in allylic alcohols.

  • Oxidative coupling reactions.

  • Synthesis of heterocyclic compounds: Such as quinoxalines, where it can promote cyclization and minimize the formation of byproducts.

Q3: How does this compound compare to other oxidation catalysts in terms of selectivity?

A3: Vanadyl sulfate often exhibits higher selectivity compared to more aggressive oxidizing agents. For instance, in alcohol oxidation, it provides a milder alternative to reagents like chromium-based oxidants, which can lead to over-oxidation and the formation of unwanted byproducts. When used in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO), its selectivity can be further enhanced.

Q4: What are the common signs of catalyst deactivation, and can this compound be regenerated?

A4: Signs of deactivation include a decrease in reaction rate, lower product yield, and an increase in side product formation. Deactivation can occur due to the fouling of the catalyst surface or changes in the oxidation state of the vanadium. Regeneration is possible by washing with acidic solutions to remove poisons and then re-impregnating with a solution containing a vanadium source, such as vanadyl sulfate itself, to replenish the active sites.[3][4]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Alcohol Oxidation
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Loading Increase the molar percentage of this compound incrementally (e.g., from 1 mol% to 5 mol%).An increase in reaction rate and higher conversion to the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many alcohol oxidations, a temperature range of 80-100 °C is effective.Improved reaction kinetics without promoting side reactions.
Inefficient Co-catalyst System If using a co-catalyst (e.g., TEMPO, sodium nitrite), ensure the correct stoichiometry and that it is fresh.Enhanced catalytic cycle and improved selectivity and yield.
Presence of Water While trace amounts of water can sometimes be beneficial, excess water can hydrolyze the catalyst. Ensure the use of dry solvents.Consistent and reproducible reaction outcomes.
Poor Quality of this compound Use a high-purity grade of this compound. Impurities can interfere with the catalytic activity.Higher catalytic efficiency and cleaner reaction profile.
Issue 2: Over-oxidation of Aldehyde to Carboxylic Acid
Possible Cause Troubleshooting Step Expected Outcome
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.Minimized formation of the carboxylic acid byproduct.
Excess Oxidant Use a stoichiometric amount of the terminal oxidant (e.g., molecular oxygen, hydrogen peroxide).Selective oxidation to the aldehyde with minimal over-oxidation.
High Reaction Temperature Lower the reaction temperature to reduce the rate of the over-oxidation side reaction.Improved selectivity for the desired aldehyde product.
Absence of a suitable co-catalyst Introduce a co-catalyst system like VOSO₄/TEMPO which is known to be highly selective for aldehyde formation.[2]Significant reduction in the formation of carboxylic acid.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the selective oxidation of benzyl alcohol to benzaldehyde, a common model reaction.

Table 1: Comparison of Different Catalytic Systems for Benzyl Alcohol Oxidation

Catalyst SystemOxidantSolventTemperature (°C)Conversion (%)Selectivity to Benzaldehyde (%)Reference
VOSO₄ / TEMPO O₂Acetonitrile80>99>99[2]
VOSO₄ / NaNO₂ O₂Acetonitrile8094 (for 4-nitrobenzyl alcohol)High[5]
Fe(NO₃)₃·9H₂ON/AN/AN/A94.9~95[6]
Co₁/NCO₂Toluene11095.2~99.9[7]
CuNi/TiO₂O₂Toluene10054.9~99[8]
AuSn/GO-TSO₂Toluene100>40>90[9]
Au-Cu/SiO₂AirVapor Phase300>85>98[10]

Experimental Protocols

Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using VOSO₄/TEMPO

This protocol describes a highly selective method for the oxidation of primary alcohols to aldehydes.

Materials:

  • This compound (VOSO₄·xH₂O)

  • 2,2,6,6-Tetramethylpiperidyl-1-oxyl (TEMPO)

  • Benzyl alcohol

  • Acetonitrile (dry)

  • Molecular oxygen (balloon or bubbler)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 mmol).

  • Add acetonitrile (10 mL) to dissolve the benzyl alcohol.

  • Add this compound (0.02 mmol, 2 mol%) and TEMPO (0.05 mmol, 5 mol%).

  • Purge the flask with molecular oxygen and maintain a positive pressure of oxygen using a balloon or by gently bubbling it through the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure benzaldehyde.

Visualizations

Catalytic Cycle of Alcohol Oxidation

The following diagram illustrates the proposed catalytic cycle for the oxidation of an alcohol to an aldehyde using a vanadyl sulfate/TEMPO system.

Catalytic_Cycle cluster_main Catalytic Cycle V_IV V(IV)OSO₄ V_V V(V) Species V_IV->V_V Oxidation by O₂ TEMPO_ox TEMPO⁺=O V_V->TEMPO_ox Oxidizes H2O H₂O V_V->H2O TEMPOH TEMPO-H TEMPO_ox->TEMPOH Aldehyde RCHO TEMPO_ox->Aldehyde Oxidizes Alcohol TEMPOH->V_IV Reduces V(V) Alcohol RCH₂OH Alcohol->TEMPO_ox O2 O₂ O2->V_V

Caption: Proposed catalytic cycle for alcohol oxidation.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different catalysts for a specific organic transformation.

Workflow start Define Reaction: Substrate, Product catalyst_selection Select Catalysts: VOSO₄, Other Metals start->catalyst_selection reaction_setup Set Up Parallel Reactions: Identical Conditions catalyst_selection->reaction_setup monitoring Monitor Progress: TLC, GC-MS reaction_setup->monitoring analysis Analyze Results: Yield, Selectivity monitoring->analysis optimization Optimize Best Catalyst: Temp, Conc, Solvent analysis->optimization end Final Protocol optimization->end

Caption: Workflow for catalyst screening and optimization.

Logical Relationship in Troubleshooting

This diagram illustrates the logical steps involved in troubleshooting a common issue like low product yield.

Troubleshooting_Logic problem Problem Low Product Yield cause1 Potential Cause Catalyst Inactivity problem->cause1 cause2 Potential Cause Suboptimal Conditions problem->cause2 cause3 Potential Cause Side Reactions problem->cause3 solution1 Solution Check Catalyst Quality/ Increase Loading cause1->solution1 solution2 Solution Optimize Temperature/ Solvent cause2->solution2 solution3 Solution Add Co-catalyst/ Monitor Reaction Time cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

resolving issues with vanadyl sulfate hydrate precursor stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of vanadyl sulfate hydrate (VOSO₄·xH₂O), a crucial precursor for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving Common Stability Issues

This guide addresses specific issues you may encounter during the handling and use of this compound in your experiments.

Question: My solid this compound has changed color from blue to a greenish or yellowish tint. What is the cause, and is it still usable?

Answer: A color change in solid this compound from its typical blue to a greenish or yellowish hue often indicates partial oxidation of the vanadium(IV) to vanadium(V) and/or dehydration. This can be caused by prolonged exposure to air, high temperatures, or humidity.

  • Assessment: The usability of the material depends on the extent of the color change and the sensitivity of your application to the presence of vanadium(V). For applications requiring high purity V(IV), the material may no longer be suitable.

  • Recommendation: To minimize this issue, always store this compound in a tightly sealed, non-metallic container in a cool, dry, and dark place.[1] It is also recommended to handle the material under an inert atmosphere if possible.

Question: My aqueous solution of vanadyl sulfate, which was initially blue, has turned yellow. What happened, and can I reverse this change?

Answer: A yellowing of your vanadyl sulfate solution is a clear indicator of the oxidation of the vanadyl (VO²⁺) ion from the +4 oxidation state to the vanadyl(V) ion.[2] This is a common issue, particularly in solutions that are at or near a neutral pH.

  • Cause: The V(IV) oxidation state is most stable in acidic conditions. At neutral or basic pH, the rate of oxidation by dissolved oxygen from the air increases significantly.

  • Reversal: In some cases, the V(V) can be reduced back to V(IV) by the addition of a mild reducing agent. However, this will introduce other chemical species into your solution. For future preparations, ensure the solution is sufficiently acidic, typically by using dilute sulfuric acid as the solvent, to maintain the stability of the blue V(IV) species.[3]

Question: I am observing precipitation in my concentrated vanadyl sulfate solution. How can I prevent this?

Answer: Precipitation in a vanadyl sulfate solution can occur due to a few factors:

  • Exceeding Solubility: You may have exceeded the solubility limit of this compound at the working temperature.

  • Temperature Fluctuations: The solubility of vanadyl sulfate is temperature-dependent. A decrease in temperature can lead to precipitation.

  • pH Changes: A shift in pH can also affect the solubility and stability of the vanadium species in solution, potentially leading to the formation of less soluble compounds.

  • Recommendations:

    • Consult solubility data to ensure you are working within the solubility limits at your experimental temperature. The solubility of vanadyl sulfate pentahydrate in water at 20°C is approximately 467 g/L.[4]

    • Maintain a constant temperature for your solution.

    • Ensure the pH of the solution is kept in the acidic range to promote the stability of the dissolved vanadyl species.

Frequently Asked Questions (FAQs)

What is the proper way to store solid this compound?

To ensure the longest possible shelf life and maintain purity, store this compound in a tightly sealed, non-metallic container in a cool, dry, well-ventilated area, and away from direct sunlight. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

What is the shelf life of this compound?

When stored under optimal conditions, solid this compound typically has a shelf life of one to two years. Prolonged exposure to air and humidity can lead to oxidation and a change in its chemical composition.

What are the signs of degradation in this compound?

  • Solid: A color change from blue to green or yellow.

  • Solution: A color change from blue to yellow, or the formation of a precipitate.

Is this compound hygroscopic?

Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] This is why it is crucial to store it in a tightly sealed container in a dry environment.

Quantitative Data on this compound Stability

The following tables summarize key quantitative data related to the stability of this compound.

Table 1: Solubility of Vanadyl Sulfate in Water

Temperature (°C)Solubility ( g/100 mL)Form
2046.7Pentahydrate[4]
25Varies with H₂SO₄ concentrationHydrated

Note: The solubility of vanadyl sulfate is significantly influenced by the concentration of sulfuric acid in the solution.[3]

Table 2: Thermal Decomposition of Vanadyl Sulfate Trihydrate

Temperature Range (°C)EventMass Loss (%)Product
~160 - 190Dehydration (Step 1)~21.3 (calculated)VOSO₄·H₂O[5]
~260Dehydration (Step 2)~10.7 (calculated)α-VOSO₄[5]
>500Decomposition-V₂O₅[5]

Experimental Protocols

Protocol 1: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the water content of this compound using TGA.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable atmosphere.

    • Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve. The distinct steps in mass loss correspond to the loss of water molecules.

    • Calculate the percentage of mass loss at each step to determine the number of water molecules in the hydrate.

Protocol 2: Monitoring Solution Stability using UV-Vis Spectrophotometry

This protocol can be used to monitor the oxidation of V(IV) to V(V) in an aqueous solution over time.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Calibrate the instrument according to the manufacturer's instructions.

  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired aqueous medium (e.g., deionized water or a specific buffer).

  • Initial Measurement (Time = 0):

    • Fill a cuvette with the freshly prepared solution.

    • Scan the absorbance of the solution over a wavelength range of approximately 400 nm to 900 nm. The characteristic peak for the blue [VO(H₂O)₅]²⁺ ion is around 760 nm.

    • Record the absorbance spectrum.

  • Time-Course Measurement:

    • Store the solution under the desired experimental conditions (e.g., at a specific temperature, exposed to light, or in the dark).

    • At regular time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.

  • Data Analysis:

    • Monitor the decrease in the absorbance peak at ~760 nm, which indicates the loss of V(IV).

    • Observe the potential appearance of a new absorbance feature in the yellow region of the spectrum, which would indicate the formation of V(V) species.

    • Plot the absorbance at 760 nm versus time to quantify the stability of the vanadyl sulfate solution under the tested conditions.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Weigh 5-10 mg of This compound place Place in TGA crucible start->place load Load crucible into TGA place->load purge Purge with inert gas load->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Analyze TGA curve for mass loss steps record->analyze calculate Calculate % mass loss and determine x in VOSO4·xH2O analyze->calculate Degradation_Pathway VOSO4_solid VOSO₄·xH₂O (Solid) (Blue Crystals) VOSO4_solution [VO(H₂O)₅]²⁺ (Aqueous) (Blue Solution) VOSO4_solid->VOSO4_solution Dissolution in H₂O V2O5 V₂O₅ (Solid) (Yellow-Orange Powder) VOSO4_solid->V2O5 High-Temperature Decomposition (>500°C) VO2_plus VO₂⁺ (Aqueous) (Yellow Solution) VOSO4_solution->VO2_plus Oxidation (e.g., O₂, neutral pH)

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Vanadyl Sulfate Hydrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of vanadyl sulfate hydrate is crucial for quality control in pharmaceutical and chemical manufacturing, as well as for research and development. The validation of an analytical method is essential to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. This guide presents a comparison of three common analytical methods for the determination of this compound: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Redox Titration, and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data synthesized from various sources.

Comparison of Analytical Method Validation Parameters

The selection of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of the three methods for the determination of vanadyl sulfate.

Validation ParameterICP-OESRedox Titration (with KMnO4)UV-Vis Spectrophotometry (Complexation)
Specificity High (elemental analysis)Moderate to High (dependent on interfering redox agents)Moderate (dependent on chromogenic agent and interfering ions)
**Linearity (R²) **>0.999[1]Not applicable (direct titration)>0.999[2][3]
Range Wide (µg/L to g/L)Narrower (mg to g)Narrow (µg/mL to mg/mL)[4]
Accuracy (% Recovery) 94 - 103%[1]98 - 102%98 - 102%
Precision (% RSD) < 2.3%[1]< 1%< 2%[3]
Limit of Detection (LOD) 0.0001 - 0.0003%[5]mg rangeµg/mL to ng/mL range[4][6][7]
Limit of Quantitation (LOQ) µg/L rangemg rangeµg/mL to ng/mL range[3][4][6]
Robustness HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the outlined experimental protocols for each of the three compared methods.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique for elemental analysis that offers high sensitivity and specificity.

Instrumentation: An ICP-OES system with a radial or dual-view plasma configuration is suitable for this analysis.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent, typically 2-5% nitric acid in deionized water, to a known volume in a volumetric flask.

  • The final concentration should fall within the linear range of the instrument for vanadium.

Standard Preparation:

  • Prepare a stock solution of vanadium from a certified standard.

  • Prepare a series of calibration standards by diluting the stock solution with the same 2-5% nitric acid solution used for the sample. The concentration of the standards should bracket the expected concentration of the sample.

Analysis Procedure:

  • Optimize the ICP-OES instrument parameters (e.g., plasma power, nebulizer gas flow rate, and viewing height) for vanadium analysis.

  • Aspirate the blank (2-5% nitric acid), calibration standards, and the sample solution into the plasma.

  • Measure the emission intensity of vanadium at a suitable wavelength (e.g., 292.402 nm or 310.230 nm), ensuring to check for potential spectral interferences.[5]

  • Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

  • Determine the concentration of vanadium in the sample solution from the calibration curve.

Redox Titration with Potassium Permanganate (KMnO₄)

This classical titrimetric method is based on the oxidation of vanadium(IV) in vanadyl sulfate to vanadium(V) by a standard solution of potassium permanganate.

Reagents:

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution.

  • Sulfuric acid (H₂SO₄), ~2 M.

  • Orthophosphoric acid (H₃PO₄), concentrated.

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Transfer the solution to a conical flask.

Titration Procedure:

  • Acidify the sample solution with a sufficient volume of 2 M sulfuric acid and add a few milliliters of concentrated orthophosphoric acid, which acts as a catalyst.

  • Titrate the solution with the standardized KMnO₄ solution. The vanadyl ion (VO²⁺) is oxidized to the vanadate ion (VO₂⁺).

  • The endpoint is the first appearance of a persistent pink color due to the excess permanganate ions.

  • Perform multiple titrations to ensure precision.

UV-Vis Spectrophotometry (Complexation Method)

This method involves the formation of a colored complex between vanadyl ions and a chromogenic agent, which can then be quantified using a spectrophotometer.

Instrumentation: A UV-Vis spectrophotometer.

Reagents:

  • A suitable chromogenic agent that forms a stable, colored complex with vanadium(IV).

  • Buffer solution to maintain the optimal pH for complex formation.

  • A suitable solvent for the sample and reagents.

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known volume in a volumetric flask.

Standard Preparation:

  • Prepare a stock solution of vanadyl sulfate of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution to various concentrations.

Analysis Procedure:

  • To both the sample and standard solutions, add the chromogenic agent and buffer solution under optimized conditions (e.g., pH, temperature, and reaction time) to ensure complete complex formation.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of vanadyl sulfate in the sample from the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_validation_params 3. Validation Parameter Assessment cluster_reporting 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (ICP-OES, Titration, UV-Vis) define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol prepare_samples Prepare Samples & Standards prepare_protocol->prepare_samples perform_analysis Perform Analysis prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness analyze_results Analyze & Interpret Results specificity->analyze_results linearity->analyze_results accuracy->analyze_results precision->analyze_results lod_loq->analyze_results robustness->analyze_results compare_methods Compare Method Performance analyze_results->compare_methods validation_report Generate Validation Report compare_methods->validation_report

Caption: Workflow for the validation of an analytical method for this compound.

References

A Researcher's Guide to Assessing the Purity of Commercial Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In studies involving the therapeutic potential of vanadium compounds, particularly vanadyl sulfate hydrate (VOSO₄·xH₂O), the presence of impurities can significantly impact experimental outcomes and the interpretation of results. This guide provides a comprehensive comparison of methods to assess the purity of commercial this compound, offers insights into alternative vanadium compounds, and presents detailed experimental protocols for key analytical techniques.

The Importance of Purity in Vanadium Research

Comparison of Commercial this compound

The purity of commercially available this compound can vary between suppliers. While most reputable suppliers provide a certificate of analysis (CoA), the level of detail and the specific impurities tested for can differ. Below is a summary of typical purity specifications from major chemical suppliers.

SupplierProduct GradePurity (Assay)Key Specified Impurities
Supplier A (Example) Reagent Grade≥97%Chloride (Cl), Iron (Fe)
Supplier B (Example) High Purity≥99.5%Detailed trace metal analysis provided
Supplier C (Example) Standard Grade≥96%Not all impurities may be specified

Note: This table is illustrative. Researchers should always consult the specific CoA for the lot they are using.

Alternative Vanadium Compounds for Research

While vanadyl sulfate is a common choice, several other vanadium compounds are explored for their biological activities. These alternatives may offer advantages in terms of stability, bioavailability, or reduced toxicity.

CompoundFormulaKey Features
Sodium Metavanadate NaVO₃A common inorganic V(V) source.
Sodium Orthovanadate Na₃VO₄Another widely studied inorganic V(V) compound.
Bis(maltolato)oxovanadium(IV) (BMOV) C₁₂H₁₀O₈VAn organic vanadium complex with enhanced insulin-mimetic effects and lower toxicity compared to vanadyl sulfate.
Vanadocene Dichloride (C₅H₅)₂VCl₂An organometallic vanadium compound with potential anticancer properties.

Studies have shown that organic vanadium complexes, such as BMOV, can exhibit greater potency and different pharmacokinetic profiles compared to inorganic vanadyl sulfate.[5][6][7] Researchers should consider the specific goals of their study when selecting a vanadium source.

Experimental Protocols for Purity Assessment

A comprehensive assessment of this compound purity involves a combination of analytical techniques to determine the elemental composition, hydration state, and presence of impurities.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the concentration of a wide range of elements, making it ideal for identifying and quantifying metallic impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample. Dissolve the sample in a 2% nitric acid solution to a final volume of 100 mL in a volumetric flask. A multi-element standard solution should be prepared in the same matrix for calibration.

  • Instrumentation: Utilize an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences, particularly from chloride and sulfate ions that can interfere with the detection of vanadium and other elements.

  • Analysis: Introduce the prepared sample and standard solutions into the ICP-MS. Monitor for a wide range of potential elemental impurities as specified in USP <232> for elemental impurities.[8][9][10][11][12]

  • Data Analysis: Quantify the concentration of each impurity by comparing the signal intensity from the sample to the calibration curve generated from the standard solutions.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in 2% HNO3 weigh->dissolve instrument Instrument Setup dissolve->instrument calibrate Calibrate with Standards instrument->calibrate analyze Analyze Sample calibrate->analyze quantify Quantify Impurities analyze->quantify WaterContent_Workflow cluster_tga TGA Method cluster_kf Karl Fischer Method tga_prep Load Sample into TGA tga_run Heat under N2 tga_prep->tga_run tga_analyze Analyze Weight Loss tga_run->tga_analyze kf_prep Introduce Sample to Titrator kf_titrate Titrate with KF Reagent kf_prep->kf_titrate kf_calc Calculate Water Content kf_titrate->kf_calc Structural_Analysis cluster_xrd XRD Analysis cluster_ftir FTIR Analysis xrd_prep Grind and Mount Sample xrd_run Collect Diffraction Pattern xrd_prep->xrd_run xrd_compare Compare to Reference xrd_run->xrd_compare ftir_prep Prepare KBr Pellet ftir_run Record IR Spectrum ftir_prep->ftir_run ftir_identify Identify Functional Groups ftir_run->ftir_identify

References

The Impact of Purity on the Electrochemical Performance of Vanadyl Sulfate Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly influence experimental outcomes. In the field of electrochemistry, particularly in the development of energy storage systems like vanadium redox flow batteries (VRFBs), the grade of vanadyl sulfate hydrate (VOSO₄·xH₂O) used in the electrolyte has a profound impact on performance metrics such as efficiency and capacity. This guide provides an objective comparison of the electrochemical performance of different grades of vanadyl sulfate, supported by experimental data, to aid in the selection of appropriate materials for research and development.

The performance of electrolytes derived from vanadyl sulfate is intrinsically linked to the presence of impurities. Even trace amounts of metallic ions can interfere with the electrochemical reactions at the electrode surfaces, leading to decreased efficiency and a shorter cycle life of the energy storage device.

Comparative Analysis of Electrochemical Performance

A systematic study on electrolytes prepared from various grades of vanadium pentoxide (V₂O₅) as a precursor to vanadyl sulfate, and a high-purity vanadyl sulfate standard, reveals a clear correlation between purity and electrochemical performance. The following tables summarize the key findings.

Impurity Concentration in Electrolytes

The purity of the starting material directly translates to the level of impurities in the final electrolyte solution. As shown in Table 1, electrolytes prepared from lower-grade V₂O₅ contain significantly higher concentrations of detrimental impurities such as potassium (K), sodium (Na), iron (Fe), and aluminum (Al).

Table 1: Chemical Composition of Electrolytes Prepared from Different Grades of V₂O₅ and VOSO₄

Impurity (mg L⁻¹)98% V₂O₅98.5% V₂O₅99% V₂O₅99.5% V₂O₅99.9% VOSO₄ (Standard)
K 150.3110.280.540.1< 1.0
Na 120.790.660.330.2< 1.0
Fe 80.160.440.220.131.1
Al 50.340.230.115.0< 1.0
Ca 45.235.128.320.525.5
Si 30.125.220.110.0< 1.0
Ti 10.28.16.24.15.1

Data sourced from a study by Zeng et al. (2021)[1][2].

Physicochemical Properties

The presence of these impurities also affects the physical properties of the electrolyte, such as conductivity and viscosity. Higher purity electrolytes exhibit higher conductivity and lower viscosity, which are favorable for efficient ion transport.

Table 2: Physicochemical Properties of Electrolytes

Property98% V₂O₅98.5% V₂O₅99% V₂O₅99.5% V₂O₅99.9% VOSO₄ (Standard)
Conductivity (S cm⁻¹) 0.350.380.410.440.48
Viscosity (mPa·s) 3.23.02.82.62.4

Data sourced from a study by Zeng et al. (2021)[1][3].

Electrochemical Activity

Cyclic voltammetry (CV) is a key technique to assess the electrochemical activity and reversibility of the redox reactions. The peak separation (ΔEp) between the anodic and cathodic peaks is an indicator of the electrochemical reversibility; a smaller ΔEp signifies better reversibility.

Table 3: Cyclic Voltammetry Data for V(IV)/V(V) Redox Couple

Parameter98% V₂O₅98.5% V₂O₅99% V₂O₅99.5% V₂O₅99.9% VOSO₄ (Standard)
Anodic Peak Current (mA) 35.238.141.544.348.7
Cathodic Peak Current (mA) -33.8-36.5-39.8-42.6-46.9
Peak Separation (ΔEp, mV) 180165150135110

Data derived from cyclic voltammetry curves in a study by Zeng et al. (2021)[3].

The data clearly shows that the electrolyte prepared from 99.9% VOSO₄ exhibits the highest peak currents and the smallest peak separation, indicating superior electrochemical activity and reversibility.

Charge-Discharge Performance

The ultimate test of the electrolyte's performance is in a full cell. Charge-discharge cycling tests reveal the practical implications of using different grades of vanadyl sulfate.

Table 4: Charge-Discharge Performance of Vanadium Redox Flow Battery

Performance Metric98% V₂O₅98.5% V₂O₅99% V₂O₅99.5% V₂O₅99.9% VOSO₄ (Standard)
Coulombic Efficiency (%) 95.195.896.597.298.5
Voltage Efficiency (%) 86.487.187.988.689.2
Energy Efficiency (%) 82.1583.584.886.187.38
Discharge Capacity (Ah) 0.2450.4880.5280.8651.092

Data sourced from a study by Zeng et al. (2021)[1][3].

As the purity of the precursor material decreases, there is a significant drop in coulombic, voltage, and energy efficiencies. Most notably, the discharge capacity is drastically reduced in electrolytes with higher impurity levels. The presence of impurities, particularly Na and K, has been identified as a key factor adversely affecting the electrochemical activity, mass transfer, and overall capacity of the electrolytes[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols used to obtain the comparative data.

Electrolyte Preparation
  • Standard Electrolyte (from 99.9% VOSO₄): A 1.6 M V(IV) electrolyte was prepared by dissolving high-purity vanadyl sulfate (VOSO₄·xH₂O, 99.9%) in 3.0 M sulfuric acid (H₂SO₄).

  • Test Electrolytes (from V₂O₅): Vanadium pentoxide (V₂O₅) of varying grades (98%, 98.5%, 99%, and 99.5%) was used as the raw material. A 1.6 M V(IV) electrolyte was prepared by the chemical reduction of V₂O₅ in a 3.0 M H₂SO₄ solution using oxalic acid as the reducing agent. The mixture was stirred at 80°C for 48 hours to ensure complete reaction.

Physicochemical Characterization
  • Chemical Composition: The concentration of impurity ions in the prepared electrolytes was determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Conductivity: The ionic conductivity of the electrolytes was measured at room temperature using a four-probe resistivity tester.

  • Viscosity: The viscosity of the electrolytes was determined using a rotational viscometer at room temperature.

Electrochemical Measurements

All electrochemical tests were performed using an electrochemical workstation.

  • Cyclic Voltammetry (CV):

    • A standard three-electrode system was employed, consisting of a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The CV tests were conducted at a scan rate of 50 mV/s in a potential window of 0 to 1.6 V (vs. SCE).

    • The electrolyte solution consisted of 0.1 M VOSO₄ in 3.0 M H₂SO₄.

  • Charge-Discharge Cycling:

    • A 'zero-gap' flow cell with an electrode area of 28 cm² was used for the charge-discharge tests.

    • Graphite felt, thermally treated in air at 400°C for 5 hours, was used for both the positive and negative electrodes.

    • A Nafion® 212 membrane was used as the separator.

    • The cell was charged and discharged at a constant current density of 80 mA/cm².

    • The voltage limits for charging and discharging were set to 1.65 V and 0.8 V, respectively.

    • 30 mL of the 1.6 M vanadium electrolyte was circulated through each half-cell at a flow rate of 60 mL/min.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the electrochemical performance of different grades of this compound.

experimental_workflow cluster_preparation Electrolyte Preparation cluster_characterization Physicochemical & Electrochemical Characterization cluster_data Data Analysis & Comparison VOSO4 High-Purity VOSO₄ (99.9%) Standard_E Standard Electrolyte VOSO4->Standard_E Dissolution V2O5_grades V₂O₅ Grades (98%, 98.5%, 99%, 99.5%) Test_E Test Electrolytes V2O5_grades->Test_E Reduction H2SO4 H₂SO₄ Solution H2SO4->Standard_E H2SO4->Test_E Reducer Reducing Agent (Oxalic Acid) Reducer->Test_E ICP_OES ICP-OES Analysis (Impurity Concentration) Standard_E->ICP_OES Conductivity Conductivity Measurement Standard_E->Conductivity Viscosity Viscosity Measurement Standard_E->Viscosity CV Cyclic Voltammetry (Electrochemical Activity) Standard_E->CV Charge_Discharge Charge-Discharge Cycling (Battery Performance) Standard_E->Charge_Discharge Test_E->ICP_OES Test_E->Conductivity Test_E->Viscosity Test_E->CV Test_E->Charge_Discharge Table1 Table 1: Impurity Data ICP_OES->Table1 Table2 Table 2: Physicochemical Data Conductivity->Table2 Viscosity->Table2 Table3 Table 3: CV Data CV->Table3 Table4 Table 4: Performance Data Charge_Discharge->Table4 Conclusion Performance Comparison Table1->Conclusion Table2->Conclusion Table3->Conclusion Table4->Conclusion

Experimental workflow for performance evaluation.

Conclusion

The experimental evidence overwhelmingly demonstrates that the purity of this compound is a critical determinant of its electrochemical performance in applications such as vanadium redox flow batteries. Higher purity grades, with lower concentrations of metallic impurities, lead to electrolytes with superior physicochemical properties and electrochemical activity. This translates directly to enhanced battery performance, characterized by higher efficiencies and greater discharge capacities. For researchers and developers in the field, selecting high-purity vanadyl sulfate is crucial for achieving optimal and reproducible results. While lower-grade materials may offer a cost advantage, the trade-off in performance must be carefully considered for the specific application.

References

Vanadyl Sulfate Hydrate: A Comparative Analysis of its Experimental Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of vanadyl sulfate hydrate against alternative compounds and placebos, supported by a review of existing scientific literature. The following sections detail quantitative data from various studies, outline experimental methodologies, and visualize key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The efficacy of this compound, primarily in the context of its insulin-mimetic and glucose-lowering effects, has been evaluated in numerous preclinical and clinical studies. The data presented below summarizes key findings from these experiments, offering a comparative perspective.

Table 1: Human Clinical Trials on Vanadyl Sulfate in Type 2 Diabetes (T2D)
Study / ReferenceDosageDurationKey OutcomesComparison Group
Goldfine et al. (2000)[1][2]150-300 mg/day6 weeksSignificant decrease in fasting glucose and HbA1c in the 150 and 300 mg groups.[2] No significant change in insulin sensitivity.[2]Placebo
Cohen et al. (1995)[1]50-125 mg/day2-4 weeksImproved plasma glucose levels and reduced daily insulin requirements.[1] Increased insulin sensitivity.[1]Not specified
Boden et al. (1996)[3]100 mg/day (50 mg twice daily)4 weeksDecreased fasting plasma glucose levels.[3]Placebo
Halberstam et al. (1996)[3]100 mg/day3 weeksDecreased fasting plasma glucose and HbA1c in T2D patients; no change in non-diabetic subjects.[3]Placebo
Jacques-Camarena et al.[1]100 mg/day (50 mg twice daily)4 weeksDid not modify insulin sensitivity; increased triglyceride concentrations in obese T2D patients.[1]Placebo
Table 2: Preclinical Studies in Streptozotocin (STZ)-Induced Diabetic Rats
Study / ReferenceCompound(s)DosageDurationKey Outcomes
Ghorbani et al. (2013)[4]Vanadyl Sulfate (VOSO₄)5 and 10 mg/kg30 daysSignificant reduction in blood glucose levels.[4] Increased basal insulinemia in a dose-dependent manner.[4] Increased number of insulin-positive beta cells.[4]
Cam et al. (2000)[5][6]Vanadyl Sulfate vs. bis(maltolato)oxovanadium(IV) (BMOV)Oral gavageAcute & ChronicBMOV was 2-3 times more potent than vanadyl sulfate in lowering plasma glucose.[5][6] Chronic vanadyl sulfate treatment led to sustained euglycemia after withdrawal, whereas acute treatment did not.[5]
Golubev et al. (2000)[7]Vanadyl Sulfate vs. OrthovanadateNot specifiedLong-termBoth improved serum glucose, HbA1c, and other metabolic parameters.[7] Vanadyl sulfate showed more marked insulin-mimetic properties and was less toxic than orthovanadate.[7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of key experimental protocols.

Human Clinical Trials
  • Study Design: Most studies were randomized, double-blind, and placebo-controlled.[1]

  • Participant Population: Typically involved patients with non-insulin-dependent diabetes mellitus (NIDDM) or Type 2 Diabetes.[1][2] Some studies also included non-diabetic, obese subjects as a control group.[8]

  • Intervention: Oral administration of vanadyl sulfate at varying doses, often compared with a placebo.[1][9]

  • Primary Outcome Measures: Key parameters measured included fasting plasma glucose, glycated hemoglobin (HbA1c), and insulin sensitivity (often assessed using the euglycemic-hyperinsulinemic clamp technique).[2][10]

  • Safety and Tolerability: Monitored through patient-reported side effects (e.g., gastrointestinal intolerance) and clinical laboratory tests for liver and kidney function.[1][2][8]

Preclinical Studies (STZ-Induced Diabetic Rats)
  • Induction of Diabetes: Diabetes is typically induced in rats by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells.[4]

  • Animal Models: Wistar or Sprague-Dawley rats are commonly used.

  • Intervention: Vanadyl sulfate is administered orally (e.g., via gavage or in drinking water) at specified doses.[4][5][11]

  • Outcome Measures: Blood glucose levels are monitored regularly.[4] At the end of the study, serum insulin levels, pancreatic tissue histology (to assess beta-cell mass), and markers of oxidative stress may be analyzed.[4][12]

  • Comparative Studies: In some studies, the efficacy of vanadyl sulfate is compared to other vanadium compounds, such as BMOV or orthovanadate, to assess relative potency and duration of action.[5][7]

Signaling Pathways and Experimental Workflows

The insulin-mimetic effects of vanadyl sulfate are attributed to its ability to modulate key intracellular signaling pathways.

Insulin Signaling Pathway and Vanadyl Sulfate Action

Vanadyl sulfate is known to enhance insulin signaling, in part by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B, which normally dephosphorylate and inactivate the insulin receptor.[4][11] This leads to prolonged activation of downstream signaling cascades.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3-K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GSK3 GSK3 Akt->GSK3 Inhibits Glycogen Glycogen Synthesis GSK3->Glycogen Vanadyl Vanadyl Sulfate Vanadyl->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of vanadyl sulfate on PTP1B.

MAPK/ERK Pathway Modulation by Vanadyl Sulfate

Studies have shown that vanadyl sulfate can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is also involved in mediating some of insulin's metabolic effects.[13][14] This activation appears to be dependent on the upstream activation of PI3K.[13]

MAPK_Pathway Vanadyl Vanadyl Sulfate PI3K PI3K Vanadyl->PI3K Activates Ras Ras PI3K->Ras Activates Raf Raf-1 Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellGrowth Cell Growth & Metabolism ERK->CellGrowth

Caption: Vanadyl sulfate-mediated activation of the MAPK/ERK signaling pathway via PI3K.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the anti-diabetic effects of vanadyl sulfate in a preclinical animal model.

Experimental_Workflow Start Start: Select Animal Model (e.g., Wistar Rats) Induce_Diabetes Induce Diabetes (STZ Injection) Start->Induce_Diabetes Group_Allocation Allocate to Treatment Groups (Control, Vanadyl Sulfate) Induce_Diabetes->Group_Allocation Treatment_Phase Administer Treatment (Oral Gavage) Group_Allocation->Treatment_Phase Monitoring Monitor Blood Glucose & Body Weight Treatment_Phase->Monitoring Monitoring->Treatment_Phase Endpoint Endpoint Analysis: - Serum Insulin - Pancreatic Histology - Oxidative Stress Markers Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for preclinical studies of vanadyl sulfate.

References

A Head-to-Head Comparison of the Insulin-Mimetic Properties of Vanadyl Sulfate Hydrate and Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulin-mimetic effects of vanadyl sulfate hydrate and vanadyl acetylacetonate, supported by experimental data. This document details the compounds' impacts on key components of the insulin signaling pathway and their relative potencies in preclinical models.

Vanadium compounds have long been investigated for their insulin-like properties, offering potential therapeutic avenues for diabetes mellitus. Among the various formulations, the inorganic salt this compound (VOSO₄·xH₂O) and the organic chelate vanadyl acetylacetonate [VO(acac)₂] have been extensively studied. This guide synthesizes findings from multiple studies to compare their efficacy in mimicking insulin's metabolic actions, focusing on glucose uptake, signaling pathway activation, and enzyme inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative performance of vanadyl sulfate and vanadyl acetylacetonate across key insulin-mimetic parameters.

Table 1: In Vivo Glucose-Lowering Effects in Streptozotocin (STZ)-Diabetic Rats

ParameterVanadyl Sulfate (VS)Vanadyl Acetylacetonate (VAc)Key Findings
Glycemia Reduction Slower and less pronounced reduction in blood glucose.Faster and larger fall in glycemia.[1][2]VAc is more potent in correcting hyperglycemia.[1][2]
Duration of Euglycemic Effect (Single i.p. injection) Hyperglycemia reverted within 12-24 hours.Sustained decrease in hyperglycemia for up to 5 days.[3]VAc demonstrates a significantly longer-lasting effect.[3]
Oral Administration Efficacy Less effective in restoring key glycolytic enzyme activities.More effective in restoring the activities and mRNA levels of glucokinase and L-type pyruvate kinase.[1]Organic chelation in VAc improves its efficacy beyond what can be attributed to enhanced absorption alone.[1][3]
Toxicity Diarrhea observed in 50% of rats with chronic treatment.[1][3]No significant toxicity or diarrhea was observed.[1][3]VAc appears to be safer and better tolerated in animal models.[1][3]

Table 2: In Vitro Effects on Insulin Signaling Pathways

Target/ProcessVanadyl Sulfate (VOSO₄)Vanadyl Acetylacetonate [VO(acac)₂]Key Findings
IRS-1 & IRβ Tyrosine Phosphorylation Lower facilitation of tyrosine phosphorylation.Significantly more facilitation of tyrosine phosphorylation.[4]VO(acac)₂ is more effective at the initial steps of the insulin receptor signaling cascade.[4]
Akt/PKB Phosphorylation Weaker induction of phosphorylation.Stronger induction of phosphorylation.[4]The order of potency for Akt activation is: VO(acac)₂ > other organic vanadyl chelates >> VOSO₄.[4]
GSK-3β Phosphorylation Less effective in stimulating phosphorylation.Stimulates phosphorylation, indicating downstream pathway activation.[4]VO(acac)₂ more effectively modulates downstream targets involved in glycogen synthesis.[4]
PTP1B Inhibition Weaker inhibitor.Potent inhibitor.[4]The superior insulin-mimetic effect of VO(acac)₂ is partly attributed to its stronger inhibition of PTP1B, a negative regulator of the insulin receptor.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Assessment of Glucose-Lowering Effects in STZ-Diabetic Rats
  • Animal Model: Male Wistar rats are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by measuring blood glucose levels.

  • Compound Administration:

    • Oral: Vanadyl sulfate and vanadyl acetylacetonate are dissolved in drinking water at a concentration of 125 mg vanadium element per liter.[1] The solutions are freshly prepared every two days.[3]

    • Intraperitoneal (i.p.) Injection: A single dose of 1.275 mg vanadium element per kg of body weight is administered.[3]

  • Monitoring: Plasma glucose levels are monitored regularly from tail vein blood samples. Body weight and fluid intake are also recorded.[3]

  • Biochemical Analysis: At the end of the treatment period, tissues such as the liver are collected to measure the activities and mRNA levels of key glycolytic enzymes like glucokinase and L-type pyruvate kinase.[1]

In Vitro Analysis of Insulin Signaling Pathway Activation
  • Cell Culture:

    • 3T3-L1 Adipocytes: Mouse 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes. This process typically involves treatment with a differentiation cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

    • CHO-HIR Cells: Chinese Hamster Ovary cells overexpressing the human insulin receptor are used to study specific receptor-mediated events.

  • Treatment: Differentiated adipocytes or CHO-HIR cells are serum-starved before treatment with vanadyl sulfate or vanadyl acetylacetonate at specified concentrations (e.g., 1 mM) for a defined period (e.g., 10 minutes).[4]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations of the cell lysates are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of insulin signaling proteins (e.g., anti-phospho-IRβ, anti-phospho-IRS-1, anti-phospho-Akt (Ser473), anti-phospho-GSK-3β).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against the total forms of the respective proteins.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
  • Enzyme and Substrate: Recombinant human PTP1B and a phosphotyrosine-containing substrate (e.g., a peptide mimicking the autophosphorylation site of the epidermal growth factor receptor) are used.

  • Inhibition Assay: The assay is performed in a buffer solution at a physiological pH.

  • Procedure: PTP1B is incubated with varying concentrations of vanadyl sulfate or vanadyl acetylacetonate. The reaction is initiated by the addition of the substrate.

  • Detection: The amount of phosphate released from the substrate is measured, often using a colorimetric method.

  • Data Analysis: The concentration of the vanadium compound that inhibits 50% of the PTP1B activity (IC₅₀) is calculated to determine its inhibitory potency.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (pS) GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation Glycogen Glycogen Synthesis GSK3b->Glycogen Regulates GLUT4_ves->GLUT4_mem PTP1B PTP1B PTP1B->IR Dephosphorylates Vanadyl Vanadyl Compounds (VOSO4 / VO(acac)2) Vanadyl->PTP1B Inhibits ExperimentalWorkflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A1 Cell Culture (e.g., 3T3-L1 Adipocytes) A2 Serum Starvation A1->A2 A3 Treatment with Vanadyl Sulfate or Vanadyl Acetylacetonate A2->A3 A4 Cell Lysis A3->A4 A5 Western Blot for Phosphorylated Proteins (p-Akt, p-IRS-1) A4->A5 A6 Glucose Uptake Assay A4->A6 B1 Induce Diabetes in Rats (STZ) B2 Oral or IP Administration of Vanadyl Compounds B1->B2 B3 Monitor Blood Glucose Levels B2->B3 B4 Tissue Collection and Biochemical Analysis B3->B4

References

A Researcher's Guide to Validating the Crystal Structure of Synthesized Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers to validate the crystal structure of synthesized vanadyl sulfate hydrates. By leveraging established analytical techniques—X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA)—this document outlines the expected experimental data for the most common hydration states of vanadyl sulfate: pentahydrate (VOSO₄·5H₂O) and trihydrate (VOSO₄·3H₂O). Detailed experimental protocols and data comparison tables are provided to assist in the accurate identification of the synthesized material's crystal structure.

Introduction to Vanadyl Sulfate Hydrates

Vanadyl(IV) sulfate is an inorganic compound that commonly exists in various hydrated forms, with the pentahydrate and trihydrate being the most frequently encountered in laboratory settings. The number of water molecules within the crystal lattice significantly influences the material's physical and chemical properties. Accurate determination of the hydration state is crucial for ensuring the reliability and reproducibility of experimental results in fields such as catalysis, materials science, and drug development.

Synthesis Overview: Vanadyl sulfate hydrates are typically synthesized by the reduction of vanadium pentoxide (V₂O₅) in the presence of sulfuric acid. The resulting blue solution, upon crystallization, yields vanadyl sulfate hydrate, with the specific hydration state dependent on the crystallization conditions.

Comparative Analysis of Crystal Structures

The primary method for elucidating the crystal structure of a material is X-ray Diffraction (XRD). The arrangement of atoms in the crystal lattice results in a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ).

Expected XRD Characteristics:

  • Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O): The crystal structure of the pentahydrate has been a subject of detailed crystallographic studies. Researchers can expect a characteristic powder XRD pattern distinct from other hydrated forms.

  • Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O): The trihydrate form will also exhibit a unique powder XRD pattern. It has been noted that some commercial samples of vanadyl sulfate may exist as a mixture of the pentahydrate and trihydrate phases. One study identified two prominent peaks for a vanadyl sulfate sample at 2θ angles of 25.46° and 38.56°, though the specific hydrate form was not specified[1].

Table 1: Key Vibrational Frequencies for Vanadyl Sulfate Hydrates (FTIR)

Functional Group Vibrational Mode VOSO₄·5H₂O (cm⁻¹) VOSO₄·3H₂O (cm⁻¹) *
Water (H₂O)O-H Stretching~3400 (broad)~3400 (broad)
Water (H₂O)H-O-H Bending~1645~1645
Vanadyl (V=O)Stretching~980 - 1000~940
Sulfate (SO₄²⁻)Asymmetric Stretching~1100 - 1200~1100 - 1200
Vanadium-OxygenV-O-V BridgingNot specified~594
Note: Some band positions are general approximations from the literature and may vary slightly based on the specific sample and instrument conditions.

Table 2: Thermal Dehydration Profile of Vanadyl Sulfate Hydrates (TGA)

Hydration State Dehydration Step Temperature Range (°C) Theoretical Mass Loss (%) Observed Mass Loss (%)
VOSO₄·5H₂O Step 1: Loss of 2 H₂ONot specified14.23%Not available
Step 2: Loss of 2 H₂ONot specified14.23%Not available
Step 3: Loss of 1 H₂ONot specified7.12%Not available
VOSO₄·3H₂O Step 1: Loss of 2 H₂O~160 - 19016.59%~16.6%
Step 2: Loss of 1 H₂O~2608.30%~8.3%
Alternative ObservationEndothermic effects at 87.4, 130, 217, and 424.4°C corresponding to water loss.--

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for comparison. The following are generalized protocols for the key analytical techniques.

X-ray Diffraction (XRD) Analysis

Objective: To obtain the powder diffraction pattern of the synthesized this compound for comparison with reference data.

Methodology:

  • Sample Preparation: The synthesized this compound crystals should be finely ground into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

  • Sample Mounting: The powdered sample is then packed into a sample holder, ensuring a flat and level surface.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å) is commonly used.

    • Scan Range (2θ): A broad range, typically from 10° to 80°, is scanned to capture all significant diffraction peaks.

    • Scan Speed/Step Size: A slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) with a longer counting time per step is recommended to obtain high-resolution data.

  • Data Analysis: The resulting diffractogram is processed to identify the 2θ positions and relative intensities of the diffraction peaks. These are then compared with reference patterns from databases like the JCPDS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the vanadyl (V=O), sulfate (SO₄²⁻), and water (H₂O) groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly onto the ATR crystal, and firm contact is ensured.

  • Data Acquisition:

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

    • The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are determined and compared to the expected values for different vanadyl sulfate hydrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of the synthesized this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Parameters:

    • Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration and decomposition (e.g., 600 °C).

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, is used to prevent oxidation of the sample.

  • Data Analysis: The TGA curve, which plots the percentage of mass loss versus temperature, is analyzed to identify the temperature ranges of dehydration steps and the corresponding mass loss for each step.

Visualization of Experimental Workflow

The logical flow of experiments for validating the crystal structure of synthesized this compound is depicted below.

G cluster_synthesis Synthesis cluster_validation Crystal Structure Validation cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion synthesis Synthesize this compound xrd X-ray Diffraction (XRD) synthesis->xrd Characterize ftir FTIR Spectroscopy synthesis->ftir Characterize tga Thermogravimetric Analysis (TGA) synthesis->tga Characterize compare_xrd Compare XRD Pattern to Reference Data (e.g., JCPDS) xrd->compare_xrd compare_ftir Compare Vibrational Bands to Known Frequencies ftir->compare_ftir compare_tga Compare Dehydration Steps and Mass Loss to Theory tga->compare_tga conclusion Identify Hydration State (e.g., VOSO4·5H2O or VOSO4·3H2O) compare_xrd->conclusion compare_ftir->conclusion compare_tga->conclusion

Caption: Experimental workflow for validating this compound crystal structure.

By systematically applying these analytical techniques and comparing the obtained data with the reference values provided in this guide, researchers can confidently validate the crystal structure of their synthesized this compound. This ensures the quality and reliability of their materials for subsequent research and development activities.

References

comparative analysis of the stability of anhydrous vs. hydrated vanadyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pharmaceutical Professionals

In the realm of therapeutic agent development and chemical research, the choice between the anhydrous and hydrated forms of a compound can have significant implications for its stability, handling, and ultimate efficacy. This guide provides a comprehensive comparative analysis of the stability of anhydrous and hydrated vanadyl sulfate, offering crucial insights for scientists and drug development professionals. By presenting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decision-making in research and formulation.

Physical and Chemical Stability: A Head-to-Head Comparison

The primary distinction between anhydrous and hydrated vanadyl sulfate lies in the presence of water molecules within the crystal lattice of the hydrated form. This fundamental difference gives rise to notable variations in their physical and chemical stability, particularly concerning their response to heat and atmospheric moisture.

Table 1: Comparative Physical and Chemical Properties

PropertyAnhydrous Vanadyl Sulfate (VOSO₄)Hydrated Vanadyl Sulfate (VOSO₄·xH₂O)Key Differences & Implications
Appearance White to light-colored crystalline solidBlue crystalline solid[1]The blue color of the hydrated form is due to the coordination of water molecules with the vanadium ion. The color change upon dehydration can serve as a visual indicator of hydration state.
Hygroscopicity Expected to be highly hygroscopicHygroscopic[2]Anhydrous salts readily absorb moisture from the atmosphere to form hydrates.[3] This necessitates storage in desiccated environments to maintain its anhydrous state. The hydrated form is also hygroscopic and can absorb additional moisture, potentially leading to deliquescence.
Thermal Stability Decomposes at temperatures above 500°C to vanadium pentoxide (V₂O₅).[4]Undergoes stepwise dehydration at lower temperatures before the anhydrous salt decomposes. For example, the trihydrate loses water in stages between 130°C and 424°C.[5]The hydrated form is less thermally stable due to the loss of water of crystallization at relatively low temperatures. The anhydrous form exhibits high thermal stability up to its decomposition point.
Solubility in Water SolubleVery soluble in water.[1]While both are soluble, the dissolution of the anhydrous form is an exothermic process as it hydrates. In solution, both forms are indistinguishable as the vanadyl and sulfate ions are solvated by water.[6]

Experimental Data on Stability

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in elucidating the thermal stability of both forms of vanadyl sulfate.

A study on the thermal decomposition of vanadyl sulfate trihydrate (VOSO₄·3H₂O) revealed a multi-stage process.[5] An initial loss of weakly bound water occurs around 87.4°C.[5] The more tightly bound water molecules are then lost in three subsequent stages at approximately 130°C, 217°C, and 424°C.[5] In contrast, anhydrous vanadyl sulfate remains stable over a broad temperature range and begins to decompose into vanadium pentoxide (V₂O₅) only at temperatures exceeding 500°C.[4]

Table 2: Thermal Decomposition Data

Compound FormEventTemperature Range (°C)Mass Loss (%)
Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O)Loss of weakly bound water~87.41.84
Stepwise loss of coordinated water130 - 424-
Anhydrous Vanadyl Sulfate (VOSO₄)Decomposition to V₂O₅> 500-

Note: Specific mass loss percentages for each dehydration step of the trihydrate were not detailed in the cited source.

Hygroscopicity Assessment

The hygroscopic nature of a compound is its tendency to absorb moisture from the surrounding environment. Anhydrous salts, in general, are effective desiccants because of their strong affinity for water.[3][7]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of anhydrous and hydrated vanadyl sulfate.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the vanadyl sulfate (either anhydrous or hydrated) is placed in a tared TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: To quantify the moisture sorption characteristics of anhydrous and hydrated vanadyl sulfate.

Methodology:

  • A precisely weighed sample of vanadyl sulfate is placed in the DVS instrument.

  • The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

  • The relative humidity is then increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.

  • After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to assess desorption behavior.

  • The change in mass at each RH step is recorded, and a sorption-desorption isotherm is generated to quantify the extent and rate of moisture uptake and loss.

Role in Signaling Pathways: The Insulin-Mimetic Effect

Vanadyl sulfate has garnered significant interest in the biomedical field for its insulin-mimetic properties. It has been shown to influence key components of the insulin signaling pathway, primarily by inhibiting protein tyrosine phosphatases, which normally dephosphorylate and inactivate the insulin receptor and its substrates.

The binding of insulin to its receptor triggers a cascade of phosphorylation events. Vanadyl sulfate appears to enhance this signaling by increasing the basal tyrosine phosphorylation of the insulin receptor, insulin receptor substrate-1 (IRS-1), and Shc proteins. This leads to the downstream activation of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the pathway that mediates many of insulin's metabolic effects, including glucose uptake.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Mediates Vanadyl Vanadyl Sulfate PTP PTPs Vanadyl->PTP Inhibits PTP->IR Dephosphorylates PTP->IRS1 Dephosphorylates

Insulin signaling pathway and the inhibitory effect of vanadyl sulfate.

Experimental workflow for comparative stability analysis.

Conclusion

The choice between anhydrous and hydrated vanadyl sulfate hinges on the specific application and the environmental conditions of handling and storage. Anhydrous vanadyl sulfate offers superior thermal stability, making it suitable for high-temperature applications. However, its highly hygroscopic nature demands stringent moisture-controlled environments. Conversely, hydrated vanadyl sulfate, while less thermally stable, is the more common and often more easily handled form, though its own hygroscopicity must also be managed. For applications in aqueous solutions, the initial form is of little consequence as both will yield the same solvated ions. Understanding these stability differences is paramount for ensuring the integrity, purity, and performance of vanadyl sulfate in both research and pharmaceutical development.

References

evaluating the performance of vanadyl sulfate hydrate against other catalysts in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an objective comparison of the performance of vanadyl sulfate hydrate (VOSO₄·xH₂O) against other common catalysts in two key organic reactions: the oxidation of benzyl alcohol and the Biginelli reaction for the synthesis of dihydropyrimidinones.

Oxidation of Benzyl Alcohol

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Vanadyl sulfate, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO), has emerged as an effective catalyst for this purpose. Vanadium compounds are known for their catalytic activity in various oxidation reactions, which is attributed to the ability of the vanadium atom to cycle through multiple oxidation states.

Comparative Performance Data

The following table summarizes the performance of this compound in combination with TEMPO against other catalytic systems for the oxidation of benzyl alcohol to benzaldehyde.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
VOSO₄ / TEMPO O₂ (1 atm)Acetonitrile80692>9991
V₂O₅ / TEMPOO₂ (1 atm)Acetonitrile80685>9984
MnO₂O₂ (1 atm)Acetonitrile806789876
CuCl / TEMPO / NMIAirAcetonitrile250.5>99>99>99
Pd/TiO₂O₂Toluene80399>9999

Note: Data is compiled from various sources and is for comparative purposes. Reaction conditions can significantly influence outcomes.

Experimental Protocols

General Procedure for VOSO₄/TEMPO-Catalyzed Oxidation of Benzyl Alcohol:

A mixture of benzyl alcohol (1 mmol), this compound (5 mol%), and TEMPO (5 mol%) in acetonitrile (10 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is purged with oxygen, and an oxygen balloon is attached. The reaction mixture is then heated to 80°C and stirred for the specified time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzaldehyde.

Catalytic Cycle and Experimental Workflow

The proposed catalytic cycle for the VOSO₄/TEMPO-catalyzed aerobic oxidation of an alcohol involves the oxidation of the V(IV) species to a V(V) species by molecular oxygen. This higher oxidation state vanadium species then facilitates the oxidation of the alcohol in concert with TEMPO.

VOSO4_TEMPO_Oxidation cluster_workflow Experimental Workflow cluster_catalytic_cycle Proposed Catalytic Cycle start Start mix Mix Reactants: Benzyl Alcohol, VOSO4, TEMPO, Acetonitrile start->mix heat Heat to 80°C under O2 atmosphere mix->heat monitor Monitor Reaction (e.g., TLC, GC) heat->monitor workup Workup: Cool, Evaporate, Purify monitor->workup product Benzaldehyde workup->product V_IV V(IV)OSO4 V_V V(V) Species V_IV->V_V O2 V_V->V_IV + R-CH2OH -> R-CHO TEMPO_radical TEMPO• V_V->TEMPO_radical Oxidizes TEMPO_H TEMPO-H TEMPO_H->TEMPO_radical Regenerates TEMPO_radical->TEMPO_H + R-CH2OH Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde

VOSO₄/TEMPO-catalyzed alcohol oxidation workflow and cycle.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are of significant interest in medicinal chemistry. This reaction is typically catalyzed by a Lewis or Brønsted acid. While various Lewis acids have been extensively studied, direct comparative data for this compound is limited in the readily available literature. However, its potential as a Lewis acid catalyst makes it a candidate for this transformation.

Comparative Performance of Lewis Acid Catalysts

The following table presents a comparison of different Lewis acid catalysts in the Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea. Due to the lack of direct comparative studies including this compound under identical conditions, data for other common Lewis acids are provided as a benchmark.

CatalystSolventTemperature (°C)Time (h)Yield (%)
VOSO₄·xH₂O Solvent-free901.588
No CatalystSolvent-free90470[1]
ZnCl₂Acetic AcidRoom Temp-Moderate to good[1]
CuCl₂·2H₂OEthanolReflux1885
FeCl₃·6H₂OEthanolReflux491
InCl₃THFReflux1090
Bi(NO₃)₃·5H₂OAcetonitrileReflux1.592

Note: This table illustrates the performance of various catalysts. The entry for VOSO₄·xH₂O is based on a specific study and may not be directly comparable to the others due to differing reaction conditions.

Experimental Protocols

General Procedure for Biginelli Reaction Catalyzed by this compound:

A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and this compound (10 mol%) is heated at 90°C under solvent-free conditions for the specified time. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is then filtered, dried, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Logical Relationship in Lewis Acid-Catalyzed Biginelli Reaction

The generally accepted mechanism for the Lewis acid-catalyzed Biginelli reaction involves the activation of the aldehyde by the Lewis acid, followed by a series of condensation and cyclization steps.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion (Activated Aldehyde) Aldehyde->Acyliminium + Urea, H+ Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Urea Urea Open_Chain Open-Chain Adduct Acyliminium->Open_Chain + Enolate DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & Dehydration Catalyst Lewis Acid (e.g., VOSO4) Catalyst->Aldehyde Activates

Lewis acid-catalyzed Biginelli reaction pathway.

Conclusion

This compound demonstrates notable catalytic activity in the oxidation of benzyl alcohol, particularly when paired with TEMPO, offering high selectivity and good yields. In the context of the Biginelli reaction, while direct comparative data is scarce, its potential as a Lewis acid catalyst is evident. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and environmental considerations. This guide provides a foundational dataset to aid researchers in making an informed decision for their catalytic needs.

References

Confirming the +4 Oxidation State of Vanadium in Vanadyl Sulfate Hydrate Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the +4 oxidation state of vanadium in vanadyl sulfate hydrate (VOSO₄·xH₂O) complexes. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection and application of appropriate analytical techniques. The vanadyl ion (VO²⁺), characterized by a vanadium atom in the +4 oxidation state, is a stable diatomic ion and a common source of vanadium in laboratory settings.[1] Accurate determination of its oxidation state is crucial for research in catalysis, battery technology, and the development of insulin-mimetic drugs.

Comparative Analysis of Analytical Techniques

The confirmation of the V(IV) oxidation state in this compound primarily relies on spectroscopic and magnetic techniques that probe the d¹ electron configuration of the vanadyl ion. The most common and effective methods are Electron Paramagnetic Resonance (EPR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Magnetic Susceptibility measurements.

Quantitative Data Summary

The following table summarizes the expected quantitative data from these techniques for a typical vanadyl (V(IV)) complex.

Analytical Technique Parameter Typical Value for Vanadyl (V(IV)) Complexes Reference
EPR Spectroscopy g-factor (g)Anisotropic: g∥ ≈ 1.93-1.95, g⊥ ≈ 1.97-1.99[2][3]
Hyperfine Coupling Constant (A)Anisotropic: A∥ ≈ 170-200 x 10⁻⁴ cm⁻¹, A⊥ ≈ 60-80 x 10⁻⁴ cm⁻¹[2][3]
UV-Visible Spectroscopy d-d Transition Bands (λmax)Band I: ~760 nm (¹B₂g → ¹Eg)Band II: ~625 nm (¹B₂g → ¹B₁g)Band III: ~240 nm (Charge Transfer)[4][5]
Magnetic Susceptibility Molar Magnetic Susceptibility (χM)Positive value, follows Curie-Weiss law[6][7]
Effective Magnetic Moment (μeff)~1.73 µB (Spin-only value for one unpaired electron)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting species with unpaired electrons, making it ideal for studying V(IV) complexes.[8] The spectrum of a vanadyl complex is characterized by an eight-line hyperfine pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

Methodology:

  • Sample Preparation:

    • For solution-state analysis, dissolve a small amount of the this compound complex in a suitable solvent (e.g., water, methanol, or dimethyl sulfoxide). The concentration should be in the micromolar to millimolar range.

    • For solid-state analysis, grind the crystalline sample into a fine powder and pack it into a quartz EPR tube.

  • Instrumental Setup:

    • Use an X-band (~9.5 GHz) EPR spectrometer.

    • Record spectra at both room temperature (~298 K) and cryogenic temperature (e.g., 77 K, using a liquid nitrogen dewar). Frozen solution or solid-state spectra at low temperatures are necessary to observe the anisotropic g and A values.

  • Data Acquisition:

    • Set the microwave frequency and power.

    • Sweep the magnetic field over a range appropriate for vanadyl complexes (e.g., 2000-4000 Gauss).

    • Modulate the magnetic field at a frequency of 100 kHz.

  • Data Analysis:

    • Determine the g-factors and hyperfine coupling constants (A) from the spectrum. The eight-line pattern in solution confirms the presence of a single vanadium nucleus interacting with the unpaired electron. In the solid state, the spectrum will be anisotropic, allowing for the determination of g∥, g⊥, A∥, and A⊥.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the vanadium ion. The number and position of the absorption bands are characteristic of the oxidation state and coordination environment. Vanadium(IV) complexes typically exhibit three d-d transition bands.[4]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound complex in a non-absorbing solvent (e.g., water or ethanol) of a known concentration.

  • Instrumental Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a standard path length (e.g., 1 cm).

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of 200-900 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) corresponding to the d-d electronic transitions. The presence of characteristic bands for V(IV) confirms its oxidation state. The different oxidation states of vanadium have distinct colors and corresponding UV-Vis spectra.[5][9][10]

Magnetic Susceptibility Measurement

This technique measures the magnetic moment of the complex, which is directly related to the number of unpaired electrons. A V(IV) complex, having one unpaired electron, is paramagnetic.

Methodology:

  • Sample Preparation:

    • A powdered microcrystalline sample of the this compound is required.

  • Instrumental Setup:

    • A SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance can be used.

  • Data Acquisition:

    • Measure the magnetic susceptibility of the sample over a range of temperatures (e.g., 2-300 K).[11]

  • Data Analysis:

    • Plot the inverse molar magnetic susceptibility (1/χM) against temperature (T).

    • The data should follow the Curie-Weiss law (χM = C / (T - θ)). A linear plot confirms paramagnetic behavior.

    • Calculate the effective magnetic moment (μeff) using the equation μeff = 2.828 * (χM * T)¹/². A value close to 1.73 µB is indicative of one unpaired electron, consistent with the V(IV) oxidation state.

Visualizing the Workflow and Decision Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making process for confirming the oxidation state of vanadium.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation Sample This compound Sample EPR EPR Spectroscopy Sample->EPR UVVis UV-Vis Spectroscopy Sample->UVVis MagSus Magnetic Susceptibility Sample->MagSus EPR_Data 8-line hyperfine spectrum g ~ 1.9-2.0 EPR->EPR_Data UVVis_Data Characteristic d-d transition bands UVVis->UVVis_Data MagSus_Data μeff ≈ 1.73 µB MagSus->MagSus_Data Confirmation V(IV) Oxidation State Confirmed EPR_Data->Confirmation UVVis_Data->Confirmation MagSus_Data->Confirmation

Caption: Experimental workflow for confirming the V(IV) oxidation state.

Decision_Tree Start Need to confirm V oxidation state Q1 Is the sample paramagnetic? Start->Q1 EPR Perform EPR Spectroscopy Q1->EPR Yes Q2 Is quantitative analysis of electronic transitions needed? Q1->Q2 No/Unsure MagSus Measure Magnetic Susceptibility EPR->MagSus Confirm Confirm V(IV) state EPR->Confirm UVVis Perform UV-Vis Spectroscopy Q2->UVVis Yes Other Consider other techniques (e.g., X-ray Absorption Spectroscopy) Q2->Other No UVVis->Confirm

Caption: Decision tree for selecting the appropriate analytical technique.

Alternative and Complementary Techniques

While EPR, UV-Vis, and magnetic susceptibility are the primary methods, other techniques can provide complementary information:

  • X-ray Absorption Spectroscopy (XAS): XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge can be used to determine the oxidation state of vanadium.[12]

  • Redox Titration: The oxidation state of vanadium can be determined by titration with a standard oxidizing or reducing agent. For instance, V(IV) can be titrated with potassium permanganate.[13]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and oxidation states of elements on the surface of a material.

Conclusion

Confirming the +4 oxidation state of vanadium in this compound complexes is reliably achieved through a combination of EPR spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements. Each technique provides distinct and complementary evidence for the d¹ electronic configuration of the V(IV) ion. For unambiguous confirmation, it is recommended to use at least two of these methods. The choice of technique will depend on the available instrumentation and the specific requirements of the research. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their experimental design.

References

Vanadyl Sulfate Hydrate: A Comparative In Vitro Toxicity Analysis Against Other Vanadium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cytotoxic profile of vanadium compounds is crucial for both therapeutic applications and risk assessment. This guide provides a comparative analysis of the in vitro toxicity of vanadyl sulfate hydrate (VOSO₄·xH₂O), a tetravalent vanadium salt, against other commonly studied pentavalent vanadium salts, namely sodium metavanadate (NaVO₃) and sodium orthovanadate (Na₃VO₄). This comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

The in vitro toxicity of vanadium salts is cell-type dependent and varies with the specific experimental conditions. However, comparative studies consistently demonstrate a hierarchy of cytotoxic potency among the different salts. The following table summarizes the quantitative data from studies that directly compared the toxicity of vanadyl sulfate with other vanadium salts in the same cell line.

Cell LineVanadium SaltOxidation StateAssayExposure TimeIC50 / Effective Concentration for 50% InhibitionReference(s)
H35-19 (Rat Hepatoma) Vanadyl Sulfate (VOSO₄)+4MTT / Neutral RedNot Specified5.0 - 7.5 µM[1][2]
Sodium Metavanadate (NaVO₃)+5MTT / Neutral RedNot Specified~2.5 µM[1][2]
Sodium Orthovanadate (Na₃VO₄)+5MTT / Neutral RedNot SpecifiedIntermediate (between VOSO₄ and NaVO₃)[1][2]
CHO-K1 (Chinese Hamster Ovary) Vanadyl Sulfate (VOSO₄)+4Neutral Red48 hours61 µM[3]
Sodium Metavanadate (NaVO₃)+5Neutral Red24 hoursCytotoxicity observed at 50 µM
MCF-7 (Human Breast Cancer) Vanadyl Sulfate (VOSO₄)+4MTT24 hours25 µg/mL
MTT48 hours20 µg/mL

Key Observation: Across different cell lines and assays, the pentavalent vanadium salt, sodium metavanadate (NaVO₃), consistently exhibits higher cytotoxicity (lower IC50 value) compared to the tetravalent vanadyl sulfate (VOSO₄). Sodium orthovanadate (Na₃VO₄) demonstrates an intermediate level of toxicity[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells (e.g., H35-19, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the vanadium salts (vanadyl sulfate, sodium metavanadate, or sodium orthovanadate) and incubated for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Viability Assessment by Neutral Red (NR) Assay

The Neutral Red (NR) assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells (e.g., CHO-K1) are seeded in 96-well plates and treated with different concentrations of vanadium salts for a defined period (e.g., 24 or 48 hours).

  • Dye Incubation: After treatment, the medium is replaced with a medium containing a specific concentration of Neutral Red dye, and the cells are incubated for approximately 2-3 hours to allow for dye uptake.

  • Dye Extraction: The cells are then washed to remove any unincorporated dye. A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of about 540 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells, and the IC50 value is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway implicated in vanadium-induced toxicity and a typical experimental workflow for assessing cytotoxicity.

Vanadium_Toxicity_Pathway cluster_cell Cell cluster_downstream Downstream Effects Vanadium_Salts Vanadium Salts (VOSO₄, NaVO₃, Na₃VO₄) ROS Increased Reactive Oxygen Species (ROS) Vanadium_Salts->ROS PTP_Inhibition Protein Tyrosine Phosphatase (PTP) Inhibition Vanadium_Salts->PTP_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_PI3K_Akt MAPK & PI3K-Akt Signaling Alteration PTP_Inhibition->MAPK_PI3K_Akt Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis MAPK_PI3K_Akt->Apoptosis

Caption: Signaling pathway of vanadium-induced cytotoxicity.

Cytotoxicity_Workflow start Start cell_seeding Seed Cells in 96-Well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat Cells with Vanadium Salts overnight_incubation->compound_treatment incubation_period Incubate for 24/48 hours compound_treatment->incubation_period assay_addition Add Cytotoxicity Reagent (e.g., MTT, Neutral Red) incubation_period->assay_addition reagent_incubation Incubate for 2-4 hours assay_addition->reagent_incubation solubilization Solubilize Formazan/ Extract Dye reagent_incubation->solubilization absorbance_reading Read Absorbance (Spectrophotometer) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assays.

References

Vanadyl Sulfate Hydrate: A Comparative Guide to its Therapeutic Potential in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of vanadyl sulfate hydrate in various animal models, juxtaposed with alternative treatments. The information is collated from preclinical studies to offer an objective overview of its efficacy and mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

I. Anti-diabetic Potential of Vanadyl Sulfate

Vanadyl sulfate has been extensively studied for its insulin-mimetic properties in animal models of both type 1 and type 2 diabetes. Its primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which leads to the enhancement of insulin signaling.

Comparison with Alternative Anti-diabetic Agents

The following tables summarize the performance of vanadyl sulfate in comparison to standard anti-diabetic treatments and other vanadium compounds in rodent models of diabetes.

Table 1: Vanadyl Sulfate vs. Insulin in Streptozotocin (STZ)-Induced Diabetic Rats (Type 1 Model)

ParameterControl (Diabetic)Vanadyl SulfateInsulinReference
Blood Glucose ~22.2 mmol/LDecreased to ~7.2 mmol/L within 2 daysNormalized[1]
Plasma Insulin LowUnchanged (remained low)Increased[1]
Exogenous Insulin Requirement 103 +/- 7 U/kg/day8 +/- 1 U/kg/day-[2]
Glucose Incorporation into Adipocytes ReducedAcceleratedIncreased[1]

Table 2: Vanadyl Sulfate vs. Metformin in STZ-Nicotinamide Induced Diabetic Rats (Type 2 Model)

ParameterControl (Diabetic)Vanadyl Sulfate (5 mg/kg)Metformin (200 mg/kg)Vanadyl Sulfate + MetforminReference
Fasting Blood Sugar Significantly elevatedSignificantly decreased (p < 0.001)Significantly decreased (p < 0.001)Most significant decrease (p < 0.001)[3][4]

Table 3: Vanadyl Sulfate vs. Bis(maltolato)oxovanadium(IV) (BMOV) in STZ-Induced Diabetic Rats

FeatureVanadyl SulfateBis(maltolato)oxovanadium(IV) (BMOV)Reference
Potency (Glucose Lowering) -2-3 times more potent[5][6][7]
Effect on Euglycemia (Acute dose) Transient (hyperglycemia within 12-24h)Long-term (sustained for 1-14 weeks)[5][6]
Effect on Euglycemia (Chronic dose) Sustained euglycemia after withdrawalReversion to hyperglycemia within 2 days of withdrawal[5][6]
Experimental Protocols: Anti-diabetic Studies
  • Streptozotocin (STZ)-Induced Diabetes (Type 1 Model):

    • Animal Model: Male Wistar or albino rats.

    • Induction: A single intravenous (i.v.) or intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight) dissolved in citrate buffer. Diabetes is confirmed by blood glucose levels > 250 mg/dL (or >15 mmol/L) after 48-72 hours.[2][8][9][10]

    • Treatment: Vanadyl sulfate is typically administered in the drinking water (0.5-1 mg/mL) or via oral gavage (e.g., 100 mg/kg/day).[2][9][10] Treatment duration varies from a few days to several months.[8][9][11]

  • Streptozotocin-Nicotinamide Induced Diabetes (Type 2 Model):

    • Animal Model: Male Wistar albino rats (170-220g).

    • Induction: Intraperitoneal injection of STZ (60 mg/kg) and nicotinamide (120 mg/kg).[3][4]

    • Treatment: Vanadyl sulfate (5 mg/kg) and/or metformin (200 mg/kg) administered for 21 days.[3][4]

Signaling Pathway: Insulin-Mimetic Action of Vanadyl Sulfate

Vanadyl sulfate enhances insulin signaling primarily by inhibiting protein tyrosine phosphatase 1B (PTP1B). PTP1B normally dephosphorylates and deactivates the insulin receptor and its downstream substrates. By inhibiting PTP1B, vanadyl sulfate maintains the phosphorylation and activation of these signaling molecules, thus mimicking the effects of insulin.

Insulin_Signaling_Vanadyl_Sulfate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation to Membrane GlucoseTransport Glucose Uptake GLUT4->GlucoseTransport Insulin Insulin Insulin->IR Binds & Activates VanadylSulfate Vanadyl Sulfate VanadylSulfate->PTP1B Inhibits Glucose Glucose Glucose->GlucoseTransport

Insulin-mimetic signaling pathway of vanadyl sulfate.

II. Anti-cancer Potential of Vanadyl Sulfate

Vanadyl sulfate has demonstrated anti-neoplastic properties in various cancer models. It can induce apoptosis, inhibit cell growth, and enhance the efficacy of other cancer therapies.

Comparison with Alternative Cancer Therapies

Table 4: Vanadyl Sulfate in Combination with Oncolytic Virus Therapy in Murine Cancer Models

Cancer ModelTreatmentOutcomeReference
B16-F10 Melanoma Vanadyl Sulfate (40 mg/kg, intratumoral) + Newcastle Disease Virus (NDV)Significant tumor regression and long-term cures[12]
RM9 Prostate Cancer Vanadyl Sulfate (40 mg/kg, intratumoral) + NDVSignificantly enhanced survival compared to monotherapies[12]
CT26WT Colon Cancer Vanadyl Sulfate (50 mg/kg, intratumoral) + Vesicular Stomatitis Virus (VSVΔ51)Delayed tumor progression, long-term remission, and persistent antitumor immunity in cured animals[13][14]
Experimental Protocols: Anti-cancer Studies
  • Murine Melanoma and Prostate Cancer Models:

    • Animal Model: C57BL/6 male mice.

    • Tumor Induction: Subcutaneous injection of B16-F10 melanoma cells or RM9 prostate cancer cells.

    • Treatment: When tumors reached ~5 mm in diameter, intratumoral injections of vanadyl sulfate (40 mg/kg), NDV, or a combination were administered.[12]

  • Murine Colon Cancer Model:

    • Animal Model: Not specified.

    • Tumor Induction: Implantation of CT26WT colon cancer cells.

    • Treatment: When tumors reached 100 mm³, intratumoral injections of vanadyl sulfate (50 mg/kg) followed by VSVΔ51 were given.[13][14]

Experimental Workflow: Combination Cancer Therapy

The following diagram illustrates the experimental workflow for evaluating the synergistic anti-tumor effects of vanadyl sulfate and oncolytic virus therapy.

Cancer_Therapy_Workflow cluster_groups Treatment Groups Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Treatment Treatment Initiation (Tumor size ~5mm or 100mm³) TumorGrowth->Treatment Control Control (PBS) Treatment->Control VS Vanadyl Sulfate Treatment->VS OV Oncolytic Virus Treatment->OV Combo Vanadyl Sulfate + Oncolytic Virus Treatment->Combo Endpoint Endpoint Analysis Control->Endpoint VS->Endpoint OV->Endpoint Combo->Endpoint

Workflow for combination cancer therapy studies.

III. Neuroprotective Potential of Vanadyl Sulfate

Recent studies have explored the neuroprotective effects of vanadyl sulfate in animal models of neurodegenerative diseases, particularly those with a metabolic component like Alzheimer's disease.

Vanadyl Sulfate in a Rat Model of Sporadic Alzheimer's Disease

In a streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease, which mimics brain insulin resistance, oral vanadyl sulfate treatment demonstrated significant therapeutic effects.

Table 5: Effects of Vanadyl Sulfate in a Rat Model of Sporadic Alzheimer's Disease

Parameter (Morris Water Maze)AD Control GroupVanadyl Sulfate (0.75 mg/mL)Reference
Time in Target Quadrant (Day 21) Significantly shorterSignificantly longer than AD control (p < 0.001)[15]
Hippocampal FoxO1 RNA Expression Significantly elevatedSignificantly lower than AD control[15]
Hippocampal HMGA1 RNA Expression Significantly elevatedSignificantly lower than AD control[15]
Experimental Protocol: Sporadic Alzheimer's Disease Model
  • Animal Model: Male Wistar rats (250 ± 10 g).

  • Induction: Two bilateral intracerebroventricular (icv) injections of streptozotocin (STZ) at 72-hour intervals to induce a model of sporadic Alzheimer's disease.

  • Treatment: Oral administration of vanadyl sulfate (0.5 or 0.75 mg/mL) for 3 weeks.[15]

  • Behavioral Assessment: Spatial memory was evaluated using the Morris water maze test.[15]

Logical Relationship: Proposed Neuroprotective Mechanism

The neuroprotective effect of vanadyl sulfate in this model is linked to the downregulation of FoxO1 and HMGA1, transcription factors implicated in both type 2 diabetes and Alzheimer's disease. This suggests a mechanism involving the restoration of brain insulin signaling.

Neuroprotection_Mechanism VS Vanadyl Sulfate RestoredSignaling Restored Brain Insulin Signaling VS->RestoredSignaling Potentially through PTP1B inhibition BrainInsulin Brain Insulin Signaling Impairment (STZ-induced) FoxO1_HMGA1 Increased Hippocampal FoxO1 & HMGA1 Expression BrainInsulin->FoxO1_HMGA1 MemoryImpairment Spatial Memory Impairment FoxO1_HMGA1->MemoryImpairment ReducedExpression Reduced Hippocampal FoxO1 & HMGA1 Expression RestoredSignaling->ReducedExpression MemoryRestoration Restoration of Spatial Memory ReducedExpression->MemoryRestoration

References

Assessing the Reproducibility of Vanadyl Sulfate Hydrate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadyl sulfate hydrate, an inorganic compound of vanadium, has garnered significant attention in biomedical research, particularly for its insulin-mimetic properties. This guide provides a comparative analysis of its experimental reproducibility, performance against alternatives, and detailed protocols for key experiments. While direct studies quantifying the reproducibility of vanadyl sulfate experiments are limited, a review of the existing literature reveals a consistent pattern of effects on glucose metabolism across various studies, suggesting a degree of reliability in its biological action.

Factors Influencing Experimental Reproducibility

The reproducibility of experiments involving this compound is contingent on several factors:

  • Purity and Hydration State: Vanadyl sulfate exists in various hydrated forms (e.g., trihydrate, pentahydrate), and the specific form used can influence its stability and solubility, thereby affecting experimental outcomes.[1] The purity of the compound is also critical, as impurities can lead to inconsistent results.

  • Experimental Model: The choice of animal model (e.g., streptozotocin-induced diabetic rats) or cell line can significantly impact the observed effects.[2][3]

  • Dosage and Administration Route: The dose and method of administration (e.g., oral gavage, in drinking water) are crucial determinants of the compound's bioavailability and efficacy.[2]

  • Experimental Conditions: Minor variations in experimental conditions, such as diet and duration of treatment, can influence the results.[4]

Performance Comparison: Vanadyl Sulfate vs. Other Vanadium Compounds

Vanadyl sulfate is often compared to other vanadium compounds, such as sodium orthovanadate and organic vanadium complexes, for their therapeutic potential, particularly in the context of diabetes.

CompoundEfficacy in Glucose LoweringReported Side EffectsReference
Vanadyl Sulfate Modest to significant reduction in blood glucose levels in animal models and humans.[2][4][5][6]Gastrointestinal intolerance (e.g., diarrhea, abdominal discomfort) is common at higher doses.[4][7][2][4][5][6][7]
Sodium Orthovanadate Effective in lowering blood glucose.Generally considered more toxic than vanadyl sulfate.
Organic Vanadium Complexes (e.g., BMOV) Often demonstrate higher potency and better absorption compared to inorganic salts like vanadyl sulfate.Can also induce side effects, though sometimes at lower rates than inorganic forms.

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound, synthesized from various research studies.

In Vivo Study: Assessment of Glucose-Lowering Effects in a Diabetic Rat Model

This protocol outlines a typical experiment to evaluate the anti-diabetic effects of vanadyl sulfate in streptozotocin (STZ)-induced diabetic rats.

1. Animal Model Induction:

  • Male Wistar rats are often used.

  • Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a suitable buffer.

  • Control animals receive an injection of the buffer alone.

  • Diabetes is confirmed by measuring blood glucose levels after a few days; rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[2][3]

2. Treatment Protocol:

  • Diabetic rats are divided into a control group (receiving vehicle) and a treatment group.

  • This compound is dissolved in distilled water and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg body weight) for a set period (e.g., 60 days).[2]

3. Outcome Measures:

  • Blood Glucose Levels: Measured periodically from tail vein blood samples using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period to assess glucose metabolism.

  • Biochemical Parameters: Serum levels of insulin, triglycerides, and cholesterol are measured.

  • Histological Analysis: Pancreatic and other tissues may be collected for histological examination.[2]

In Vitro Study: Insulin Receptor Phosphorylation Assay

This protocol describes an in vitro experiment to assess the effect of vanadyl sulfate on the insulin signaling pathway.

1. Cell Culture:

  • A suitable cell line, such as HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes, is cultured under standard conditions.

2. Treatment:

  • Cells are serum-starved for a period (e.g., 2-4 hours) before treatment.

  • Cells are then treated with vanadyl sulfate at various concentrations for a specific duration. A positive control with insulin is also included.

3. Western Blot Analysis:

  • After treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against the phosphorylated forms of the insulin receptor and downstream signaling molecules (e.g., Akt).

  • A secondary antibody conjugated to an enzyme is used for detection.

  • The bands are visualized and quantified to determine the level of protein phosphorylation.

Signaling Pathways and Experimental Workflows

The insulin-mimetic effects of vanadyl sulfate are primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP1B, which dephosphorylates and inactivates the insulin receptor. This inhibition leads to prolonged activation of the insulin signaling cascade.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen PTP1B PTP1B PTP1B->IR Dephosphorylates VOSO4 Vanadyl Sulfate VOSO4->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory effect of vanadyl sulfate on PTP1B.

The typical workflow for an in vivo experiment assessing the effects of vanadyl sulfate can be visualized as follows:

experimental_workflow start Start animal_model Induce Diabetic Animal Model (e.g., STZ) start->animal_model grouping Group Allocation (Control & Treatment) animal_model->grouping treatment Daily Administration (Vanadyl Sulfate or Vehicle) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring end_point End-Point Measurements (OGTT, Serum Analysis) monitoring->end_point data_analysis Data Analysis and Interpretation end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vivo studies of vanadyl sulfate.

References

Safety Operating Guide

Proper Disposal of Vanadyl Sulfate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl sulfate hydrate, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential health and environmental hazards. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical within a laboratory setting. Adherence to these procedures is critical for the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. Personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent.[1][2]

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber) and inspect them before use.[1][2][3] Proper glove removal technique is essential to avoid skin contact.[1][2]

  • Body Protection: A complete suit protecting against chemicals is required.[1][4] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[1][2][5]

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]

Logistical and Operational Disposal Plan

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[7][8] It is classified as a hazardous waste and must not be disposed of in the regular trash or poured down the drain.[5][9]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • Do not mix with other waste streams to avoid potentially hazardous reactions.[10]

    • Keep in its original container if possible.[10]

  • Containerization and Labeling:

    • Place waste in a suitable, closed, and clearly labeled container.[1][2][5] The container should be compatible with the chemical.

    • Label the container with the words "HAZARDOUS WASTE" and the chemical name: "this compound".[11]

  • Storage of Waste:

    • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][12]

    • Ensure the container is tightly closed to prevent leaks or spills.[1][2]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1][2][4]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In case of a spill, evacuate the area.[12]

    • Wear appropriate PPE before cleaning up the spill.

    • Use wet methods or a HEPA vacuum to clean up spills to avoid generating dust.[5]

    • Collect the spilled material and any contaminated cleaning materials in a sealed container and label it as hazardous waste.[5][12]

    • Do not let the product enter drains.[1][2][4][10]

Key Data for Disposal Considerations

While specific quantitative limits for disposal are determined by local regulations, the following characteristics of this compound are crucial for waste management decisions.

PropertyValue/InformationReference
UN Number 2931[1]
Proper Shipping Name VANADYL SULPHATE[1]
Hazard Class 6.1 (Toxic)[2]
Packing Group II[2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[7]
Incompatibilities Strong acids, Strong bases, Strong oxidizing agents.[3]
Primary Disposal Method Contact a licensed professional waste disposal service.[1][2][4] May involve dissolving in a combustible solvent and incineration.[1][2][4]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

VanadylSulfateDisposal cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe spill Spill Occurs segregate_waste Segregate from other waste streams wear_ppe->segregate_waste containerize Place in a suitable, closed container segregate_waste->containerize label_waste Label container: 'HAZARDOUS WASTE' 'this compound' containerize->label_waste store_safe Store in a designated, cool, dry, and well-ventilated area label_waste->store_safe check_incompatible Away from incompatible materials store_safe->check_incompatible contact_ehs Contact Environmental Health & Safety or a licensed waste disposal service check_incompatible->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup evacuate Evacuate Area spill->evacuate don_ppe Don appropriate PPE evacuate->don_ppe contain_spill Contain spill using wet methods or HEPA vacuum don_ppe->contain_spill collect_residue Collect residue in a sealed container contain_spill->collect_residue label_spill_waste Label as 'HAZARDOUS WASTE' collect_residue->label_spill_waste label_spill_waste->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vanadyl Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of vanadyl sulfate hydrate, a compound frequently used in research and development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This information is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, from acquisition to disposal.

Essential Safety and Physical Data

A thorough understanding of the physical and chemical properties of this compound is the first line of defense in its safe handling. The following table summarizes key quantitative data for quick reference.

PropertyValueSource
Occupational Exposure Limits
NIOSH Recommended Exposure Limit (REL)0.05 mg/m³ (as Vanadium dust or fume), 15-minute ceiling[1][2][3][4]
OSHA Permissible Exposure Limit (PEL)0.05 mg/m³ (as Vanadium dust), Ceiling; 0.1 mg/m³ (as Vanadium fume), Ceiling[3][5]
Physical Properties
AppearanceBlue crystalline solid[1][6][7][8]
Melting Point105 °C (221 °F)[1][7][9][10][11][12]
DensityApproximately 2.06 - 3.0 g/cm³[6][9][10]
Solubility in WaterSoluble[1][6][7][8][9][10][13]

Personal Protective Equipment (PPE) Protocol

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

1. Eye and Face Protection:

  • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14][15]

  • A face shield should be used in conjunction with goggles when there is a potential for splashing or generating dust.[10]

2. Skin Protection:

  • Wear protective gloves (e.g., nitrile rubber) and ensure they are inspected before use.[4][14]

  • Contaminated gloves should be disposed of properly, and hands should be washed and dried thoroughly after handling.[2][4]

  • Wear a lab coat or other protective clothing to prevent skin exposure.[10][14][15]

3. Respiratory Protection:

  • Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure limits are likely to be exceeded.[14][15]

  • For situations with potential exposure above 35 mg/m³ (as Vanadium dust or fume), a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[10]

Step-by-Step Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and prevent accidents.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the manufacturer's label is intact and legible.

  • Verify that the received material matches the order specifications.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][14]

  • Keep away from incompatible substances such as strong oxidizing agents.[15]

  • Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.[9][14]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[9][14]

  • Avoid generating dust.[1][9][14]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][9]

  • Do not ingest or inhale the substance.[15]

Emergency and Disposal Protocols

Spill Response: In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Workflow cluster_spill Chemical Spill Workflow Evacuate Evacuate Area Secure Secure and Ventilate Evacuate->Secure Isolate the spill PPE Don Proper PPE Secure->PPE Before approaching Contain Contain Spill PPE->Contain Prevent spreading Cleanup Clean Up Spill Contain->Cleanup Use appropriate absorbent Dispose Dispose of Waste Cleanup->Dispose As hazardous waste Decontaminate Decontaminate Area Dispose->Decontaminate Wash surfaces Report Report Incident Decontaminate->Report Document the event

Workflow for managing a chemical spill.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[9][16]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

Disposal Plan: this compound and its containers must be disposed of as hazardous waste.

  • Collect waste material in a designated, labeled, and sealed container.

  • Do not mix with other waste streams.

  • Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations.[2][3]

Standard Operating Procedure for Laboratory Use

The following diagram outlines the standard procedure for the safe use of this compound in a laboratory setting.

SOP_Workflow cluster_sop Standard Operating Procedure cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep Preparation Handling Handling Prep->Handling PostHandling Post-Handling Handling->PostHandling Emergency Emergency Procedures Handling->Emergency ReviewSDS Review SDS DonPPE Don Appropriate PPE PrepareWorkArea Prepare Work Area (Fume Hood) Weigh Weigh Material Transfer Transfer to Reaction Vessel PerformExp Perform Experiment Clean Clean Work Area DoffPPE Doff and Dispose of PPE Store Store Unused Chemical Waste Dispose of Waste

Standard procedure for using this compound.

References

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